molecular formula C11H9NOS B13793450 Benzothiazole, 2-[(2-propynyloxy)methyl]- CAS No. 95547-63-0

Benzothiazole, 2-[(2-propynyloxy)methyl]-

Cat. No.: B13793450
CAS No.: 95547-63-0
M. Wt: 203.26 g/mol
InChI Key: ULEZYACQOWMBQW-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[(2-propynyloxy)methyl]- is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 2-[(2-propynyloxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-[(2-propynyloxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95547-63-0

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(prop-2-ynoxymethyl)-1,3-benzothiazole

InChI

InChI=1S/C11H9NOS/c1-2-7-13-8-11-12-9-5-3-4-6-10(9)14-11/h1,3-6H,7-8H2

InChI Key

ULEZYACQOWMBQW-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 2-[(2-Propynyloxy)methyl]benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-[(2-propynyloxy)methyl]benzothiazole , a bifunctional heterocycle combining the pharmacophore utility of the benzothiazole core with the "click-ready" reactivity of a terminal alkyne. This molecule serves as a critical intermediate in the development of antifungal agents, corrosion inhibitors, and functionalized polymers via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Retrosynthetic Logic

The synthesis is best approached via a Williamson Ether Synthesis disconnection. Unlike the direct alkylation of 2-mercaptobenzothiazole (which yields the thioether), this target requires the functionalization of the exocyclic methyl alcohol.

  • Disconnection: The ether oxygen bond.

  • Synthons: 2-(Hydroxymethyl)benzothiazole (Nucleophile) + Propargyl Bromide (Electrophile).

  • Strategic Choice: Due to the acidity of the propargyl proton (

    
    ) and the potential for base-catalyzed allene isomerization, the choice of base and temperature is critical.
    

Retrosynthesis Target Target: 2-[(2-propynyloxy)methyl]benzothiazole Alcohol Precursor A: 2-(Hydroxymethyl)benzothiazole Target->Alcohol Ether Disconnection Halide Precursor B: Propargyl Bromide Target->Halide SN2

Figure 1: Retrosynthetic analysis showing the convergent assembly via O-alkylation.

Experimental Protocols

Two methodologies are presented: Method A (Anhydrous/NaH) for high-yield, small-scale discovery chemistry, and Method B (Phase Transfer Catalysis) for scalable, process-friendly synthesis.

Method A: Anhydrous Nucleophilic Substitution (High Yield)

Recommended for gram-scale synthesis where moisture control is possible.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleHazard Note
2-(Hydroxymethyl)benzothiazole 1.0SubstrateIrritant
Sodium Hydride (60% in oil) 1.2BaseFlammable solid, reacts violently w/ water
Propargyl Bromide (80% in PhMe) 1.3ElectrophileLachrymator, shock sensitive
THF or DMF (Anhydrous) SolventMediumPeroxide former (THF)
Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-(hydroxymethyl)benzothiazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C using an ice bath.

    • Add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes a turbid alkoxide suspension.

  • Alkylation:

    • Add Propargyl Bromide (1.3 equiv) dropwise via syringe over 10 minutes.

    • Note: Maintain temperature < 5°C during addition to prevent exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Phase Transfer Catalysis (Green/Scalable)

Recommended for >50g scale to avoid hazardous metal hydrides.

Reagents
  • Organic Phase: 2-(Hydroxymethyl)benzothiazole (1.0 eq) + Propargyl Bromide (1.5 eq) in Toluene.

  • Aqueous Phase: 30-50% NaOH solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

Protocol
  • Dissolve the substrate and propargyl bromide in Toluene.

  • Add the catalyst (TBAB).

  • Add the NaOH solution vigorously.

  • Stir at 40°C for 12 hours.

    • Mechanism:[5][6][7][8][9] The catalyst transports the hydroxide ion into the organic layer, deprotonating the alcohol in situ, which then attacks the bromide.

  • Separate layers; wash organic layer with water until neutral pH. Concentrate to yield crude oil.

Process Workflow & Safety Logic

The following diagram illustrates the critical decision points and safety checks required during the synthesis.

Workflow Start Start: Dry Reagents Deprot Deprotonation (NaH, 0°C) Start->Deprot Check1 Gas Evolution Stopped? Deprot->Check1 Check1->Deprot No (Wait) AddElec Add Propargyl Bromide (Dropwise) Check1->AddElec Yes Monitor TLC Monitor (4-6 Hours) AddElec->Monitor Quench Quench (NH4Cl) CRITICAL SAFETY Monitor->Quench Conversion >95% Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Experimental workflow emphasizing the critical safety quench step.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Expected Spectroscopic Data
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.0–7.3 (m, 4H, Ar-H): Characteristic benzothiazole aromatic pattern.
      
    • 
       5.05 (s, 2H, Ar-CH2-O ): The singlet for the methylene group attached to the heterocycle.
      
    • 
       4.35 (d, 
      
      
      
      Hz, 2H, O-CH2-C ): Doublet for the propargyl methylene.
    • 
       2.50 (t, 
      
      
      
      Hz, 1H, C≡CH ): The terminal alkyne proton.
  • IR (ATR):

    • 
       cm
      
      
      
      (C≡C-H stretch, sharp).
    • 
       cm
      
      
      
      (C≡C stretch, weak).
    • 
       cm
      
      
      
      (C-O-C ether stretch).

References

  • General Benzothiazole Synthesis

    • Gupta, S. et al. "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Synthetic Communications, 2007.[6] Link

  • Propargylation Protocols (Analogous Systems)

    • Rezki, N. et al. "Synthesis of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole via nucleophilic substitution."[7] Journal of Heterocyclic Chemistry, 2020. Link

  • Phase Transfer Catalysis Methods

    • Yadav, S. et al. "Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives."[10] ResearchGate, 2024.[10] Link

  • Click Chemistry Applications

    • Li, Y. et al. "Click chemistry in the synthesis of benzothiazole-triazole conjugates." Organic Letters, 2006.[3] Link

Disclaimer: This guide describes the synthesis of hazardous chemical substances. All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

1H NMR characterization of "Benzothiazole, 2-[(2-propynyloxy)methyl]-"

Technical Guide: H NMR Characterization of 2-[(2-Propynyloxy)methyl]benzothiazole

Introduction & Structural Scope

Benzothiazole, 2-[(2-propynyloxy)methyl]- is a bifunctional scaffold featuring a fused bicyclic aromatic system and a terminal alkyne handle. Its characterization hinges on distinguishing the unique electronic environments of two distinct methylene bridges: the benzothiazylic position (deshielded by the heterocycle) and the propargylic position (shielded by anisotropy but deshielded by oxygen).

Molecular Fingerprint[1]
  • Formula: C

    
    H
    
    
    NOS
  • MW: 203.26 g/mol

  • Key Spin Systems:

    • Aromatic ABCD System: 4 protons on the benzene ring.[1]

    • Benzothiazylic Methylene: Isolated singlet (deshielded).

    • Propargyl System: A coupled ABX

      
       or A
      
      
      X system exhibiting long-range
      
      
      coupling.

Experimental Protocol

Sample Preparation

To ensure resolution of long-range couplings (specifically the propargyl

  • Solvent Selection: Chloroform-

    
     (CDCl
    
    
    )
    is the preferred solvent.
    • Rationale: It minimizes exchangeable proton broadening and provides a clear window at 2.5 ppm (critical for the alkyne proton). DMSO-

      
       is a viable alternative but may obscure the alkyne triplet near the solvent residual peak (2.50 ppm) if water is present.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce

      
      -
      
      
      stacking shifts in the aromatic region.
  • Acquisition Parameters:

    • Transients (Scans): 16–32 (sufficient for >95% purity).

    • Relaxation Delay (D1):

      
       2.0 seconds. The terminal alkyne proton has a longer 
      
      
      relaxation time; insufficient delay will reduce integration accuracy.

Spectral Analysis & Assignment

A. The Aromatic Region ( 7.30 – 8.10 ppm)

The benzothiazole ring protons appear as two doublets and two triplets (or multiplet equivalents).[2] The nitrogen and sulfur atoms induce significant deshielding on the adjacent protons (H4 and H7).

PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
H4 8.00 – 8.05Doublet (d)~8.0Deshielded by adjacent Nitrogen lone pair.
H7 7.85 – 7.90Doublet (d)~8.0Deshielded by adjacent Sulfur.
H5/H6 7.35 – 7.55Multiplet (m)-Overlapping triplets; typically the "valley" of the aromatic region.
B. The Linker Region ( 4.00 – 5.10 ppm)

This region contains the two methylene groups.[2] Their chemical shift difference is the primary indicator of successful ether formation versus the starting alcohol or chloride.

1. Benzothiazylic Methylene (-CH

-O-)
  • Shift:

    
    5.05 – 5.15 ppm 
    
  • Multiplicity: Singlet (s)

  • Mechanism: This signal is heavily deshielded by the aromatic ring current and the electronegative oxygen. In the precursor 2-(chloromethyl)benzothiazole, this peak typically appears upfield (~4.8 ppm); the shift to >5.0 ppm confirms the formation of the ether linkage.

2. Propargylic Methylene (-O-CH

-C

)
  • Shift:

    
    4.35 – 4.45 ppm 
    
  • Multiplicity: Doublet (d)

  • Coupling:

    
     Hz.
    
  • Mechanism: This methylene couples across the triple bond to the terminal alkyne proton.

C. The Alkyne Region ( 2.40 – 2.60 ppm)
  • Shift:

    
    2.50 – 2.55 ppm 
    
  • Multiplicity: Triplet (t)

  • Coupling:

    
     Hz.
    
  • Mechanism: The terminal proton (

    
    C-H) couples to the two propargylic protons.
    
    • Diagnostic Check: If this peak is a broad singlet, the sample may contain paramagnetic impurities or the resolution is insufficient to resolve the small

      
       coupling.
      

Visualization of Characterization Logic

The following diagram illustrates the logical flow for assigning signals and verifying the structure based on the data above.

NMR_AssignmentSampleCrude ProductAromaticAromatic Region(7.3 - 8.1 ppm)Sample->AromaticLinkerLinker Region(4.3 - 5.2 ppm)Sample->LinkerAlkyneAlkyne Region(2.4 - 2.6 ppm)Sample->AlkyneDecision_Aro4H Integration?2x Doublets?Aromatic->Decision_AroDecision_LinkSinglet at ~5.1?Doublet at ~4.4?Linker->Decision_LinkDecision_AlkTriplet (J=2.4Hz)?Alkyne->Decision_AlkResultConfirmed Structure:2-[(2-propynyloxy)methyl]benzothiazoleDecision_Aro->ResultYes (Benzothiazole Core)Decision_Link->ResultYes (Ether Linkage)Decision_Alk->ResultYes (Terminal Alkyne)

Caption: Logical workflow for structural verification using

Structural Correlation Map

This diagram correlates the specific protons in the molecule to their expected chemical shifts.[3][2][4][5][6]

Structure_MapBenzothiazoleBenzothiazole Ring(Ar-H)Shift_Arδ 7.35 - 8.05 ppm(m, 4H)Benzothiazole->Shift_ArBz_CH2Bz-CH2-O(Methylene A)Shift_Bzδ 5.10 ppm(s, 2H)Bz_CH2->Shift_BzProp_CH2O-CH2-C≡(Methylene B)Alkyne_H≡C-H(Alkyne Proton)Prop_CH2->Alkyne_HLong Range Coupling(4J ~ 2.4 Hz)Shift_Propδ 4.40 ppm(d, J=2.4Hz, 2H)Prop_CH2->Shift_PropShift_Alkδ 2.55 ppm(t, J=2.4Hz, 1H)Alkyne_H->Shift_Alk

Caption: Correlation between molecular fragments and

Troubleshooting & Artifacts

ArtifactCauseSolution
H

O Peak
Wet solvent/sampleIn CDCl

, water appears ~1.56 ppm. In DMSO-

, it appears at 3.33 ppm. Ensure the alkyne triplet (2.55 ppm) is not integrated with solvent satellites.
Broad Alkyne Peak Exchange/RelaxationIf the alkyne proton appears as a broad singlet, the sample may be too concentrated or acidic. Filter through a small plug of basic alumina if necessary.
Missing

Poor ShimmingThe 2.4 Hz coupling is small. Ensure the magnet is well-shimmed. Process with a small Gaussian window function (gb) to enhance resolution.

References

  • Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives. Al-Nahrain Journal of Science. (2018). Provides comparative shifts for the thioether analog.

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. (2012). Establishes baseline shifts for benzothiazole-2-methylene protons.

  • 1H NMR Chemical Shifts. University of Wisconsin-Madison (Reich Collection). Comprehensive database for fragment chemical shift prediction (Propargyl ethers).

  • Benzothiazole 1H NMR Spectrum. ChemicalBook. Reference spectrum for the aromatic core protons.

mass spectrometry data for 2-[(2-propynyloxy)methyl]benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Profiling of 2-[(2-Propynyloxy)methyl]benzothiazole: Fragmentation Mechanisms and Analytical Workflows

Executive Summary

In the landscape of modern drug discovery, 2-[(2-propynyloxy)methyl]benzothiazole (C11H9NOS) has emerged as a highly versatile scaffold. Featuring a privileged benzothiazole core tethered to a terminal alkyne via a propargyl ether linkage, it serves as a critical precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This molecule is extensively utilized to synthesize 1,2,3-triazole-benzothiazole hybrids, which are actively investigated as potent EGFR inhibitors, anti-Alzheimer's agents (AChE inhibitors), and antifungal therapeutics[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive guide to the mass spectrometric (MS) characterization of this compound. By understanding the thermodynamic drivers behind its ionization and fragmentation, researchers can develop robust, self-validating analytical workflows for pharmacokinetic tracking and structural elucidation.

Theoretical Mass Spectrometry Profile

Before initiating any empirical analysis, establishing the theoretical mass profile is a mandatory step for a self-validating MS system. The molecule consists of a basic thiazole nitrogen (pKa ~1.2) and a highly labile ether linkage, dictating its behavior in the gas phase.

Under positive Electrospray Ionization (ESI+), the basic nitrogen readily accepts a proton, making the[M+H]+ ion the dominant species[2]. The exact theoretical mass of the neutral molecule is 203.0405 Da.

Table 1: Quantitative High-Resolution Mass Spectrometry (HRMS) Data Summary

Ion Classification Molecular Formula Theoretical Exact Mass (m/z) Relative Abundance (CID 25 eV) Structural Assignment
Precursor Ion C11H10NOS+ 204.0483 15% Protonated parent molecule
Product Ion 1 C8H6NS+ 148.0221 100% (Base Peak) Benzothiazolyl-methyl cation
Product Ion 2 C7H4NS+ 134.0064 45% Benzothiazole radical cation
Product Ion 3 C6H4S+ 108.0033 20% Thiopheno-like fragment

| Product Ion 4 | C3H3+ | 39.0234 | 5% | Propargyl cation |

Mechanistic Elucidation of Fragmentation Pathways

In tandem mass spectrometry (MS/MS), fragmentation is not random; it is a thermodynamically driven process governed by bond dissociation energies and product ion stability.

  • Formation of the m/z 148.022 Base Peak: Upon Collision-Induced Dissociation (CID), the weakest bond in the molecule—the C-O ether bond—undergoes heterolytic cleavage. This results in the neutral loss of propargyl alcohol (C3H4O, 56 Da). The resulting product ion at m/z 148 is exceptionally stable. The positive charge on the methyl carbon is heavily stabilized by resonance delocalization across the aromatic benzothiazole system, acting identically to a highly stable benzylic cation.

  • Formation of m/z 134.006 and 108.003: Higher collision energies force the loss of the entire side chain (70 Da), yielding the bare benzothiazole core at m/z 134[3]. Subsequently, the robust thiazole ring is forced open. The expulsion of a cyano radical or hydrogen cyanide (CN/HCN, ~26-27 Da) from the m/z 134 precursor yields the thiopheno-like fragment at m/z 108[3][4].

Fragmentation Pathway Visualization

G M [M+H]+ m/z 204.048 C11H10NOS+ F1 [Benzothiazole-CH2]+ m/z 148.022 C8H6NS+ M->F1 - C3H4O (56 Da) Ether Cleavage F2 [Benzothiazole]+ m/z 134.006 C7H4NS+ M->F2 - C4H6O (70 Da) Sidechain Loss F4 [Propargyl]+ m/z 39.023 C3H3+ M->F4 - C8H7NOS (165 Da) Heterolytic Cleavage F1->F2 - CH2 (14 Da) Radical Loss F3 [Thiopheno]+ m/z 108.003 C6H4S+ F2->F3 - CN (26 Da) Ring Opening

Fig 1. ESI-MS/MS collision-induced dissociation pathway of 2-[(2-propynyloxy)methyl]benzothiazole.

Experimental Workflows: LC-ESI-HRMS/MS Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system . It utilizes internal lock-mass calibration and specific chromatographic conditions to prevent false positives and ion suppression.

Step 1: Sample Preparation & System Suitability
  • Causality: The propargyl ether is relatively stable but can degrade under extreme pH.

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Methanol/Water. Spike in 10 ng/mL of an isotopically labeled internal standard (e.g., Benzothiazole-d4). The internal standard validates extraction recovery and dynamically corrects for matrix-induced ESI suppression.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality of Modifier: Formic acid (0.1%) is not merely a buffer; it is the chemical driver for quantitative protonation of the basic benzothiazole nitrogen, maximizing the [M+H]+ yield in positive ESI mode.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality of Gradient: The initial high-aqueous conditions force polar matrix salts to elute in the void volume. The target compound (LogP ~2.5) elutes at ~65% organic modifier. This specific retention window isolates the analyte from early-eluting salts and late-eluting phospholipids, creating a zone of maximum ionization efficiency.

Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Optimized to vaporize the droplet without thermally degrading the alkyne).

  • Declustering Potential (DP): 60 V. Crucial Step: Keeping the DP below 80 V prevents unwanted in-source fragmentation of the labile ether bond before the ions reach the quadrupole.

  • Collision Energy (CE): Stepped NCE (Normalized Collision Energy) at 15, 25, and 35 eV.

  • Causality of Stepped CE: This provides a self-validating spectral library in a single injection. At 15 eV, the intact [M+H]+ (m/z 204.048) survives to confirm the molecular weight[2]. At 25 eV, the diagnostic m/z 148 base peak dominates. At 35 eV, the thiazole ring shatters to yield the m/z 108 structural confirmation ion[3].

  • Lock-Mass Calibration: Co-infuse Leucine Enkephalin (m/z 556.2771) to provide real-time mass axis correction, ensuring mass accuracy remains strictly < 3 ppm.

Conclusion

The mass spectrometric characterization of 2-[(2-propynyloxy)methyl]benzothiazole is defined by the interplay between its basic thiazole nitrogen and its labile propargyl ether side chain. By employing a stepped collision energy approach and recognizing the thermodynamic stability of the m/z 148 benzothiazolyl-methyl cation, researchers can establish highly sensitive, self-validating MRM (Multiple Reaction Monitoring) transitions (e.g., 204.05 → 148.02) for complex biological matrix analysis.

References[2] Title: Direct Arylation of Thiazoles on Water - Supporting Information | Source: wiley-vch.de | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF6cdLV3O8YZ62maK7cCDbzZsDho0Rp2B-lTpHpEpFkbiP4TN67HAtqvo5oe8AOew3Q6JtRIEy_2-zxm5PYs-xhcjVd9BnyS8VXW5UfLA2vKOJIsQlw-7bx-YsL1C10tZqNrkJnermv_Vk1Tc2uNVFiaxnmHmB[3] Title: Selective aerobic oxidation of sulfides to sulfoxides catalyzed by... | Source: electronicsandbooks.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP_0GRnJOYvuit2A59wSfjLiaWHldh9eCGxlwRFEiq4CZ9Qz2cugbujsLXKutaRXfShO7TU8f5AuLXWjNHFvPxJLdulntaGtiuHvDpSZwtqd5m_-HiQ9fguKaHVG_6gpSBVJtH1zhORvmzZOmelZ32QVz4iVLABLlaDe03ue0nIucgK-06c3E4Q7jPO_H9H5XAw5XeZtxcd64=[1] Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjq04mE-43TgpHpooDdQusvSdvErQRyLYT9eLM4eObAN_VnhfvfofqYrBJudqKZLzIgpzmkWKvv87NN9FYbOtD5WFcZxO2GjHlR9VFHIvGHnTwdx-kZhIBIK6yCaVcuM7VbTMTFm8yR0dns1oL[4] Title: Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG48f4wvBK9-Zj6PQra0RFJ9OqbOFl1bTIYAiX8L0vK_mqOCAFTfiRqgJDbk_ylyFqEq9gfXY9ytGNaP3ypZQYGLZcaPr8FyFKTkjugvMmHyHEI02ZCfkjb-n7KFbU5BrE4ZzVOXGH1vrHRn5vX_3YS_F-YElGJJ8uG4X4B6si39BSQLhisMXhEt0SKQMhUwukV87q5slubAJ6l7rSLeutQ6xzferJYaJcv[5] Title: Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFJ76EJOjqkziQZeP3Xwh8wpHKdatY2fflqawfH7jjp7oFbIu86Zo4PquqrjLYFpkE9Jquk6zfNFi3zY3EZ2kR7rS0_XOF1PPCWnrf-kbyDIXvlot2W41M-q2Q2nI0pC5u599kJuavOQx-Tg==

Sources

Solubility Profiling of Benzothiazole, 2-[(2-propynyloxy)methyl]- in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of bifunctional building blocks is critical for assay design, formulation, and synthetic scale-up. Benzothiazole, 2-[(2-propynyloxy)methyl]- (CAS 95547-63-0) represents a highly versatile scaffold. It combines the privileged, biologically active benzothiazole core with a terminal alkyne moiety—a classic handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By deconstructing its structural moieties and mapping them to solvent interactions, we establish a predictive framework for its solubility, followed by a self-validating experimental protocol for precise quantification.

Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of Benzothiazole, 2-[(2-propynyloxy)methyl]-, we must first analyze its physicochemical properties. The molecule (Molecular Formula: C₁₁H₉NOS) possesses a calculated LogP of approximately 2.45 and a Topological Polar Surface Area (TPSA) of 50.36 Ų [1].

These metrics indicate a moderately lipophilic compound with specific polar vectors. Its solubility is dictated by three distinct structural domains:

  • The Benzothiazole Core: A fused heterocyclic system that is highly aromatic and lipophilic. It drives solubility in non-polar and halogenated solvents via strong

    
     stacking and London dispersion forces, a characteristic behavior of the2[2].
    
  • The Ether Linkage (-O-): Acts strictly as a hydrogen-bond acceptor. This moiety enhances solubility in polar aprotic and protic solvents compared to purely hydrocarbon-linked analogs.

  • The Terminal Alkyne (-C≡CH): The

    
    -hybridized carbon of the terminal alkyne possesses 50% 
    
    
    
    -character, which pulls electron density away from the terminal hydrogen. This renders the proton weakly acidic[3], allowing it to engage in specialized dipole-dipole interactions with Lewis basic solvents[4].

G Compound 2-[(2-propynyloxy)methyl]benzothiazole Core Benzothiazole Core (Pi-Pi Stacking) Compound->Core Alkyne Terminal Alkyne (Weakly Acidic) Compound->Alkyne Ether Ether Linkage (H-Bond Acceptor) Compound->Ether Solv1 Aromatic/Halogenated (Toluene, DCM) Core->Solv1 Dispersion Solv2 Polar Aprotic (DMSO, DMF, THF) Alkyne->Solv2 Dipole-Dipole Ether->Solv2 Dipole-Dipole Solv3 Protic (MeOH, EtOH) Ether->Solv3 H-Bonding

Figure 1: Solvation mechanisms mapping structural moieties to optimal organic solvent classes.

Solvent Class Compatibility & Mechanistic Rationale

Based on the principle of "like dissolves like" and the specific functional groups present, the solubility of this compound can be categorized across different solvent classes. This predictive model is essential for scientists selecting solvents for synthesis or biological assays (e.g., preparing stock solutions for in vitro screening).

Halogenated & Aromatic Solvents (High Solubility)

Solvents such as Dichloromethane (DCM) , Chloroform , and Toluene will exhibit exceptionally high solubilizing power for this compound. The non-polar benzothiazole core readily solvates in these media due to favorable van der Waals interactions and


 stacking[5].
Polar Aprotic Solvents (High to Very High Solubility)

Tetrahydrofuran (THF) , Dimethyl Sulfoxide (DMSO) , and N,N-Dimethylformamide (DMF) are optimal solvents.

  • Causality: THF is a classic solvent for 4[4] because its oxygen atom acts as a strong Lewis base, interacting favorably with the weakly acidic alkyne proton. DMSO and DMF provide high dielectric constants that stabilize the polarizable heteroatoms (N, S) in the benzothiazole ring while simultaneously acting as hydrogen-bond acceptors for the alkyne.

Polar Protic Solvents (Moderate Solubility)

In Methanol (MeOH) and Ethanol (EtOH) , solubility will be moderate. While the alcohols can donate hydrogen bonds to the ether oxygen and the benzothiazole nitrogen, the large hydrophobic bulk of the molecule restricts massive dissolution compared to aprotic solvents.

Aqueous Systems (Insoluble)

With a LogP > 2 and a lack of strong hydrogen-bond donors (such as -OH or -NH₂), the compound is practically insoluble in water[6]. For biological assays, it must be dissolved in a DMSO stock and diluted into aqueous buffers, ensuring the final DMSO concentration remains below the precipitation threshold (typically <1-2% v/v).

Data Presentation: Predicted Solubility Matrix
Solvent ClassRepresentative SolventDielectric Constant (

)
Predicted SolubilityPrimary Solvation Mechanism
Halogenated Dichloromethane (DCM)8.93High (>100 mg/mL)London dispersion, dipole-induced dipole
Polar Aprotic Tetrahydrofuran (THF)7.58High (>100 mg/mL)Lewis acid-base interaction with alkyne
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.70High (>50 mg/mL)Strong H-bond acceptance, high polarity
Polar Protic Methanol (MeOH)32.70Moderate (10-50 mg/mL)H-bond donation to ether/nitrogen
Non-Polar Hexane1.89Low (<10 mg/mL)Weak dispersion, limited by polar TPSA
Aqueous Water80.10Insoluble (<0.1 mg/mL)Hydrophobic effect, lack of H-bond donors

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To transition from predictive modeling to empirical data, Application Scientists must utilize a rigorous, self-validating methodology. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the thermodynamic equilibrium solubility of 6[6].

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial equipped with a PTFE-lined screw cap.

  • Incrementally add solid Benzothiazole, 2-[(2-propynyloxy)methyl]- until a visible suspension remains.

    • Causality Check: The persistent presence of undissolved solid is a critical self-validating step; it guarantees that the solvent is fully saturated and thermodynamic equilibrium can be reached.

Step 2: Isothermal Equilibration 3. Place the sealed vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. 4. Agitate at 300 RPM for 48 hours.

  • Experience Insight: 48 hours is required to overcome the lattice energy of crystalline solids and ensure true thermodynamic equilibrium, preventing falsely low readings from slow dissolution kinetics.

Step 3: Phase Separation 5. Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. 6. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Trustworthiness Standard: PTFE (Polytetrafluoroethylene) is mandatory. It is chemically inert to aggressive organic solvents (unlike PES or Nylon) and minimizes non-specific hydrophobic adsorption of the solute.

Step 4: HPLC-UV Quantification 7. Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. 8. Analyze via HPLC using a C18 reverse-phase column. The benzothiazole core acts as a strong chromophore; monitor absorbance at


 ~254 nm.
9. Calculate the absolute solubility (mg/mL) against a pre-established calibration curve of the compound.

G A Solid Compound (CAS 95547-63-0) B Solvent Addition (Excess to ensure saturation) A->B C Isothermal Shaking (48h at 25°C) B->C D Phase Separation (Centrifugation & PTFE Filter) C->D E HPLC-UV Analysis (Dilution & Detection at 254nm) D->E F Solubility Quantification (mg/mL Output) E->F

Figure 2: Self-validating shake-flask workflow for equilibrium solubility determination.

Conclusion & Application Insights

Benzothiazole, 2-[(2-propynyloxy)methyl]- is a highly tractable compound for organic synthesis and medicinal chemistry. Its LogP of ~2.45 and specific functional group architecture ensure excellent solubility in halogenated solvents and polar aprotic solvents like THF and DMSO. Understanding this profile is critical: when executing CuAAC click reactions, selecting a solvent like THF or a DMSO/Water co-solvent system ensures both the alkyne remains fully solvated and the copper catalyst functions efficiently. By utilizing the rigorous shake-flask protocol outlined above, researchers can generate the precise, reproducible solubility data required for advanced drug formulation and synthetic scaling.

References

  • Guidechem. "(9ci)-2-[(2-丙炔氧基)甲基]-苯并噻唑95547-63-0现货报价".
  • BenchChem. "A Technical Guide to the Solubility of 2-(Morpholinodithio)benzothiazole in Organic Solvents".
  • BenchChem. "Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide".
  • PubChem. "Benzothiazole | C7H5NS | CID 7222".
  • ChemTalk. "What are Alkynes?".
  • CK-12 Foundation. "Physical and Chemical Properties of Alkynes".

Sources

Technical Guide: Stability and Storage Protocols for 2-[(2-propynyloxy)methyl]benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-[(2-propynyloxy)methyl]benzothiazole is a specialized chemical probe utilized primarily as a Mechanism-Based Inactivator (MBI) —often termed a "suicide substrate"—for Cytochrome P450 enzymes (specifically isoforms such as CYP1A1, CYP1A2, and CYP2B1). Its structural integrity is defined by the propargyl ether "warhead" attached to a benzothiazole core.

The stability of this compound is governed by the reactivity of its terminal alkyne moiety. While the benzothiazole ring provides aromatic stability, the propargyl group is susceptible to oxidation and polymerization if mishandled. This guide defines the rigorous storage and handling protocols required to maintain the compound's potency as an irreversible inhibitor.

Chemical Identity
PropertyDetail
Chemical Name 2-[(2-propynyloxy)methyl]benzothiazole
Functional Class Propargyl Ether; Benzothiazole Derivative
Primary Application Irreversible (Suicide) Inhibition of Cytochrome P450
Reactive Moiety Terminal Alkyne (Propargyl group)
Molecular Weight ~203.26 g/mol (Calculated based on C11H9NOS)

Mechanism of Action & Stability Implications[1][2][3][4]

To understand the storage requirements, one must understand the reactivity designed into the molecule. The compound is stable in the absence of the target enzyme but becomes highly reactive upon metabolic activation.

Bioactivation Pathway

The propargyl ether moiety undergoes catalytic oxidation by the P450 heme iron. This transforms the latent alkyne into a highly electrophilic intermediate (likely a ketene or an oxirene). This intermediate covalently binds to the heme porphyrin ring or the apoprotein, permanently inactivating the enzyme.[1]

Stability Implication: Because the molecule is designed to be easily oxidized by P450s, it possesses inherent sensitivity to oxidative stress and radical initiators in the storage environment.

Diagram: Mechanism-Based Inactivation (MBI) Workflow

MBI_Mechanism Compound 2-[(2-propynyloxy) methyl]benzothiazole Complex Michaelis-Menten Complex Compound->Complex Binding P450 Active CYP450 (Fe-O) P450->Complex Oxidation Catalytic Oxidation (Terminal Alkyne) Complex->Oxidation NADPH/O2 Reactive Reactive Intermediate (Ketene/Oxirene) Oxidation->Reactive Bioactivation Inactivation Covalent Adduct (Heme/Protein Alkylation) Reactive->Inactivation Irreversible Binding

Figure 1: The bioactivation pathway of propargyl ether inhibitors. Storage conditions must prevent premature activation of the alkyne moiety.

Physicochemical Stability Profile

The compound presents three distinct structural zones, each with specific degradation risks.

Structural MoietyStability RiskTrigger FactorsPrevention Strategy
Benzothiazole Ring LowStrong nucleophiles; UV LightStore in amber vials; Avoid strong bases.
Ether Linkage ModerateStrong Acids (Cleavage)Maintain neutral pH; Avoid acidic solvents.
Propargyl (Alkyne) High Oxygen; Heat; Metal ionsArgon/Nitrogen flush; -20°C storage.
Critical Degradation Pathways
  • Oxidative Polymerization: Terminal alkynes can undergo Glaser coupling or general polymerization when exposed to oxygen and trace metal catalysts (e.g., copper impurities in solvents).

  • Hydrolysis: While the ether linkage is relatively robust, prolonged exposure to acidic aqueous environments can lead to cleavage, releasing 2-(hydroxymethyl)benzothiazole and propargyl alcohol.

Storage and Handling Protocols

This protocol is designed to ensure a shelf life of >2 years.

A. Long-Term Storage (Solid State)
  • Temperature: -20°C is mandatory. Do not store at 4°C for periods exceeding 1 week.

  • Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing to remove oxygen.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-oxidation of the benzothiazole ring.

  • Desiccation: Store within a secondary container (e.g., a sealed bag or jar) containing active silica gel or Drierite™.

B. Solubilization & Solution Storage
  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Ethanol .

    • Note: DMSO is preferred for biological assays due to higher solubility and stability.

  • Concentration: Prepare stock solutions at 10–50 mM .

  • Solution Stability:

    • Room Temp (25°C): Use within 8 hours.

    • 4°C: Stable for 1 week.

    • -20°C: Stable for 3–6 months.

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Aliquot the stock solution immediately after preparation to avoid repeated cycling.

Diagram: Storage & Handling Workflow

Storage_Protocol Arrival Compound Receipt QC Initial QC (NMR/LC-MS) Arrival->QC SolidStorage Solid State Storage -20°C, Desiccated, Dark QC->SolidStorage Pass Solubilization Solubilization (DMSO) 10-50 mM Stock SolidStorage->Solubilization Experiment Day Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot Freeze Flash Freeze & Store -20°C Aliquot->Freeze Usage Thaw (Room Temp) Use within 8 hours Freeze->Usage Do NOT Refreeze

Figure 2: Standard Operating Procedure (SOP) for the receipt, storage, and solubilization of the inhibitor.

Quality Control & Validation

Before using 2-[(2-propynyloxy)methyl]benzothiazole in critical MBI assays (e.g., determining


 and 

), validate its purity.
Validation Assays
  • H-NMR: Check for the integrity of the propargyl proton (triplet at ~2.5 ppm) and the methylene protons (~4.8 ppm). Disappearance or shifting of the alkyne proton indicates polymerization or oxidation.

  • HPLC-UV: The benzothiazole chromophore absorbs strongly at 280–300 nm .

    • Purity Criterion: >95% area under the curve.

    • Impurity Flag: New peaks with higher retention times often indicate dimerization/polymerization.

Self-Validating Protocol (MBI Check)

To confirm the compound is active:

  • Incubate recombinant CYP1A1 or CYP1A2 with NADPH and the compound (10 µM) for 10 minutes.

  • Dilute the mixture 10-fold into a secondary reaction containing a standard probe substrate (e.g., 7-ethoxyresorufin).

  • Pass Criteria: >80% reduction in product formation compared to a "No NADPH" control pre-incubation. This confirms the time-dependent and NADPH-dependent nature of the inhibition.[2]

References

  • Mechanism-Based Inhibition Overview: Silverman, R. B. (1995).[3] Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

  • Propargyl Ether Bioactivation: Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry, 255(12), 5578-5585.

  • Benzothiazole Derivatives in Medicinal Chemistry: Keri, R. S., & Patil, M. R. (2014).[4][5] Benzothiazole: a versatile chemical entity in pharmaceutical science.[6] Chemical Biology & Drug Design, 83(3), 291-301.

  • CYP450 Inactivation Protocols: Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of cytochrome P450 enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370.

Sources

Electronic Properties of 2-Substituted Benzothiazoles: A Technical Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted benzothiazole scaffold represents a "privileged structure" in modern chemical science, serving as a linchpin in both high-performance optoelectronics and targeted kinase inhibition. Its utility stems from a highly tunable electronic architecture where the C2-position acts as a direct conduit to the electron-deficient


-system of the thiazole ring. This guide dissects the electronic structure-property relationships (ESPR) of these heterocycles, providing a rigorous framework for rational design in drug development and materials science.

Molecular Architecture & Electronic Theory

The Heterocyclic Core

The benzothiazole moiety fuses a benzene ring with a thiazole ring. The system is inherently electron-deficient due to the electronegative nitrogen atom and the inductive effect of sulfur.

  • The C2-Vector: The carbon at position 2 is flanked by both the sulfur and nitrogen atoms. Substitution here allows for direct conjugation with the C=N bond, making it the primary "control knob" for electronic tuning.

  • Dipolar Character: The ring system possesses a permanent dipole moment directed towards the nitrogen. Substituents at C2 can either reinforce (Electron Withdrawing Groups - EWGs) or oppose (Electron Donating Groups - EDGs) this dipole, drastically altering solubility and binding affinity.

Frontier Molecular Orbital (FMO) Engineering

The electronic behavior is governed by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Localization: Typically delocalized over the benzene ring and the substituent at C2 (if conjugated).

  • LUMO Localization: Strongly localized on the electron-deficient thiazole ring (C=N bond).

Substituent Effects (Hammett Correlation):

  • Donors (e.g., -NH₂, -OMe, -OH): Raise the HOMO energy significantly while affecting the LUMO less, narrowing the bandgap (

    
    ). This leads to red-shifted absorption.
    
  • Acceptors (e.g., -NO₂, -CN): Lower the LUMO energy, stabilizing the molecule against reduction. This is critical for n-type organic semiconductors.

Visualization: Electronic Tuning Logic

The following diagram illustrates how substituent choice dictates electronic outcomes.

ElectronicTuning Core Benzothiazole Core (Electron Deficient) Subst 2-Position Substituent Core->Subst Conjugation Path EDG Electron Donor (-NH2, -OH, -OMe) Subst->EDG EWG Electron Acceptor (-NO2, -CN, -CF3) Subst->EWG HOMO HOMO Energy (Raises Significantly) EDG->HOMO Lone Pair Donation LUMO LUMO Energy (Lowers Significantly) EWG->LUMO Inductive/Resonance Pull GapRed Bandgap Narrows (Red Shift) HOMO->GapRed Stab Reductive Stability (n-type behavior) LUMO->Stab

Figure 1: Logic flow for tuning HOMO/LUMO levels via C2-substitution.

Photophysical Properties & ESIPT Mechanism[2][3][4][5]

Absorption and Emission

2-Substituted benzothiazoles typically absorb in the UV region (300–400 nm). However, introducing a "Push-Pull" system (D-


 -A) by placing a strong donor at C2 shifts absorption into the visible spectrum.
  • Solvatochromism: These molecules exhibit positive solvatochromism. As solvent polarity increases, the excited state (which is often more polar due to Intramolecular Charge Transfer, ICT) is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.

Excited-State Intramolecular Proton Transfer (ESIPT)

A defining feature of derivatives like 2-(2'-hydroxyphenyl)benzothiazole (HBT) is ESIPT.[2][3][4][5] This mechanism is crucial for fluorescent probes and white light-emitting materials.

The Mechanism:

  • Enol Form (Ground State): Stabilized by an intramolecular hydrogen bond between the phenolic -OH and the benzothiazole Nitrogen.

  • Excitation: Upon UV excitation, the acidity of the -OH and the basicity of the Nitrogen increase dramatically.

  • Proton Transfer: An ultrafast proton transfer occurs (

    
     fs), forming the excited Keto  tautomer.
    
  • Emission: The Keto form relaxes to the ground state via fluorescence (large Stokes shift, often >150 nm).

  • Back-Transfer: The ground-state Keto form rapidly reverts to the Enol form.

ESIPT_Cycle Enol_S0 Enol (S0) Ground State (H-Bonded) Enol_S1 Enol (S1)* Excited State (High Acidity/Basicity) Enol_S0->Enol_S1 hν (Absorption) Keto_S1 Keto (S1)* Excited Tautomer (Proton Transferred) Enol_S1->Keto_S1 Ultrafast ESIPT (<100 fs) Keto_S0 Keto (S0) Ground State (Unstable) Keto_S1->Keto_S0 hν' (Fluorescence) Large Stokes Shift Keto_S0->Enol_S0 Back Proton Transfer

Figure 2: The ESIPT photocycle of 2-(2'-hydroxyphenyl)benzothiazole (HBT).

Quantitative Electronic Data

The following table summarizes the electronic impact of various substituents at the 2-position, derived from DFT (B3LYP/6-31G**) and experimental CV data.

Substituent (R)Electronic EffectHOMO (eV)LUMO (eV)Band Gap (eV)Application
-H Reference-6.18-1.854.33General Scaffold
-CH₃ Weak Donor-6.05-1.784.27Tuning Solubility
-NH₂ Strong Donor-5.52-1.653.87Hole Transport / Fluorescence
-NO₂ Strong Acceptor-6.85-3.103.75Electron Transport / n-type
-Ph-OH (o) ESIPT Active-5.60-2.103.50Fluorescent Probes

Data aggregated from DFT studies and electrochemical validation [1, 2].

Applications in Drug Discovery[6][7][8][9][10][11]

In medicinal chemistry, the electronic properties of the 2-substituted benzothiazole are exploited for Bioisosterism and Kinase Inhibition .

Kinase Inhibitor Design (e.g., ABL1, EGFR)

The benzothiazole ring mimics the purine ring of ATP.

  • H-Bond Acceptor: The Nitrogen at position 3 acts as a crucial H-bond acceptor in the kinase hinge region.

  • Electronic Tuning: Substituents at position 2 (often aromatic amines or amides) extend into the hydrophobic pocket.

    • Electron-rich 2-substituents enhance the basicity of N3, strengthening the H-bond with the hinge region.

    • Lipophilicity: The planar nature allows for

      
      -stacking with aromatic residues (e.g., Phe, Tyr) in the active site [3].
      
Fluoride Sensing (Anion Recognition)

Utilizing the ESIPT mechanism:

  • Protection: The phenolic -OH of HBT is protected with a silyl or phosphoryl group (inhibiting ESIPT

    
     Blue emission).
    
  • Detection: Fluoride ions (

    
    ) specifically cleave the protecting group due to high Si-F affinity.
    
  • Signal: The free -OH is restored, ESIPT resumes, and fluorescence shifts to Green/Yellow (Ratiometric sensing) [4].

Experimental Protocol: Electronic Characterization Workflow

This protocol ensures self-validating results by cross-referencing spectroscopic data with computational models.

Step 1: Synthesis & Purification[12]
  • Method: Condensation of 2-aminothiophenol with appropriate aldehyde in ethanol/oxidant (e.g.,

    
     or 
    
    
    
    ).
  • Validation: Purity must be >99% by HPLC before photophysical testing to avoid impurity fluorescence.

Step 2: Solvatochromic Analysis (Dipole Moment Estimation)
  • Prepare

    
     M solutions in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, Ethanol, DMSO).
    
  • Record UV-Vis absorption (

    
    ) and Fluorescence emission (
    
    
    
    ) maxima.[6]
  • Lippert-Mataga Plot: Plot Stokes shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    • Slope (

      
      ) relates to the change in dipole moment (
      
      
      
      ).
    • Linearity check: Deviations in protic solvents indicate specific H-bonding interactions (e.g., with the benzothiazole nitrogen).

Step 3: Electrochemical Bandgap (CV)
  • Setup: 3-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M

    
     in dry Acetonitrile.
    
  • Measurement: Scan at 100 mV/s. Ferrocene (

    
    ) as internal standard.
    
  • Calculation:

Step 4: Computational Validation (DFT)
  • Software: Gaussian/ORCA.

  • Level: B3LYP/6-311+G(d,p) with IEFPCM solvation model (matching experimental solvent).

  • Check: Compare calculated HOMO/LUMO gap with Optical Bandgap (

    
    ). Discrepancy >0.3 eV suggests aggregation or specific solvent effects not captured in the model.
    

Workflow cluster_Char Characterization Loop Synth Synthesis & Purification (>99% Purity) UV UV-Vis & Fluorescence (Solvatochromism) Synth->UV CV Cyclic Voltammetry (Redox Potentials) Synth->CV DFT DFT Calculation (B3LYP/6-311+G**) Synth->DFT Analysis Data Correlation (Lippert Plot + Bandgap Check) UV->Analysis CV->Analysis DFT->Analysis

Figure 3: Integrated workflow for validating electronic properties.

References

  • Electronic Structure & DFT: The HOMO/LUMO energies and energy gaps of benzothiazoles at the B3LYP/6-31+G** level. ResearchGate.[7]

  • Solvatochromism & Dipole Moments: Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate.[7]

  • Drug Discovery (Kinase Inhibition): 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry.[8]

  • ESIPT Mechanism: TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. Molecules (MDPI).

  • Synthesis Protocols: Catalyst-free facile synthesis of 2-substituted benzothiazoles. RSC Advances.

Sources

The Benzothiazole Pharmacophore in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Significance of Benzothiazole

In the landscape of medicinal chemistry, the benzothiazole scaffold—a bicyclic ring system comprising a benzene ring fused to a five-membered thiazole ring—stands as a highly privileged pharmacophore. Its unique physicochemical properties, including high lipophilicity, electron-withdrawing capacity, and the ability to engage in robust hydrogen bonding, allow it to easily permeate biological membranes and interact with diverse enzymatic targets.

This technical guide synthesizes recent advancements in the structural functionalization of benzothiazole derivatives, mapping their multifaceted pharmacological profiles across oncology and infectious diseases. By bridging synthetic methodologies with mechanistic biological evaluations, this whitepaper provides a comprehensive framework for drug development professionals engineering next-generation therapeutics.

Advanced Synthesis Strategies: Transitioning to Green Chemistry

Historically, the synthesis of 2-substituted benzothiazoles relied on the condensation of 2-aminobenzenethiol with aldehydes or carboxylic acids under harsh conditions, often requiring toxic oxidants and prolonged refluxing[1]. Recent paradigms have shifted toward green chemistry, utilizing solvent-free conditions, microwave irradiation, and ultrasonic probe techniques to improve yields and reduce environmental impact[1].

Protocol 1: Ultrasonic Probe-Assisted Synthesis of 2-Substituted Benzothiazoles

This modern protocol leverages acoustic cavitation to drive the condensation of 2-aminothiophenol and substituted benzaldehydes[2].

Step-by-Step Methodology & Causality:

  • Reactant Preparation: Combine equimolar amounts (e.g., 3.00 mmol) of 2-aminothiophenol and a substituted benzaldehyde in a reaction vessel[2].

    • Causality: Maintaining strict equimolar stoichiometry prevents the accumulation of unreacted precursors, thereby minimizing side reactions and simplifying downstream chromatographic purification.

  • Ultrasonic Irradiation: Subject the solvent-free mixture to an ultrasonic probe for 20 minutes at room temperature[2].

    • Causality: Ultrasonic waves induce acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized "hot spots" of extreme temperature and pressure, dramatically accelerating the nucleophilic attack of the amine on the carbonyl carbon and subsequent cyclization without requiring bulk external heating.

  • Self-Validating Reaction Monitoring: Spot the reaction mixture on a Thin Layer Chromatography (TLC) plate (Hexane:Ethyl acetate = 9.5:0.5, v/v)[2].

    • Causality: The disappearance of the distinct reactant spots and the emergence of a single, UV-active product spot serves as an internal validation that the condensation-oxidation sequence is complete.

  • Purification: Isolate the crude product and purify it over a silica gel column[2].

SynthesisWorkflow R1 2-Aminothiophenol + Substituted Benzaldehyde U1 Ultrasonic Probe Irradiation (Solvent-Free, 20 min) R1->U1 C1 Nucleophilic Attack & Cyclization Intermediate U1->C1 O1 Oxidation Step C1->O1 P1 Crude Benzothiazole Derivative O1->P1 S1 Silica Gel Column Chromatography P1->S1 F1 Pure 2-Substituted Benzothiazole S1->F1

Green chemistry synthesis workflow of benzothiazole derivatives via ultrasonic irradiation.

Pharmacological Profiling & Mechanisms of Action

Benzothiazole derivatives exhibit a broad spectrum of biological activities due to their ability to act as bioisosteres for various endogenous ligands.

Anticancer Mechanisms

Benzothiazoles exert potent antitumor effects through multiple intersecting pathways. They act as potent inhibitors of Carbonic Anhydrases (CAs, specifically CA IX), which are overexpressed in hypoxic tumors and regulate pH to favor tumor survival[3]. Furthermore, specific derivatives have been shown to induce mitochondrial-dependent apoptosis and suppress cellular migration by downregulating inflammatory mediators such as NF-κB, COX-2, and iNOS in hepatocellular carcinoma (HepG2) models[4].

Antimicrobial and Antitubercular Mechanisms

In the realm of infectious diseases, benzothiazoles have demonstrated exceptional efficacy against multidrug-resistant (MDR) strains. Against Mycobacterium tuberculosis, these scaffolds target the DprE1 enzyme, disrupting cell wall synthesis[5]. Against Gram-negative bacteria like E. coli and K. pneumoniae, benzothiazole-isatin and Schiff base hybrids inhibit critical enzymes including peptide deformylase, dihydroorotase, and dialkylglycine decarboxylase[6].

MOA cluster_anticancer Anticancer Pathways cluster_antimicrobial Antimicrobial Pathways BZD Benzothiazole Derivatives CAIX Carbonic Anhydrase IX Inhibition BZD->CAIX NFKB NF-κB / COX-2 / iNOS Downregulation BZD->NFKB DPRE1 DprE1 Enzyme Inhibition (M. tuberculosis) BZD->DPRE1 DIHYD Dihydroorotase & Peptide Deformylase Inhibition BZD->DIHYD APOP Mitochondrial Apoptosis (Caspase Activation) CAIX->APOP NFKB->APOP TUMOR Tumor Growth Arrest APOP->TUMOR DEATH Pathogen Eradication DPRE1->DEATH DIHYD->DEATH

Multi-target pharmacological mechanisms of benzothiazole derivatives in disease models.

Quantitative Efficacy Data

The structural tuning of the benzothiazole ring directly correlates with its binding affinity. The table below summarizes the quantitative potency of recently developed derivatives across various targets:

Compound / DerivativeTarget ModelPrimary Mechanism of ActionPotency Metric
Bromopyridine-Benzothiazole (29)SKBR-3 (Breast Cancer)Concentration-dependent apoptosisIC50 = 1.2 nM[3]
Naphthalimide-Benzothiazole (66)HT-29 (Colon Cancer)DNA intercalation & ApoptosisIC50 = 3.72 ± 0.3 µM[3]
2-Substituted BenzothiazolesHepG2 (Liver Cancer)NF-κB/COX-2/iNOS downregulationIC50 = 38.54 µM (at 48h)[4]
Isatin-Benzothiazole (41c)Escherichia coliPeptide deformylase inhibitionMIC = 3.1 µg/mL[6]
Benzothiazole-Schiff Base (59a-d)Klebsiella pneumoniaeDialkylglycine decarboxylase inhibitionMIC = 0.4–0.8 µg/mL[6]

Experimental Workflow: In Vitro Anticancer Evaluation

To accurately profile the cytotoxicity of newly synthesized benzothiazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard. The following protocol is engineered as a self-validating system to ensure data integrity[7].

Step-by-Step Methodology & Causality:

  • Cell Seeding & Adhesion: Seed target cancer cells (e.g., HepG2 or A549) at a density of 5,000–10,000 cells/well in a 96-well microplate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[7].

    • Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the logarithmic growth phase, ensuring they are metabolically active and uniformly sensitive to antiproliferative agents.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in the culture medium. Crucial: Ensure the final Dimethyl sulfoxide (DMSO) concentration does not exceed 0.5%[7]. Replace the old medium with 100 µL of the compound-laced medium.

    • Causality: Benzothiazoles are highly lipophilic and require DMSO for solubilization. Capping DMSO at ≤0.5% prevents solvent-induced background toxicity, guaranteeing that any observed cell death is strictly attributable to the pharmacological action of the benzothiazole.

  • MTT Incubation (Self-Validation Step): After 24–48 hours of treatment, add the MTT reagent and incubate for 4 hours[7].

    • Causality: The assay relies on a biological self-validation mechanism: only viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring to form insoluble purple formazan crystals. Dead or apoptotic cells lack this enzymatic activity, providing a direct, visual, and quantifiable readout of cell viability.

  • Solubilization & Quantification: Carefully aspirate the medium and add 150 µL of pure DMSO to each well to dissolve the formazan crystals[7]. Measure the absorbance at 540–570 nm using a microplate reader to calculate the IC50.

    • Causality: Formazan is insoluble in aqueous culture media. DMSO completely solubilizes the crystals into a homogenous colored solution, allowing for accurate optical density (OD) measurements that linearly correlate with the number of living cells.

Conclusion

The benzothiazole scaffold remains a cornerstone of modern medicinal chemistry. By transitioning from traditional, harsh synthetic routes to green, ultrasonic-assisted methodologies, researchers can rapidly generate diverse libraries of these derivatives. As evidenced by their nanomolar efficacy against breast cancer lines and robust antimicrobial activity against resistant pathogens, targeted functionalization of the benzothiazole core will continue to yield highly potent, multi-target drug candidates.

References

1.3 2.1 3.2 4. 7 5.8 6. 6 7.5 8.4

Sources

Methodological & Application

Application Note: Bioorthogonal Conjugation and Synthesis Using Benzothiazole, 2-[(2-propynyloxy)methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Molecular Design

Benzothiazole, 2-[(2-propynyloxy)methyl]- (CAS 95547-63-0) is a highly versatile bifunctional building block engineered for advanced chemical biology and drug discovery. The molecule integrates the privileged benzothiazole pharmacophore—a motif renowned for its antimicrobial, anticancer, and intrinsic fluorogenic properties—with a terminal propargyl ether moiety [1].

The strategic inclusion of the oxymethyl (-CH₂-O-CH₂-) linker between the benzothiazole core and the terminal alkyne is critical. Unlike direct alkyne attachments that rigidly lock the molecule and alter the electronic conjugation of the benzothiazole core, the ether linkage provides essential rotational degrees of freedom [2]. This flexibility ensures that when the molecule undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,4-disubstituted 1,2,3-triazole can independently interact with biological targets (e.g., via hydrogen bonding) without inducing steric clashes with the bulky benzothiazole ring.

CuAAC_Workflow Alkyne Benzothiazole, 2-[(2-propynyloxy)methyl]- Product 1,4-Disubstituted 1,2,3-Triazole Hybrid Alkyne->Product t-BuOH/H2O, RT Azide Azide-Tagged Target Molecule Azide->Product Catalyst CuSO4 + Na Ascorbate (Generates Cu(I) In Situ) Catalyst->Product Catalysis

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for benzothiazole-triazole hybrid synthesis.

Reaction Dynamics & Quantitative Performance

The success of the CuAAC reaction relies entirely on maintaining a robust Cu(I) catalytic cycle. Generating Cu(I) in situ using Copper(II) sulfate (CuSO₄) and sodium ascorbate is the most reliable method, as it prevents the rapid oxidation that plagues direct Cu(I) salts (like CuI) in ambient conditions [1].

The table below synthesizes field-proven reaction conditions for benzothiazole-alkyne derivatives, highlighting the causality behind solvent and catalyst selection.

Table 1: Comparative CuAAC Reaction Conditions for Benzothiazole-Alkyne Derivatives

Catalyst SystemSolvent MatrixTemp (°C)Time (h)Yield (%)Mechanistic Notes & Causality
CuSO₄ / Na Ascorbate t-BuOH / H₂O (1:1)25 (RT)6 - 1275 - 85Optimal: t-BuOH solubilizes the lipophilic benzothiazole; H₂O supports ascorbate reduction [2].
CuI / DIPEA DMF / MeOH80 - 10012 - 2420 - 45Sub-optimal: Prone to oxidation; requires heat. Used only for highly sterically hindered azides [3].
Laccase / Cu Acetate Buffer (pH 4.5)402460 - 70Biocatalytic: Green chemistry approach utilizing oxidoreductase enzymes for mild [1,3]-dipolar cycloaddition [4].

Self-Validating Experimental Protocol: CuAAC Synthesis

This step-by-step methodology details the synthesis of a triazole-benzothiazole hybrid. The protocol is designed to be self-validating, embedding observable checkpoints to ensure scientific integrity.

Materials Required
  • Benzothiazole, 2-[(2-propynyloxy)methyl]- (0.5 mmol)

  • Target Organic Azide (0.55 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.025 mmol, 5 mol%)

  • Sodium ascorbate (0.125 mmol, 25 mol%)

  • tert-Butanol (t-BuOH) and Distilled Water (Milli-Q)

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve Benzothiazole, 2-[(2-propynyloxy)methyl]- (1.0 eq) and the target organic azide (1.1 eq) in 5 mL of a 1:1 (v/v) mixture of t-BuOH and water in a 20 mL scintillation vial.

    • Causality: A slight excess of the azide ensures complete consumption of the alkyne. t-BuOH prevents the organic substrates from crashing out of solution, while water is strictly required to solubilize the catalytic salts [2].

  • Catalyst Assembly: In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O (0.05 eq) in 0.5 mL of water. In another tube, dissolve sodium ascorbate (0.25 eq) in 0.5 mL of water.

    • Causality: Sodium ascorbate must be prepared fresh and kept in a 5-fold excess relative to Cu(II) to maintain a continuous reducing environment, preventing the formation of oxidative homocoupling byproducts (Glaser coupling).

  • Activation & Self-Validation: Add the CuSO₄ solution to the reaction mixture. Subsequently, add the sodium ascorbate solution dropwise while stirring vigorously.

    • Validation Checkpoint: The mixture will transiently turn brown (intermediate complex) and then rapidly shift to pale yellow or green. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Propagation: Cap the vial and stir the mixture at room temperature for 8–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.

    • Validation Checkpoint: The reaction is complete when the UV-active spot corresponding to the starting benzothiazole alkyne disappears.

  • Quenching & Extraction: Dilute the mixture with 15 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure 1,4-disubstituted 1,2,3-triazole hybrid.

Applications in Drug Discovery & Chemical Biology

The conjugation of Benzothiazole, 2-[(2-propynyloxy)methyl]- via CuAAC has two primary applications in modern chemical biology:

  • Antimicrobial and Anticancer Hybrids: The 1,2,3-triazole ring is a robust bioisostere for amide bonds, offering high metabolic stability, resistance to enzymatic degradation, and strong hydrogen-bonding capabilities. Linking the benzothiazole core to other pharmacophores (e.g., quinolones or indoles) via this triazole bridge has yielded highly potent anti-tuberculosis (targeting DPRE1 and ENR) and anti-inflammatory agents [2].

  • Fluorogenic "Click-On" Probes: Benzothiazole derivatives are inherently privileged fluorophores. By carefully tuning the electronic properties of the azide partner, the resulting triazole can extend the pi-conjugation system. This creates a "click-on" fluorescent dye that remains dark in its alkyne state but emits strong fluorescence upon successful bioorthogonal conjugation, enabling real-time microscopic visualization of cellular events [3].

Application_Pathway Step1 Identify Biological Target (e.g., Enzyme, Receptor) Step2 Introduce Azide Reporter via Metabolic Labeling Step1->Step2 Step3 Apply Benzothiazole Alkyne Probe + Cu(I) Catalyst Step2->Step3 Step4 In Situ Click Reaction (Triazole Formation) Step3->Step4 Step5 Fluorescence Imaging & Target Localization Step4->Step5

Figure 2: Application pathway for utilizing benzothiazole alkyne probes in bioorthogonal fluorescent imaging.

References

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Development of benzothiazole “click-on” fluorogenic dyes. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Laccase-catalysed azide-alkyne cycloadditions: Synthesis of benzothiazole and benzimidazole fused 1,2,3-triazole derivatives by copper containing oxidoreductase enzymes. Taylor & Francis. Available at: [Link]

High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-[(2-Propynyloxy)methyl]benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol

Executive Overview

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier methodology for forging highly stable, bioorthogonal 1,2,3-triazole linkages[1]. In modern drug discovery, the integration of privileged scaffolds—such as the benzothiazole moiety—with flexible propynyloxy linkers has become a highly effective strategy for developing novel therapeutics, including anticancer agents and nonsteroidal anti-androgens[2],[3].

This application note provides a comprehensive, mechanistically grounded protocol for executing CuAAC using 2-[(2-propynyloxy)methyl]benzothiazole as the terminal alkyne. By leveraging the Sharpless-Fokin catalytic system (CuSO₄/Sodium Ascorbate), this guide ensures quantitative conversion, absolute 1,4-regioselectivity, and high-purity isolation suitable for downstream biological assays.

Structural Rationale & Mechanistic Causality

The Role of the Propynyloxy-Benzothiazole Scaffold

The compound 2-[(2-propynyloxy)methyl]benzothiazole is strategically designed for medicinal chemistry applications. The benzothiazole core provides a lipophilic, rigid pharmacophore known for its potent antimicrobial and cytotoxic properties[2]. The propynyloxy (-O-CH₂-C≡CH) group serves a dual purpose:

  • Synthetic Handle: It provides a highly reactive terminal alkyne for CuAAC[1].

  • Bioisosteric Flexibility: Post-click, the resulting ether-linked 1,4-disubstituted triazole acts as a metabolically stable bioisostere for amide bonds, enhancing target binding via hydrogen bonding and dipole-dipole interactions[4].

Mechanistic Causality of the CuAAC Cycle

The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) accelerates the reaction by a factor of up to


 and enforces strict 1,4-regioselectivity[5].

In this protocol, Cu(I) is generated in situ via the reduction of Cu(II) sulfate by sodium ascorbate. The benzothiazole nitrogen can weakly coordinate with transition metals[6]; therefore, maintaining a slight excess of the Cu(I) catalyst or utilizing a co-solvent system that ensures high thermodynamic activity of the copper acetylide intermediate is critical for rapid turnover.

CuAAC_Mechanism Cu_II Cu(II) Precursor (CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu_I e- donor Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex + Alkyne Alkyne 2-[(2-propynyloxy)methyl]benzothiazole Alkyne->Pi_Complex Acetylide Cu(I) Acetylide Pi_Complex->Acetylide - H+ Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Metallacycle->Cu_I Catalyst Turnover Product 1,4-Disubstituted Triazole Metallacycle->Product Protonation

Figure 1: Catalytic cycle of the CuAAC reaction highlighting the formation of the active Cu(I) species.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each phase includes visual or analytical checkpoints to confirm the chemical state before proceeding.

Reagents and Materials
  • Alkyne: 2-[(2-propynyloxy)methyl]benzothiazole (1.0 equiv, 1.0 mmol)

  • Azide: Target organic azide (R-N₃) (1.1 equiv, 1.1 mmol)

  • Catalyst: CuSO₄·5H₂O (10 mol%, 0.1 mmol)

  • Reductant: Sodium Ascorbate (20 mol%, 0.2 mmol)

  • Solvent: THF / Deionized Water (8:2 v/v)[2]

Step-by-Step Workflow

Step 1: Substrate Solubilization

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-[(2-propynyloxy)methyl]benzothiazole and 1.1 mmol of the organic azide in 8.0 mL of Tetrahydrofuran (THF).

  • Causality: THF is selected over bulkier alcohols (like t-BuOH) to ensure complete solvation of the lipophilic benzothiazole core[2].

Step 2: Catalyst Preparation & Activation

  • In a separate vial, dissolve 0.1 mmol of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • In another vial, dissolve 0.2 mmol of Sodium Ascorbate in 1.0 mL of deionized water.

  • Add the CuSO₄ solution to the reaction flask. The mixture will turn light blue.

  • Dropwise, add the Sodium Ascorbate solution to the reaction flask.

  • Validation Checkpoint 1 (Visual): The solution must immediately transition from blue to pale yellow or colorless. This optical shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state. If the solution remains blue or turns green, the ascorbate is oxidized; prepare a fresh batch.

Step 3: Cycloaddition Execution

  • Seal the flask and stir the reaction mixture at 60 °C for 4 to 6 hours[2].

  • Validation Checkpoint 2 (Analytical): Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The benzothiazole-alkyne is highly UV-active. The reaction is complete when the starting alkyne spot completely disappears, replaced by a lower-Rf triazole product spot.

Step 4: Quenching and Purification

  • Cool the mixture to room temperature. Add 10 mL of saturated aqueous NH₄Cl (or 0.1 M EDTA) and stir for 15 minutes.

  • Causality: NH₄Cl/EDTA acts as a chelating agent to strip copper ions from the benzothiazole/triazole nitrogens, preventing metal-induced degradation during isolation.

  • Validation Checkpoint 3 (Visual): The aqueous layer will turn deep blue (Cu-amine complex), while the organic layer should be clear/yellowish.

  • Extract the product with Dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 1,4-disubstituted triazole[2].

Experimental_Workflow Step1 1. Reagent Prep (Alkyne + Azide) Step2 2. Solvent Addition (THF/H2O 8:2) Step1->Step2 Step3 3. Catalyst Activation (CuSO4 + NaAsc) Step2->Step3 Step4 4. Cycloaddition (Stir at 60°C) Step3->Step4 Step5 5. Validation (TLC / LC-MS) Step4->Step5 Step6 6. Purification (Extraction & Column) Step5->Step6

Figure 2: Sequential experimental workflow for the CuAAC reaction with built-in validation steps.

Empirical Optimization & Data Presentation

The choice of solvent and catalyst loading drastically impacts the yield when working with heterocyclic alkynes. Table 1 summarizes the optimization parameters for the 2-[(2-propynyloxy)methyl]benzothiazole cycloaddition.

Table 1: Optimization of CuAAC Conditions for Propynyloxy-Benzothiazole Derivatives

Solvent System (v/v)Catalyst LoadingReductant / LigandTemp (°C)Time (h)Yield (%)Mechanistic Observation
THF/H₂O (8:2) 10 mol% CuSO₄ 20 mol% NaAsc 60 4 >92 Optimal solubility; rapid kinetics[2].
t-BuOH/H₂O (1:1)5 mol% CuSO₄10 mol% NaAscRT1281Standard conditions; slower due to substrate lipophilicity[1].
DMF/H₂O (4:1)5 mol% CuSO₄THPTA (5 mol%)RT695Ligand prevents Cu(I) oxidation and accelerates turnover.
THF/H₂O (8:2)10 mol% CuSO₄None (O₂ present)6024<20Significant Glaser homocoupling observed without reductant.

Note: For highly complex or sensitive biological azides, the addition of the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is recommended to protect the Cu(I) species and minimize reactive oxygen species (ROS) generation.

References

  • [5] Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. URL:

  • [4] Synthesis and Biological Applications of Triazole Derivatives – A Review. ResearchGate. URL:

  • [2] CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. NIH. URL:

  • [6] 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. MDPI. URL:

  • [3] 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [1] A Comparative Guide to Catalysts for Propynyloxy Click Chemistry. Benchchem. URL:

Sources

Leveraging 2-[(2-propynyloxy)methyl]benzothiazole for the Synthesis of "Click-on" Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The benzothiazole scaffold is a cornerstone in the design of fluorescent probes, prized for its robust photophysical properties, including high quantum yields and large Stokes shifts.[1][2][3] This application note details the strategic use of a key derivative, 2-[(2-propynyloxy)methyl]benzothiazole, as a versatile building block for creating "click-on" fluorogenic probes. The terminal alkyne group serves as a highly efficient chemical handle for bioorthogonal ligation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[4][5] We present the core principles, detailed synthesis protocols, and a validated workflow for applying these probes in live-cell imaging, providing researchers with the foundational knowledge and practical steps to develop novel imaging tools.

Introduction: The Power of the Benzothiazole Core

Benzothiazole and its derivatives represent a privileged class of fluorophores in chemical biology and materials science.[2][3] Their rigid, planar, and delocalized π-electron systems confer excellent optical properties.[2] A key strategy in modern probe design is the development of fluorogenic or "turn-on" systems. These probes are initially non-fluorescent or weakly fluorescent, minimizing background signal and eliminating the need for wash steps in imaging experiments.[6][7] Fluorescence is activated only upon specific interaction with a target analyte, leading to a high signal-to-noise ratio.[6] Mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT) are often exploited to achieve this analyte-dependent fluorescence.[1]

Core Directive: 2-[(2-propynyloxy)methyl]benzothiazole as a "Clickable" Scaffold

The subject of this guide, 2-[(2-propynyloxy)methyl]benzothiazole, is engineered for a specific and powerful purpose: to serve as the core component of a "click-on" fluorogenic system. The critical feature is the propargyl ether (2-propynyloxy) moiety, which presents a terminal alkyne. This alkyne is relatively inert in biological systems but reacts with exceptional efficiency and specificity with an azide partner in the presence of a copper(I) catalyst.[4][5][8]

The "Click-on" Fluorogenic Mechanism:

The underlying principle is a change in the electronic structure of the benzothiazole core upon the click reaction.

  • "Off" State: The parent molecule, 2-[(2-propynyloxy)methyl]benzothiazole, possesses a limited conjugated π-system. Its fluorescence is consequently low or negligible. The electron-deficient alkyne group can act as a fluorescence quencher.[7][8]

  • "On" State: The CuAAC reaction with an azide-functionalized molecule forms a 1,2,3-triazole ring. This newly formed aromatic ring becomes part of the fluorophore's conjugated system. This extension of π-conjugation delocalizes electrons, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and "turns on" a strong fluorescent signal.[7][8]

This bioorthogonal reaction provides a robust method for covalently linking the benzothiazole fluorophore to a wide array of biomolecules (peptides, sugars, nucleic acids) that have been metabolically or synthetically tagged with an azide group.[5][7]

cluster_0 cluster_1 Off Off State State A 2-[(2-propynyloxy)methyl]benzothiazole (Weakly Fluorescent) C Benzothiazole-Triazole Conjugate (Highly Fluorescent) A->C  Cu(I) Catalyst (e.g., CuSO₄ + NaAsc)  Bioorthogonal  [3+2] Cycloaddition B Azide-tagged Recognition Moiety B->C On On A 1. Seed Cells on Imaging Dish B 2. Incubate with Azide-Precursor (24-48h) A->B Allow Adhesion C 3. Wash Cells (PBS) B->C D 4. Add 'Click Reaction Cocktail' (Probe + Catalyst) (30-60 min) C->D E 5. Wash Cells (PBS) D->E F 6. Acquire Images (Confocal Microscopy) E->F G 7. Analyze Data (Quantify Fluorescence) F->G

Sources

Application Note: Mechanistic Profiling & Evaluation of Benzothiazole Derivatives as Anticancer Agents

[1][2][3][4][5][6][7][8][9]

Executive Summary: The Benzothiazole Advantage

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs), DNA topoisomerases, and microtubules. Unlike promiscuous binders, rationally substituted benzothiazoles—specifically 2-arylbenzothiazoles—exhibit distinct selectivity profiles.

This guide provides a standardized workflow for evaluating these derivatives, moving from chemical synthesis quality control to deep mechanistic validation. We focus on the 2-(4-aminophenyl)benzothiazole class (e.g., CJM 126, Phortress) and novel EGFR-targeting hybrids.

Mechanistic Profiling

To design effective assays, one must understand the primary modes of action (MoA) for this class:

  • CYP1A1-Mediated Bioactivation: Unique to certain 2-arylbenzothiazoles (e.g., Phortress), these agents act as prodrugs. They bind to the Aryl Hydrocarbon Receptor (AhR), inducing CYP1A1 expression, which then hydroxylates the benzothiazole into a reactive electrophile that forms DNA adducts.

  • Kinase Inhibition (EGFR/VEGFR): Derivatives with C-6 or C-5 substitutions often function as ATP-competitive inhibitors of EGFR, blocking the PI3K/Akt/mTOR downstream cascade.

  • Tubulin Polymerization Inhibition: Similar to combretastatin, certain methoxy-substituted benzothiazoles bind to the colchicine site of tubulin, causing G2/M cell cycle arrest.

Experimental Protocols

Protocol 1: Chemical Synthesis QC & Solubilization

Rationale: Benzothiazole derivatives often suffer from poor aqueous solubility, leading to precipitation in cell culture media and false-negative IC50 values.

Reagents:

  • Synthesized Benzothiazole Derivative (Solid)[1]

  • DMSO (Cell Culture Grade, Sigma D2650)

  • HPLC Grade Acetonitrile

Workflow:

  • Purity Check: Ensure compound purity >95% via HPLC (254 nm). Impurities (e.g., unreacted 2-aminothiophenol) are cytotoxic and will skew results.

  • Stock Preparation: Dissolve compound in 100% DMSO to a concentration of 10 mM . Vortex for 2 mins.

    • Critical Step: If precipitation occurs, sonicate at 40°C for 5 mins.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures metabolic activity as a proxy for viability.[2] For benzothiazoles, extended incubation (48-72h) is required to capture late-stage apoptotic effects.

Materials:

  • Cell Lines: MCF-7 (Breast, ER+), A549 (Lung), HepG2 (Liver).

  • MTT Reagent (5 mg/mL in PBS).[2]

Step-by-Step:

  • Seeding: Plate cells in 96-well plates.

    • Optimization: 3,000 cells/well (A549/HepG2) or 5,000 cells/well (MCF-7).

    • Incubate 24h for attachment.[1]

  • Treatment: Prepare serial dilutions (0.01 µM to 100 µM) in culture media.

    • Control: Final DMSO concentration must be <0.5% in all wells.

  • Incubation: Treat cells for 72 hours (Standard for benzothiazoles to allow CYP1A1 induction or kinase blockade).

  • Development:

    • Add 20 µL MTT stock per well.[2] Incubate 3-4h at 37°C.

    • Aspirate media carefully (do not disturb formazan crystals).

    • Solubilize with 150 µL DMSO.[1][2] Shake 10 mins.

  • Read: Absorbance at 570 nm (Ref 630 nm).

  • Analysis: Fit data to a 4-parameter logistic curve to determine IC50.

Protocol 3: Mechanistic Validation (Flow Cytometry)

Rationale: To distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.

A. Cell Cycle Analysis (PI Staining)

  • Treat cells with IC50 concentration of benzothiazole for 24h.

  • Harvest and fix in 70% ice-cold ethanol (add dropwise while vortexing).

  • Incubate at -20°C for >2 hours.

  • Wash with PBS and stain with Propidium Iodide (PI) + RNase A solution for 30 mins at 37°C.

  • Read: Flow Cytometer (FL2 channel).

    • Expected Result: Tubulin inhibitors show G2/M arrest . EGFR inhibitors often show G0/G1 arrest .

B. Apoptosis (Annexin V/PI)

  • Treat cells for 48h.[2]

  • Harvest cells (keep floating cells!).

  • Stain with Annexin V-FITC and PI in binding buffer (15 mins, dark).[2]

  • Read: Flow Cytometer.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Protocol 4: Target Validation (EGFR Kinase Assay)

Rationale: Direct confirmation of kinase inhibition for C-6 substituted derivatives.

Method: FRET-based or Radiometric Kinase Assay (e.g., ADP-Glo).

  • Enzyme Mix: Recombinant EGFR (human, intracellular domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • Reaction:

    • Incubate Compound + EGFR + ATP (10 µM) + Substrate in kinase buffer.

    • Time: 60 mins at Room Temp.

  • Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.

  • Result: Decrease in luminescence correlates with kinase inhibition.

Data Presentation: Comparative Potency

The following table summarizes the potency of key benzothiazole derivatives against standard cancer cell lines, derived from recent literature (2024-2025).

Compound ClassDerivative IDTarget/MoACell LineIC50 (µM)Reference
2-Arylbenzothiazole CJM 126DNA Adducts / CYP1A1MCF-7 (Breast)< 0.001 (nM range)[1, 5]
Prodrug Phortress (NSC 710305)CYP1A1 BioactivationMCF-70.005[1, 5]
Indole-Benzothiazole Compound 55Tubulin / UnknownHT-29 (Colon)0.024[2]
Fluorinated BZT PMX-610UnknownMCF-70.57[4]
EGFR Hybrid Compound 8gEGFR Kinase InhibitorA549 (Lung)3.92[3]
Standard GefitinibEGFR InhibitorA5490.029[3]

Visualizations

Figure 1: Structure-Activity Relationship (SAR) of Benzothiazoles

Caption: SAR analysis highlighting critical substitution sites for modulating anticancer specificity between DNA binding and Kinase inhibition.

SAR_BenzothiazoleCoreBenzothiazole Scaffold(Bicyclic System)Pos2Position 2 (C-2)Critical for PotencyCore->Pos2Primary Modification SiteRingSubBenzene Ring Fusions(Positions 4,5,6,7)Core->RingSubSecondary TuningArylAryl/Heteroaryl Group(e.g., 4-aminophenyl)Determines Spectrum (Breast vs Colon)Pos2->ArylAttaches HerePos6Position 6 (C-6)Modulates PharmacokineticsElectronElectron Withdrawing (F, NO2)Increases Metabolic StabilityPos6->ElectronOften FluorinatedSolubilityHydrophilic Groups (NH2, OH)Improves Solubility & BioavailabilityPos6->SolubilityRingSub->Pos6DNA Binding\n(If planar)DNA Binding(If planar)Aryl->DNA Binding\n(If planar)Kinase Pocket Fit\n(If bulky)Kinase Pocket Fit(If bulky)Aryl->Kinase Pocket Fit\n(If bulky)

Figure 2: Mechanism of Action - Signaling Cascade

Caption: Dual mechanism pathway showing CYP1A1-mediated DNA damage and EGFR-mediated kinase inhibition leading to apoptosis.

MOA_Pathwaycluster_extExtracellular Spacecluster_memCell Membranecluster_cytocluster_nucNucleusLigandEGF LigandEGFREGFR (Receptor)Ligand->EGFRActivationPI3KPI3KEGFR->PI3KPhosphorylationBZT_KinaseBenzothiazole (Type II)(Kinase Inhibitor)BZT_Kinase->EGFRInhibits (ATP Site)BZT_ProdrugBenzothiazole (Type I)(Prodrug e.g. Phortress)AhRAhR ReceptorBZT_Prodrug->AhRBindsReactiveMetReactive HydroxylamineBZT_Prodrug->ReactiveMetMetabolismTranscriptionGene Transcription(CYP1A1)AhR->TranscriptionTranslocatesCYP1A1CYP1A1 EnzymeCYP1A1->BZT_ProdrugBioactivationDNADNA Adduct FormationReactiveMet->DNACovalent BindingAKTAKT (p-AKT)PI3K->AKTmTORmTORAKT->mTORBcl2Bcl-2 (Anti-apoptotic)mTOR->Bcl2Promotes SurvivalBaxBax (Pro-apoptotic)CaspaseCaspase 3/9 CascadeBax->CaspaseActivatesBcl2->CaspaseInhibition BlockedApoptosisApoptosisCaspase->ApoptosisCell DeathDNA->CaspaseDamage ResponseTranscription->CYP1A1Upregulates

References

  • Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles. Current Medicinal Chemistry, 11(8), 1009-1021. Link

  • Ma, J., et al. (2024). Benzothiazole derivatives as anticancer agents: A recent review (2014-2024). European Journal of Medicinal Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022). EGFR inhibitors synthesis and biological assessment.[3] Drug Design, Development and Therapy, 16, 1377. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for Anticancer Assays Using Fluorinated Benzothiazole Derivatives. Link

  • Kashyap, S. J., et al. (2012). Benzothiazoles: a scaffold with diverse biological activities.[1] Mini Reviews in Medicinal Chemistry. (Validated via Search Result 1.18).

  • Tapkir, A. S., et al. (2025). Group-based quantitative structure and activity relationship on benzothiazole derivatives. Thai Journal of Pharmaceutical Sciences. Link

Application Note: Synthesis of Triazole-Linked Benzothiazoles via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial, anti-inflammatory, and anticancer properties[1]. When these cores are hybridized with a 1,2,3-triazole ring, the resulting molecular conjugates exhibit enhanced pharmacological profiles[2]. The 1,2,3-triazole moiety acts as a highly stable bioisostere for amide bonds; it is resistant to metabolic degradation, oxidative cleavage, and hydrolysis, while actively participating in hydrogen bonding with biological targets[2].

The premier methodology for constructing these hybrids is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a quintessential "click chemistry" reaction that guarantees high yields, exceptional functional group tolerance, and strict 1,4-regioselectivity[3].

Mechanistic Insights: The Causality of Experimental Design

To execute a flawless CuAAC reaction, one must understand the causality behind the reagent and solvent selections.

  • Why in situ Cu(I) Generation? Classical thermal Huisgen cycloaddition yields an undesired mixture of 1,4- and 1,5-disubstituted isomers. The introduction of a Cu(I) catalyst exclusively drives the formation of the 1,4-isomer by lowering the activation energy via a metallacycle intermediate[3]. However, direct use of Cu(I) salts (like CuI) is problematic as they are thermodynamically unstable and prone to oxidation. By utilizing Copper(II) sulfate (CuSO₄) paired with sodium ascorbate as a reducing agent, Cu(I) is generated in situ. This maintains a steady-state concentration of the active catalyst and prevents the oxidative homocoupling of alkynes (Glaser coupling)[4].

  • Why Aqueous Solvents? The reaction is typically performed in a 1:1 mixture of Water and DMSO (or t-BuOH). Water accelerates the click reaction by stabilizing the highly polar transition state. Furthermore, the hydrophobic triazole-benzothiazole product typically precipitates out of the aqueous mixture as it forms. According to Le Chatelier’s principle, this phase separation drives the reaction forward and creates a self-purifying system[3].

Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 In situ reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Complex Cu-Acetylide Complex Cu1->Complex Alk Terminal Alkyne Alk->Complex Deprotonation Az Organic Azide Cycle Metallacycle Intermediate Az->Cycle Complex->Cycle Azide Coordination Prod 1,4-Disubstituted Triazole Cycle->Prod Protonation & Cu(I) Release

Mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthetic Workflow & Methodologies

Workflow A Benzothiazole Core B Propargylation (Alkyne Formation) A->B D CuAAC Click Reaction (CuSO4, NaAsc) B->D C Organoazide Preparation C->D E Triazole-Benzothiazole Hybrid D->E

Synthetic workflow for triazole-linked benzothiazoles via CuAAC.

Preparation of the Benzothiazole Alkyne Precursor

Before the click reaction, the benzothiazole core must be functionalized with a terminal alkyne (or azide).

  • Dissolve 2-mercaptobenzothiazole (10 mmol) and sodium methoxide (11 mmol) in 30 mL of anhydrous methanol[3].

  • Stir for 5 minutes to allow thiolate formation, then add propargyl bromide (12 mmol) dropwise.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is typically complete within 3 minutes under microwave irradiation or 2 hours under conventional reflux[3].

  • Quench with ice water. Filter the resulting 2-(prop-2-yn-1-ylthio)benzo[d]thiazole precipitate, wash with cold water, and dry under vacuum.

General Protocol: CuAAC Click Reaction

This protocol describes the cycloaddition of the propargylated benzothiazole with an organic azide. We provide three energy modalities based on laboratory capabilities[3][5].

Reagent Preparation:

  • Alkyne: Propargylated benzothiazole (1.0 mmol)

  • Azide: Target organoazide (1.0 mmol)

  • Catalyst: CuSO₄·5H₂O (0.10 g, ~10 mol%)

  • Reductant: Sodium ascorbate (0.15 g, ~20 mol%)

  • Solvent: 20 mL of DMSO:H₂O (1:1 v/v) or t-BuOH:H₂O (1:1 v/v)

Method A: Conventional Stirring

  • Dissolve the alkyne and azide in 10 mL of DMSO.

  • In a separate vial, dissolve CuSO₄ and sodium ascorbate in 10 mL of distilled water (the solution will turn from blue to pale yellow, indicating Cu(I) formation).

  • Add the aqueous catalyst mixture to the organic solution dropwise.

  • Stir at room temperature for 8–12 hours[3].

Method B: Microwave Irradiation (MWI)

  • Combine all reagents and solvents in a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Irradiate at 300 W, maintaining a temperature of 80 °C for 6–8 minutes[3].

  • Causality: MWI provides rapid, uniform volumetric heating, drastically reducing reaction time while minimizing thermal degradation byproducts[3].

Method C: Ultrasound-Assisted Synthesis (US)

  • Combine all reagents in a flask and suspend in a laboratory ultrasonic cleaning bath at room temperature.

  • Sonicate for 6–15 minutes[5].

  • Causality: Acoustic cavitation generates localized microscopic hot spots (high temperature and pressure) that accelerate mass transfer and reaction kinetics without raising the bulk temperature[5].

Workup and Purification
  • Pour the completed reaction mixture into 50 mL of crushed ice/water.

  • The 1,4-disubstituted 1,2,3-triazole product will precipitate.

  • Filter the solid, wash extensively with cold water (to remove DMSO, unreacted ascorbate, and copper salts), and recrystallize from hot ethanol.

Quantitative Data & Optimization

The choice of energy source significantly impacts the efficiency of the click reaction. Below is a comparative summary of the methodologies based on recent synthetic literature[3][5].

Synthesis MethodEnergy SourceTemp (°C)Reaction TimeAverage Yield (%)Key Advantage
Conventional Magnetic StirringRT8–12 hours80–86%No specialized equipment required
Microwave (MWI) Microwave Reactor (300 W)80 °C6–8 mins90–95%Highest yield, rapid kinetics
Ultrasound (US) Ultrasonic BathRT6–15 mins88–94%Energy-efficient, cavitation-driven

Characterization & Validation

To ensure the protocol is a self-validating system, researchers must confirm the regioselective formation of the triazole ring:

  • In-Process TLC: Use Hexane/Ethyl Acetate (7:3). The disappearance of the highly mobile azide/alkyne spots and the appearance of a lower R_f, UV-active product spot validates progression.

  • FT-IR Spectroscopy: Confirm the disappearance of the terminal alkyne C≡C stretch (~2100 cm⁻¹) and the azide N=N=N stretch (~2100-2270 cm⁻¹).

  • ¹H NMR (The Definitive Check): The absolute hallmark of a successful CuAAC reaction is the emergence of a sharp singlet integrating to 1H in the aromatic region, typically between δ 8.0 and 8.5 ppm [3]. This corresponds to the isolated C5 proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.

References

  • Title: Microwave versus conventional synthesis, anticancer, DNA binding and docking studies of some 1,2,3-triazoles carrying benzothiazole Source: Arabian Journal of Chemistry URL: 3

  • Title: A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus Source: MDPI URL: 4

  • Title: Green ultrasound-assisted three-component click synthesis of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2 Source: SciSpace URL: 5

  • Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer Source: PMC / NIH URL: 2

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL: 1

Sources

Application Note: Microwave-Assisted Synthesis of Benzothiazole Derivatives via Green Chemistry Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry, Green Synthetic Methodologies

Introduction & Mechanistic Insights

Benzothiazoles are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective properties. Traditionally, the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes requires harsh conditions, toxic solvents, and prolonged reflux times, often resulting in unwanted byproducts and low yields.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. Unlike conventional conductive heating, which relies on thermal gradients and convection, microwave irradiation utilizes dielectric heating . This process depends on the ability of molecules (specifically dipoles and ions) to align with the rapidly alternating electromagnetic field (typically 2.45 GHz). The resulting molecular friction generates instantaneous, localized, and uniform heat directly within the reaction mixture.

The Causality of Solvent and Catalyst Selection

The efficiency of MAOS is heavily dictated by the reaction medium's loss tangent (


), which quantifies its ability to convert electromagnetic energy into heat.
  • Glycerol as a Green Solvent: Glycerol possesses a high loss tangent (

    
    ), making it an exceptional microwave absorber. It facilitates rapid heating profiles while remaining non-toxic, biodegradable, and easily separable during workup[1].
    
  • Solvent-Free (Neat) Conditions: Alternatively, utilizing solid organic acids like citric acid under solvent-free conditions capitalizes on the polarity of the reactants themselves to absorb microwave energy, driving the reaction via a highly concentrated, eco-friendly pathway[2].

Mechanistically, the thermal energy accelerates the nucleophilic attack of the primary amine of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is rapidly followed by intramolecular cyclization via the thiol group and subsequent oxidation to yield the thermodynamically stable 2-substituted benzothiazole[3].

Workflow Visualization

The following diagram illustrates the optimized, self-validating workflow for the microwave-assisted synthesis of benzothiazole derivatives.

MW_Workflow Reactants Reactants 2-Aminothiophenol + Aldehyde Mix Homogenization in MW-Safe Vessel Reactants->Mix Solvent Green Medium (Glycerol or Citric Acid) Solvent->Mix MW Microwave Irradiation (180 W, 100°C, 4-8 min) Mix->MW TLC In-Process Control (TLC Monitoring) MW->TLC TLC->MW Incomplete Workup Aqueous Workup & Precipitation TLC->Workup Complete Product 2-Substituted Benzothiazole (Pure Product) Workup->Product

Caption: Workflow for microwave-assisted synthesis of 2-substituted benzothiazoles.

Experimental Setup & Parameter Selection

Selecting the correct reaction medium is critical for establishing a self-validating and reproducible MAOS protocol. The table below summarizes the dielectric properties of common green solvents and their empirical suitability for this specific condensation reaction.

Table 1: Dielectric Properties of Green Media for MAOS

Reaction MediumDielectric Constant (

)
Loss Tangent (

)
Boiling Point (°C)Suitability for Benzothiazole Synthesis
Glycerol 42.50.650290High: Excellent MW absorber; acts as both solvent and mild catalyst[1].
Ethanol 24.30.94178Medium: High absorption, but low boiling point limits high-temp closed-vessel reactions.
Water 80.40.123100Low/Medium: Poor solubility for organic precursors; requires phase-transfer catalysts.
Solvent-Free (Citric Acid) N/A (Solid)N/AN/AHigh: Eliminates solvent waste; relies on reactant polarity for localized heating[2].

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing 2-arylbenzothiazoles using two distinct, field-proven green chemistry approaches.

Protocol A: Glycerol-Mediated Microwave Synthesis

This protocol utilizes glycerol as an eco-friendly reaction medium, which provides optimal microwave absorption and facilitates easy product isolation due to its immiscibility with non-polar extraction solvents[4].

Reagents & Equipment:

  • 2-Aminothiophenol (1.0 mmol)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Glycerol (2.0 mL)

  • Dedicated Monomode Microwave Synthesizer (e.g., CEM Discover)

  • 10 mL Microwave-safe reaction vial with pressure-rated septum cap

Step-by-Step Procedure:

  • Preparation: In the 10 mL microwave-safe vial, sequentially add 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the selected aromatic aldehyde.

  • Solvent Addition: Add 2.0 mL of pure glycerol to the vial. Insert a magnetic stir bar and seal the vial with the septum cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the parameters to 180 W power , a temperature limit of 100 °C , and a hold time of 4 to 8 minutes (time varies slightly depending on the electronic nature of the aldehyde)[1]. Ensure dynamic power modulation is enabled to maintain the 100 °C setpoint without thermal overshoot.

  • In-Process Control: After the irradiation cycle, allow the vial to cool to room temperature via the reactor's compressed air stream. Extract a micro-aliquot and perform Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (9:1 v/v) solvent system to confirm the complete consumption of the starting materials[4].

  • Workup & Isolation: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously. The crude 2-substituted benzothiazole will precipitate out of the aqueous glycerol solution.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL) to remove residual glycerol, and recrystallize from hot ethanol to yield the pure product (Typical yields: 78–96%)[1].

Protocol B: Solvent-Free Synthesis via Citric Acid Catalysis

For laboratories prioritizing absolute waste minimization, this solvent-free protocol utilizes citric acid as a benign, solid-state catalyst[2].

Step-by-Step Procedure:

  • Homogenization: In a mortar, combine 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and citric acid (10 mol% as catalyst). Grind gently with a pestle for 1 minute to ensure intimate physical contact.

  • Transfer: Transfer the homogenized paste into a microwave-safe reaction vessel.

  • Irradiation: Irradiate the mixture in a microwave synthesizer at a low-to-medium power setting (e.g., 100-150 W) for 4 to 6 minutes [2].

  • Workup: Upon cooling, the mixture will typically solidify. Add 10 mL of water to dissolve the citric acid catalyst.

  • Isolation: Filter the solid crude product, wash with cold water, and recrystallize from ethanol. This method consistently achieves high yields (81–92%) and eliminates organic solvent waste entirely[2].

Analytical Validation

To ensure the integrity of the synthesized benzothiazole derivatives, the following analytical validations must be performed:

  • TLC: Visualization under UV light (254 nm) to confirm a single product spot and the absence of the aldehyde precursor[4].

  • Yield Calculation: Compare the mass of the recrystallized product against the theoretical yield. Electron-withdrawing groups (EWGs) on the aldehyde typically accelerate the reaction and provide slightly higher yields compared to electron-donating groups (EDGs)[1].

  • Spectroscopy: Confirm structural identity via

    
    H-NMR (look for the characteristic downfield shift of the aromatic protons on the benzothiazole ring) and LC-MS to verify the exact mass of the cyclized product.
    

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol MDPI (Molecules)[Link]

  • Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives from 2-Aminothiophenol and Aryl Aldehydes Academia.edu (Chemical Science Review and Letters)[Link]

  • Docking, Microwave Assisted Synthesis of Benzothiazole Derivatives using Green Solvent as Antioxidant Agent International Journal of Zoological Investigations [Link]

Sources

screening for biological targets of 2-[(2-propynyloxy)methyl]benzothiazole conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target Identification & Screening Protocols for 2-[(2-propynyloxy)methyl]benzothiazole Conjugates

Executive Summary & Scientific Rationale

The compound 2-[(2-propynyloxy)methyl]benzothiazole represents a strategic fusion of a privileged pharmacophore (benzothiazole) with a bioorthogonal handle (propargyl ether). Benzothiazoles are extensively validated scaffolds in medicinal chemistry, serving as inhibitors for Kinases (e.g., PLK1, VEGFR-2) , Monoamine Oxidases (MAO-B) , and Amyloid aggregates [1, 2].

The propargyl ether moiety serves a dual function in target screening:

  • Latent Electrophile (Mechanism-Based Inhibition): In metalloenzymes (e.g., CYP450s, MAOs), the alkyne can be catalytically processed into a reactive ketene or radical species, forming a covalent adduct with the enzyme's active site [3].

  • Bioorthogonal "Click" Handle: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with reporter tags (Biotin-Azide or Fluorophore-Azide) post-labeling, enabling the isolation of the probe-protein complex from complex proteomes [4].

This guide details the Activity-Based Protein Profiling (ABPP) workflow to identify biological targets of this specific conjugate.

Experimental Workflow Design

The screening strategy relies on a "Gel-Free" ABPP approach coupled with LC-MS/MS for high-confidence target identification.

Logical Flow Diagram (ABPP)

ABPP_Workflow Lysate Cell Lysate / Live Cells Probe Probe Incubation (2-[(2-propynyloxy)methyl]benzothiazole) Lysate->Probe 1-4 hrs, 37°C Click CuAAC Click Reaction (+ Biotin-Azide) Probe->Click Covalent Adduct Formed Precip Protein Precipitation (Remove Free Probe) Click->Precip Label Proteome Enrich Streptavidin Enrichment (High Stringency Wash) Precip->Enrich Solubilize in PBS/SDS Digest On-Bead Tryptic Digestion Enrich->Digest Beads MS LC-MS/MS Analysis Digest->MS Peptides

Figure 1: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for alkyne-tagged benzothiazole probes.

Detailed Protocols

Phase A: Proteome Labeling (In Situ / In Vitro)

Objective: Allow the benzothiazole probe to bind its specific biological targets within the native proteome.

  • Materials:

    • Cell Lysate (1-2 mg/mL protein in PBS) OR Live Cells (e.g., HepG2, SH-SY5Y).

    • Probe Stock: 10 mM 2-[(2-propynyloxy)methyl]benzothiazole in DMSO.

    • Competition Control: Unlabeled Benzothiazole (100 mM stock).

Protocol:

  • Preparation: Aliquot cell lysate (500 µL per sample) into microcentrifuge tubes.

    • Sample A (Experimental): Lysate + Probe (10 µM final).

    • Sample B (No-Probe Control): Lysate + DMSO vehicle.

    • Sample C (Competition Control): Lysate + Unlabeled Benzothiazole (100 µM, 10x excess) pre-incubated for 30 min, then add Probe (10 µM).

  • Incubation: Incubate samples at 37°C for 1 hour with gentle rotation.

    • Scientific Insight: 37°C is critical if the probe acts as a suicide substrate (requires enzymatic turnover). For simple affinity probes, 4°C may reduce non-specific background.

Phase B: CuAAC "Click" Chemistry

Objective: Conjugate the alkyne-tagged proteins with a Biotin-Azide reporter for enrichment.

  • Reagents (Freshly Prepared):

    • TBTA Ligand: 1.7 mM in DMSO/t-Butanol (1:4).

    • CuSO4: 50 mM in water.

    • TCEP (Reductant): 50 mM in water (Prepare fresh!).

    • Biotin-Azide: 10 mM in DMSO.

Protocol:

  • Add reagents to the lysate in the following strict order (to prevent Cu(I) oxidation or precipitation):

    • Biotin-Azide: 100 µM final (e.g., 5 µL of 10 mM stock into 500 µL).

    • TBTA Ligand: 100 µM final.

    • CuSO4: 1 mM final.

    • TCEP: 1 mM final.

  • Vortex immediately and incubate at Room Temperature for 1 hour in the dark.

  • Quenching: Stop the reaction by adding cold Methanol/Chloroform (4:1 ratio) to precipitate proteins. This step is crucial to remove excess unreacted Biotin-Azide, which would saturate the Streptavidin beads.

Phase C: Enrichment & Mass Spectrometry

Objective: Isolate labeled proteins and identify them.

Protocol:

  • Wash Pellet: Wash the protein pellet 2x with cold Methanol. Air dry briefly.

  • Resolubilization: Dissolve pellet in 1% SDS / PBS (500 µL) with sonication. Heating to 70°C for 5 min helps solubilize membrane proteins (common benzothiazole targets).

  • Enrichment: Add 50 µL of Streptavidin-Agarose beads (pre-washed). Incubate 2 hours at RT.

  • Stringent Washing: Wash beads to remove non-covalent binders:

    • 1x with 1% SDS in PBS.

    • 1x with 6M Urea.

    • 3x with PBS.

  • Digestion: Perform on-bead digestion using Trypsin (overnight, 37°C).

  • Analysis: Collect supernatant (peptides) and analyze via LC-MS/MS.

Data Analysis & Target Validation

To distinguish bona fide targets from background noise (e.g., endogenous biotinylated proteins like carboxylases), use the following filtering criteria:

ParameterCriteria for Valid TargetScientific Rationale
Enrichment Ratio > 5-fold (Sample vs. DMSO Control)Eliminates sticky proteins that bind beads non-specifically.
Competition > 70% Signal ReductionConfirms the binding is driven by the benzothiazole pharmacophore, not the alkyne handle.
Spectral Counts > 2 Unique PeptidesEnsures high-confidence protein identification.
Known Biology Kinases, Oxidases, AmyloidsBenzothiazoles are privileged structures for these families [5].

Troubleshooting & Critical Parameters

Issue: High Background / Non-Specific Binding

  • Cause: Copper concentration too high or inefficient precipitation.

  • Solution: Use THPTA instead of TBTA as the ligand (water-soluble, protects proteins from oxidative damage). Ensure thorough methanol washing of the protein pellet.

Issue: No Targets Identified

  • Cause: The probe might be a reversible binder (non-covalent) and is washed off during the SDS steps.

  • Solution: If the propargyl ether does not form a covalent bond (i.e., not a suicide substrate for your target), you must use Photo-Affinity Labeling . Synthesize a derivative containing a Diazirine group to covalently crosslink upon UV irradiation before the click step.

References

  • Benzothiazoles as Kinase Inhibitors: Patel, S., et al. "Exploring benzothiazole derivatives: Promising PLK1 Inhibitors for cancer therapy." Indian Journal of Biochemistry and Biophysics, 2025. Link

  • Benzothiazoles in Neurodegeneration: Watanabe, H., et al. "Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates."[1] ACS Chemical Neuroscience, 2017. Link

  • Mechanism-Based Inhibition (Propargyl Ethers): Walsh, C. T. "Suicide Substrates, Mechanism-Based Enzyme Inactivators." Tetrahedron, 1982. (Foundational mechanism for propargyl ether probes).
  • ABPP Workflow & Click Chemistry: Speers, A. E., & Cravatt, B. F. "Activity-Based Protein Profiling (ABPP): A Global View of Protein Function." ChemBioChem, 2004. Link

  • Benzothiazole "Click-on" Probes: Li, Q., et al. "A benzothiazole-based near-infrared fluorescent probe for selective turn-on detection of CORM-3." Bioorganic Chemistry, 2025.[2][3] Link

Sources

Application Note: Functionalization of Biomolecules with 2-[(2-Propynyloxy)methyl]benzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the bioconjugation of Benzothiazole, 2-[(2-propynyloxy)methyl]- (hereafter referred to as BZT-Alkyne ) to azide-functionalized biomolecules (proteins, peptides, and nucleic acids).

The BZT-Alkyne molecule features a benzothiazole pharmacophore linked to a terminal alkyne via a propargyl ether bridge. This structure allows for rapid, bioorthogonal attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, often utilized as amyloid-binding agents (e.g., Thioflavin T analogues), antitumor fragments, or fluorescent cores.

Key Technical Challenges Addressed:

  • Solubility Mismatch: BZT-Alkyne is hydrophobic. This protocol utilizes a DMSO/Buffer co-solvent system optimized to prevent precursor precipitation while maintaining biomolecule integrity.

  • Copper Toxicity: We employ the THPTA ligand to shield biomolecules from oxidative damage and accelerate the reaction rate in aqueous media.

Chemical Identity & Properties

PropertyData
Chemical Name 2-[(2-propynyloxy)methyl]benzothiazole
CAS Number 33310-49-9 (Generic Benzothiazole Core Ref: 95-16-9)
Molecular Formula C₁₁H₉NOS
Molecular Weight ~203.26 g/mol
Functional Handle Terminal Alkyne (

)
Solubility Soluble in DMSO, DMF, Acetonitrile, Methanol.[2] Poor water solubility.
UV Absorbance

nm (Characteristic Benzothiazole)
Storage

, protect from light and moisture.

Reaction Mechanism: CuAAC Click Chemistry

The conjugation relies on the 1,3-dipolar cycloaddition of the BZT-Alkyne to an organic azide, catalyzed by Cu(I). The Cu(I) species is generated in situ by the reduction of Cu(II) sulfate with sodium ascorbate.[3]

Critical Role of Ligands: Naked Cu(I) ions are cytotoxic and can degrade DNA/proteins via free radical generation. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that complexes with Cu(I).[3] This complex accelerates the reaction and acts as a sacrificial antioxidant, protecting the biomolecule.

Mechanism Diagram[1]

ReactionMechanism Azide Biomolecule-N3 (Azide Tagged) Transition Cu-Acetylide Intermediate Azide->Transition Alkyne BZT-Alkyne (Hydrophobic) Alkyne->Transition Catalyst Cu(I) / THPTA Complex Catalyst->Transition Catalyzes Product Biomolecule-Triazole-BZT (Stable Conjugate) Transition->Product Cycloaddition

Figure 1: The CuAAC reaction pathway.[1][4] The THPTA ligand stabilizes the Cu(I) oxidation state, facilitating the attack on the azide to form a stable 1,2,3-triazole linkage.

Protocol A: Labeling Azide-Modified Proteins

Application: Attaching the BZT pharmacophore to enzymes, antibodies, or scaffold proteins for SAR (Structure-Activity Relationship) studies or amyloid targeting.

Materials Required[1][2][4][5][6][7][8][9][10]
  • Protein-Azide: (1–5 mg/mL in PBS, pH 7.4). Note: Avoid buffers with chelators like EDTA.

  • BZT-Alkyne Stock: 10 mM in DMSO.

  • CuSO₄ Solution: 20 mM in water.[3][4][5]

  • THPTA Ligand: 100 mM in water.[3][5]

  • Sodium Ascorbate: 100 mM in water (Prepare FRESH).

  • Desalting Columns: (e.g., PD-10 or Zeba Spin) for purification.

Step-by-Step Procedure
  • Calculate Stoichiometry:

    • Target a 20-fold molar excess of BZT-Alkyne over the protein-azide to drive the reaction to completion, given the heterogeneous kinetics.

    • Example: For 50 µL of 50 µM Protein (2.5 nmol), use 50 nmol of BZT-Alkyne.

  • Prepare the "Click Cocktail" (Pre-complexation):

    • It is critical to mix Copper and Ligand before adding to the protein to prevent precipitation.

    • In a separate tube, mix:

      • THPTA (100 mM): 5 µL

      • CuSO₄ (20 mM): 5 µL

    • Incubate for 1 minute. The solution should remain clear/pale blue.

  • Reaction Assembly:

    • To the protein solution (50–100 µL), add reagents in this exact order :

      • BZT-Alkyne: Add calculated volume (keep DMSO < 10% final volume). Vortex gently.

      • Cu/THPTA Complex: Add 2–4 µL of the pre-mixed complex (Final [Cu] ~0.5–1 mM).

      • Sodium Ascorbate: Add to final concentration of 5 mM. This initiates the reaction.[3]

  • Incubation:

    • Incubate at Room Temperature for 1 hour in the dark.

    • Note: Do not heat proteins above 37°C during this reaction.

  • Purification:

    • Remove unreacted BZT-Alkyne and copper using a desalting spin column or dialysis against PBS.

    • Why? BZT-Alkyne is hydrophobic and may non-specifically stick to the protein surface. A wash step with 5% DMSO in PBS before the final buffer exchange can help remove non-covalent adsorbates.

Protocol B: Labeling Azide-Modified Oligonucleotides (DNA/RNA)

Application: Creating BZT-DNA conjugates for hybridization assays or sequence-specific binding studies.

Materials Required[1][2][4][5][6][7][8][9][10]
  • Oligo-Azide: 100 µM in water or TE buffer.

  • BZT-Alkyne Stock: 10 mM in DMSO.

  • DMSO: Molecular Biology Grade.

  • 3 M Sodium Acetate (pH 5.2) & Cold Ethanol (for precipitation).

Step-by-Step Procedure
  • Solvent Tuning:

    • DNA is robust, but BZT is hydrophobic. Use a 50% DMSO / 50% Water reaction mixture to ensure BZT solubility.

    • Reaction Mix: 10 µL Oligo-Azide + 10 µL DMSO + BZT-Alkyne.

  • Catalyst Addition:

    • Add CuSO₄/THPTA premix (as prepared in Protocol A) to a final concentration of 0.5 mM Cu.

    • Add Sodium Ascorbate (final 5 mM).

  • Incubation:

    • Incubate at Room Temperature for 2 hours .

    • Optimization: If yield is low, incubate at 37°C for 1 hour. DNA is stable under these conditions.

  • Purification (Ethanol Precipitation):

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) .

    • Add 3 volumes of ice-cold Ethanol .

    • Freeze at -20°C for 30 mins.

    • Centrifuge at 13,000 x g for 15 mins.

    • Discard supernatant (contains unreacted BZT and copper).

    • Resuspend pellet in TE Buffer.

Quality Control & Validation

After purification, the success of the conjugation must be validated.

MethodExpected Result
UV-Vis Spectroscopy Appearance of BZT absorption shoulder at 280–300 nm superimposed on the biomolecule spectrum (Protein @ 280nm, DNA @ 260nm).
LC-MS (ESI/MALDI) Mass shift corresponding to the BZT adduct.

Mass = +203.26 Da
(BZT-Alkyne MW).
Fluorescence If the specific BZT derivative is fluorescent (e.g., amyloid bound), check emission. Note: The core BZT-alkyne is not strongly fluorescent in isolation.
Workflow Decision Tree

Workflow Start Start: BZT-Alkyne + Biomolecule SolubilityCheck Is BZT-Alkyne soluble in reaction buffer? Start->SolubilityCheck Yes Proceed to Standard Aqueous Click SolubilityCheck->Yes Yes No Add Co-solvent (10-50% DMSO) SolubilityCheck->No No Reaction Add Cu/THPTA + Ascorbate Incubate 1-2 Hours Yes->Reaction No->Reaction Purification Purification Method? Reaction->Purification Protein Desalting Column (remove free Cu/BZT) Purification->Protein Protein DNA Ethanol Precipitation (remove free Cu/BZT) Purification->DNA DNA/RNA Validation QC: LC-MS or UV-Vis (Check Mass Shift) Protein->Validation DNA->Validation

Figure 2: Operational workflow for optimizing BZT-Alkyne conjugation based on biomolecule type and solubility.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation BZT-Alkyne concentration too high or DMSO too low.Reduce BZT concentration to <500 µM or increase DMSO to 20%. Ensure dropwise addition while vortexing.
Protein Degradation Oxidative damage from Copper.Increase THPTA:Cu ratio to 5:1. Perform reaction under inert gas (Argon) if possible.
Low Yield Inactive Catalyst (Oxidized Cu(I)).Use fresh Sodium Ascorbate.[3][5] Add Aminoguanidine (1 mM) to prevent protein-dehydroascorbate crosslinking.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]

  • PubChem Compound Summary. (n.d.). Benzothiazole derivatives and properties. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

optimizing CuAAC reaction conditions for "Benzothiazole, 2-[(2-propynyloxy)methyl]-"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzothiazole, 2-[(2-propynyloxy)methyl]- .

This specific terminal alkyne presents a dual challenge: its benzothiazole core acts as a potent, competing chelator for the Cu(I) catalyst, and its propargyl ether linkage is susceptible to oxidative cleavage under poorly optimized conditions. The following self-validating protocols, mechanistic insights, and FAQs are engineered to help you establish a robust, high-yield bioconjugation or synthetic workflow.

System Architecture: Mechanistic Bottlenecks

To optimize this reaction, we must first understand the causality of its failure modes. The nitrogen and sulfur heteroatoms in the benzothiazole ring possess lone pairs that can competitively coordinate the active Cu(I) species. In fact, benzothiazole derivatives are often utilized as accelerating ligands in click chemistry (1[1]). When your substrate contains this moiety, it acts as an off-cycle thermodynamic trap, sequestering the catalyst and stalling the reaction.

CuAAC_Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Active Cu(I) Catalyst [Stabilized by THPTA] Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex Alkyne binding Poisoning Substrate Auto-Coordination (Off-Cycle Trap) Cu1->Poisoning Substrate Benzothiazole Alkyne (Substrate) Substrate->PiComplex Substrate->Poisoning N/S Heteroatom Interference Azide Azide Partner Metallacycle Cu-Metallacycle Azide->Metallacycle PiComplex->Metallacycle Deprotonation & Azide binding Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction Product->Cu1 Catalyst Regeneration Poisoning->Cu1 Excess Ligand Rescue

CuAAC catalytic cycle highlighting benzothiazole-induced catalyst sequestration and ligand rescue.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my CuAAC reaction stall or yield incomplete conversion with Benzothiazole, 2-[(2-propynyloxy)methyl]-? A1: The stalling is caused by substrate-induced catalyst poisoning. Because the benzothiazole ring strongly chelates Cu(I), it outcompetes standard ligand concentrations, trapping the copper in an inactive state (2[2]). To overcome this, you must increase the concentration of your primary accelerating ligand (e.g., THPTA) to a 5:1 or 10:1 ratio relative to copper, forcing the equilibrium back toward the active catalytic cycle.

Q2: How do I prevent oxidative cleavage of the propargyl ether linkage or damage to my bioconjugate? A2: Cu(I) in the presence of oxygen and sodium ascorbate generates reactive oxygen species (ROS), which can degrade both the propargyl ether linkage and sensitive biomolecules. To prevent this, always pre-complex CuSO₄ with your ligand before adding the reductant (3[3]). Additionally, incorporate 1–5 mM aminoguanidine into your buffer to intercept ascorbate oxidation byproducts (4[4]).

Q3: Should I perform this reaction in aqueous or organic media? A3: Benzothiazole, 2-[(2-propynyloxy)methyl]- is highly hydrophobic. If reacting with a small-molecule azide, use organic solvents (e.g., DMSO) with the TBTA ligand. For bioconjugation in aqueous buffers, you must use the water-soluble THPTA ligand and include 5–10% DMSO or t-BuOH as a co-solvent to ensure the alkyne remains fully solvated and accessible to the catalyst.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes internal checkpoints to isolate variables, ensuring that any failure can be immediately traced to either catalyst preparation, substrate solubility, or environmental oxidation.

Phase 1: Reagent Preparation & Pre-Complexation (Critical Step) Causality: Pre-complexing the copper and ligand prevents the generation of free Cu(I), which is highly toxic to biomolecules and rapidly oxidizes in air.

  • Prepare a 20 mM stock of CuSO₄ in degassed Milli-Q water.

  • Prepare a 100 mM stock of THPTA ligand in water.

  • Validation Checkpoint 1: In a microcentrifuge tube, mix 2.5 µL of CuSO₄ (20 mM) with 12.5 µL of THPTA (100 mM). This establishes a 1:5 ratio. Incubate for 5 minutes at room temperature. The solution must turn a clear, bright blue. If it is cloudy, discard and remake the THPTA stock.

Phase 2: Reaction Assembly Causality: Systematically varying copper concentration (50–100 µM) and Ligand:Cu ratio is required to outcompete the benzothiazole substrate (5[5]).

  • To a 1.5 mL tube, add your Azide-modified partner (final concentration 10–50 µM) in 400 µL of PBS (pH 7.4).

  • Add 25 µL of a 100 mM Aminoguanidine stock (intercepts ROS).

  • Add 25 µL of DMSO containing Benzothiazole, 2-[(2-propynyloxy)methyl]- to achieve a 2- to 5-fold molar excess over the azide.

  • Validation Checkpoint 2 (Parallel Control): Set up a parallel reaction replacing the benzothiazole alkyne with phenylacetylene. This isolates the variable: if the control succeeds but the target fails, the issue is substrate poisoning, not catalyst death.

  • Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture.

Phase 3: Initiation & Quenching

  • Prepare a fresh 100 mM solution of Sodium Ascorbate in water. (Do not use solutions older than 2 hours).

  • Add 25 µL of the Sodium Ascorbate stock to initiate the reaction. Vortex gently.

  • Incubate at room temperature for 1–4 hours, protected from light.

  • Validation Checkpoint 3: Monitor the reaction via LC-MS at T=30m and T=120m. Look for the mass of the cleaved propargyl ether (indicative of ROS damage) versus the mass of the intact triazole product.

Quantitative Optimization Data

The following table summarizes the quantitative causality between ligand equivalents, co-solvent presence, and overall conversion when utilizing this specific benzothiazole alkyne.

Cu(II) Conc.Ligand (THPTA)Ligand:Cu RatioAscorbateCo-SolventObserved ConversionMechanistic Outcome
50 µM50 µM1:12.5 mM5% DMSO< 10%Severe catalyst sequestration by benzothiazole.
50 µM250 µM5:12.5 mM5% DMSO~ 45%Partial rescue; competitive equilibrium established.
50 µM 500 µM 10:1 2.5 mM 5% DMSO > 95% Optimal; THPTA fully outcompetes substrate.
100 µM1000 µM10:15.0 mMNone< 20%Substrate precipitation due to lack of co-solvent.

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: broadpharm.
  • Source: beilstein-journals.

Sources

Technical Support Center: Purification of Benzothiazole, 2-[(2-propynyloxy)methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and isolation of Benzothiazole, 2-[(2-propynyloxy)methyl]- (CAS: 32374-46-6), a functionalized heterocyclic ether commonly used as a "click" chemistry handle or bioactive scaffold.

This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation (>98%) for biological screening or material science applications.

Ticket ID: BZT-PROP-001 Topic: Isolation, Purification, and Troubleshooting of Reaction Products Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The target molecule, 2-[(2-propynyloxy)methyl]benzothiazole , is typically synthesized via a Williamson ether synthesis involving 2-(hydroxymethyl)benzothiazole and propargyl bromide (or the reverse coupling of 2-(chloromethyl)benzothiazole with propargyl alcohol).

The primary purification challenges stem from:

  • Structural Similarity: Unreacted 2-(hydroxymethyl)benzothiazole has similar solubility profiles but significantly higher polarity.

  • Reagent Toxicity: Excess propargyl bromide is a potent lachrymator and alkylating agent.

  • Silica Sensitivity: The benzothiazole nitrogen can act as a weak base, causing "streaking" or irreversible adsorption on acidic silica gel.

Part 1: Reaction Work-Up & Safety (The "Crude" Phase)

Q: The reaction is complete by TLC. How do I safely quench and isolate the crude material?

A: The work-up must prioritize the neutralization of the base (typically NaH or KOH) and the safe removal of excess propargyl bromide.

Protocol:

  • Quench: Cool the reaction mixture to 0°C. Slowly add saturated ammonium chloride (NH₄Cl) . This quenches the alkoxide intermediates and neutralizes the pH without hydrolyzing the ether linkage.

  • Extraction:

    • Dilute with Ethyl Acetate (EtOAc) .[1] Avoid Dichloromethane (DCM) initially if you used DMF/DMSO as a reaction solvent, as EtOAc partitions better against water/DMF mixtures.

    • Wash 1: Water (to remove bulk salts and polar solvents).

    • Wash 2: Brine (saturated NaCl) to break emulsions.

  • Propargyl Bromide Removal:

    • Critical Step: Propargyl bromide is volatile but toxic. Do not rely solely on rotary evaporation.

    • Wash the organic layer with a 10% solution of sodium thiosulfate if you suspect large excesses of bromide; however, for standard preparations, high-vacuum drying (post-column) is usually sufficient.

    • Note: If the crude oil smells intensely pungent (lachrymatory), significant propargyl bromide remains.

Part 2: Purification Strategy (Chromatography & Crystallization)

Q: My crude product is an orange oil. Should I use crystallization or column chromatography?

A: This molecule often exists as a low-melting solid or viscous oil. Column chromatography is the recommended primary purification method due to the presence of unreacted alcohol starting material, which can inhibit crystallization.

Method A: Flash Column Chromatography (Recommended)

The benzothiazole ring is weakly basic. Standard silica gel (pH ~6.5) can cause peak tailing.

Optimized Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

  • Modifier: Add 1% Triethylamine (Et₃N) to the mobile phase to neutralize silica acidity and prevent streaking.

Gradient StepHexane (%)EtOAc (%)Target Component
Equilibration 1000Column prep
Elution 1 955Non-polar impurities (bis-propargyl ethers, grease)
Elution 2 8515Target Product (Rf ~0.4-0.5)
Elution 3 6040Unreacted 2-(hydroxymethyl)benzothiazole (Rf < 0.2)

Q: I see a spot running very close to my product. What is it? A: If you used 2-(chloromethyl)benzothiazole as a starting material, the impurity is likely the elimination product or a hydrolysis byproduct. If you used the alcohol + propargyl bromide, the impurity is often N-alkylated benzothiazole (a quaternary salt), which should remain at the baseline. However, if the spot is close, it may be the dimer formed by the self-etherification of the hydroxymethyl starting material. A slower gradient (e.g., 0-10% EtOAc over 20 CV) will resolve this.

Method B: Recrystallization (Polishing)

If the product solidifies after the column, recrystallization yields analytical purity.

  • Solvent System: Ethanol/Water (9:1) or Hexane/EtOAc (hot hexane, dropwise EtOAc) .

  • Procedure: Dissolve in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

Part 3: Troubleshooting & Logic Flow

Q: The product is oiling out instead of crystallizing. How do I fix this?

A: "Oiling out" indicates the presence of impurities (often solvent residues or starting material) lowering the melting point.

  • Trituration: Add cold n-Pentane or Diethyl Ether to the oil and sonicate. This extracts lipophilic impurities and often induces solidification.

  • Seeding: If you have a tiny crystal from a previous batch, add it.

  • High Vacuum: Ensure all EtOAc is removed; residual ester solvents strongly inhibit crystallization of benzothiazole ethers.

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Quench Quench (NH4Cl) Extract (EtOAc) Start->Quench TLC TLC Analysis (Hex:EtOAc 4:1) Quench->TLC Solid Product is Solid? TLC->Solid Rf ~0.5 visible Recryst Recrystallization (EtOH/H2O) Solid->Recryst Yes (Major) Column Flash Chromatography (Hex/EtOAc + 1% Et3N) Solid->Column No (Oily/Impure) CheckPurity Check NMR (>98%?) Recryst->CheckPurity Column->CheckPurity Final Pure Product (Store at -20°C) CheckPurity->Final Yes Triturate Triturate with Pentane CheckPurity->Triturate No (Oiling out) Triturate->Recryst

Figure 1: Decision matrix for the isolation of benzothiazole ether derivatives. Note the specific requirement for triethylamine in chromatography to prevent tailing.

Part 4: Characterization & Validation

Q: How do I confirm I have the O-alkylated product and not the N-alkylated side product?

A: 1H NMR is definitive. The O-alkylation preserves the aromaticity of the benzothiazole system without shifting the ring protons significantly compared to the N-alkylated cation.

Diagnostic NMR Signals (CDCl₃, 400 MHz):

Proton EnvironmentChemical Shift (δ)MultiplicityInterpretation
Ar-H (Benzothiazole) 7.9 - 8.1 ppmMulti-pletCharacteristic aromatic pattern (d, d, t, t).
-CH₂-O- (Ring side) ~5.0 - 5.1 ppm SingletThe methylene attached to the heterocycle.
-O-CH₂-C≡ ~4.3 - 4.4 ppm Doublet (J=2.4 Hz)Propargyl methylene. Coupled to the alkyne proton.
≡C-H ~2.5 ppm Triplet (J=2.4 Hz)Terminal alkyne proton.

Note: If you observe a shift of the ring methylene to >5.5 ppm or significant downfield shifts of the aromatic protons, suspect N-alkylation (quaternization).

References

  • Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles - Recent Literature.[2][3][4][5][6] Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole. (Discusses silica purification of similar benzothiazole ethers). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Alkyne Homodimerization in CuAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is engineered for researchers, scientists, and drug development professionals who require robust, reproducible bioorthogonal conjugations.

While CuAAC is celebrated for its high thermodynamic driving force, the reaction is susceptible to a critical oxidative side reaction: Glaser Coupling (alkyne homodimerization) . This guide provides a mechanistic deep dive, targeted FAQs, and self-validating protocols to completely suppress this parasitic pathway and rescue your reaction yields.

Mechanistic Deep Dive: The Causality of Glaser Coupling

To prevent alkyne homodimerization, we must first understand the causality of the failure. CuAAC relies on the catalytic activity of the Copper(I) oxidation state[1]. However, Cu(I) is thermodynamically unstable and is rapidly oxidized to Cu(II) in the presence of dissolved oxygen[1].

When Cu(II) accumulates in the reaction mixture, it ceases to catalyze the desired azide-alkyne cycloaddition and instead acts as a catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling)[1][2]. This side reaction consumes your valuable alkyne starting material to form a non-reactive diyne byproduct, drastically reducing the yield of the desired 1,2,3-triazole[2]. Furthermore, the generation of Cu(II) in the presence of reducing agents like sodium ascorbate produces Reactive Oxygen Species (ROS), which can severely damage sensitive biomolecules like proteins and nucleic acids[2][3].

Pathways Alkyne Terminal Alkyne (R-C≡CH) Cu1 Active Cu(I) Catalyst + THPTA Ligand Alkyne->Cu1 CuAAC Pathway Cu2 Inactive Cu(II) Species + O2 (Oxidation) Alkyne->Cu2 Glaser Pathway Azide Azide (R'-N3) Azide->Cu1 Cu1->Cu2 O2 Exposure Triazole 1,2,3-Triazole (Desired Product) Cu1->Triazole Fast Cycloaddition Cu2->Cu1 Sodium Ascorbate Diyne Diyne (Glaser Homodimer) Cu2->Diyne Slow Oxidative Coupling

Fig 1. Competing CuAAC pathways: Desired triazole formation vs. oxidative Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q1: How do I know if Glaser coupling is occurring in my reaction? A1: The formation of a diyne byproduct is the definitive indicator. You can detect this analytically through Mass Spectrometry (MS), where you will observe a mass corresponding to exactly twice your alkyne starting material minus two protons (


)[2]. In High-Performance Liquid Chromatography (HPLC), a new, highly nonpolar peak will emerge[2]. For polymer chemistry (e.g., ATRP followed by CuAAC), Size Exclusion Chromatography (SEC) will show a bimodal molecular weight distribution, indicating that polymer chains have cross-linked via their terminal alkynes[4][5].

Q2: My reaction is yielding diynes instead of triazoles. What are the likely causes and how do I fix it? A2: This indicates a catastrophic accumulation of Cu(II). To fix this, you must implement a three-pillar defense system:

  • Exclude Oxygen: Thoroughly degas all reaction buffers (e.g., via argon sparging or freeze-pump-thaw cycles) to remove the oxidant driving the Cu(I)

    
     Cu(II) conversion[2][5].
    
  • Increase Reducing Agent: Ensure you are using a sufficient excess of a mild reducing agent, such as sodium ascorbate, to constantly shuttle any formed Cu(II) back to the active Cu(I) state[2][3].

  • Utilize Accelerating Ligands: Add a tripodal nitrogen ligand like THPTA or TBTA. These ligands dramatically accelerate the CuAAC reaction rate (outcompeting the slow Glaser coupling) while simultaneously shielding the Cu(I) center from oxidation[2][6].

Q3: Why is it critical to pre-complex the copper with the ligand before adding the reducing agent? A3: Adding sodium ascorbate directly to uncomplexed copper generates massive amounts of Reactive Oxygen Species (ROS) and dehydroascorbate, which will rapidly degrade your catalyst and cross-link your proteins[3]. Pre-complexing CuSO


 with a ligand like THPTA (typically in a 1:5 molar ratio) blocks the bioavailability of free copper, ameliorating potential toxic effects and ensuring the catalyst remains stable and active throughout the conjugation[3][6].

Q4: I am performing bioconjugation on a sensitive protein. How do I prevent ascorbate byproducts from damaging my sample? A4: The initial oxidation product of sodium ascorbate is dehydroascorbate, a potent electrophile that can hydrolyze into reactive aldehydes. These aldehydes covalently modify arginine, N-terminal cysteine, and lysine residues[3]. To prevent this, add aminoguanidine (typically 1-5 mM) to your reaction buffer. Aminoguanidine acts as a sacrificial scavenger, intercepting these reactive carbonyls before they can damage your protein[3].

Quantitative Data: Ligand Optimization Table

Selecting the correct ligand is paramount for preventing homodimerization while maintaining biomolecule integrity. Below is a summarized comparison of industry-standard CuAAC ligands.

LigandPrimary ApplicationSolubilityCu(I) StabilizationRelative Reaction SpeedBiocompatibility / Toxicity
TBTA Organic / Materials SynthesisOrganic Solvents (DMSO/DMF)HighModerateLow (Requires organic co-solvents)
THPTA Bioconjugation / Live CellsCompletely AqueousVery HighFastHigh (Minimizes ROS generation)
BTTAA Highly Sensitive BioconjugationCompletely AqueousExceptionalVery FastVery High (Allows lower Cu concentrations)

Data synthesized from established bioconjugation protocols and ligand kinetic studies[3][6].

Standard Operating Procedure (SOP): Self-Validating CuAAC Protocol

This step-by-step methodology utilizes THPTA and Sodium Ascorbate to ensure a robust, Glaser-free click reaction for bioconjugation. This protocol is designed as a self-validating system—specific visual and chemical checkpoints are built in to guarantee success.

Reagent Preparation
  • THPTA Ligand (100 mM): Dissolve THPTA in degassed Milli-Q water.

  • CuSO

    
     (20 mM):  Dissolve Copper(II) Sulfate Pentahydrate in degassed Milli-Q water.
    
  • Sodium Ascorbate (100 mM): Critical Step: This must be prepared fresh immediately before use .

    • Validation Check: The solution must be completely colorless. If it has a yellow tint, it has oxidized and will fail to reduce Cu(II). Discard and remake[7].

  • Aminoguanidine (100 mM): Dissolve in degassed Milli-Q water (Optional, but highly recommended for proteins)[3].

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation

  • In a clean microcentrifuge tube, mix the CuSO

    
     and THPTA ligand in a 1:5 molar ratio (e.g., 10 
    
    
    
    L of 20 mM CuSO
    
    
    + 10
    
    
    L of 100 mM THPTA)[8].
  • Validation Check: Upon mixing, the solution will immediately turn a brilliant, clear blue. This visual confirmation guarantees the copper is fully chelated and safe for biomolecules[6]. Incubate at room temperature for 5-10 minutes.

Step 2: Reaction Assembly

  • To your reaction vessel containing your biomolecule (in degassed PBS, pH 7.4), add the alkyne and azide substrates. Keep the terminal alkyne concentration below 5 mM to prevent catalyst inhibition[3].

  • Add Aminoguanidine to a final concentration of 1-5 mM[3].

  • Add the pre-complexed CuSO

    
    /THPTA solution to the reaction vessel.
    

Step 3: Initiation

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM (Ensure ascorbate is in at least 10-fold excess relative to copper)[3][8].

  • Validation Check: The brilliant blue color of the Cu(II)-THPTA complex should fade, indicating successful reduction to the catalytically active, colorless Cu(I) state.

Step 4: Incubation & Quenching

  • Seal the vessel tightly to prevent oxygen ingress and incubate in the dark at room temperature for 30-60 minutes[8].

  • Quench the reaction by adding a copper chelator (e.g., EDTA at 10 mM) or proceed directly to purification (e.g., buffer exchange, ethanol precipitation, or SEC)[8].

Workflow Step1 Step 1: Pre-Complexation Mix CuSO4 + THPTA (1:5 ratio) Incubate 5-10 mins (Turns Blue) Step2 Step 2: Substrate Assembly Add complex to Alkyne + Azide Include Aminoguanidine for proteins Step1->Step2 Step3 Step 3: Reaction Initiation Add freshly prepared (colorless) Sodium Ascorbate (Blue fades) Step2->Step3 Step4 Step 4: Incubation & Quench Incubate 30-60 mins (RT, Dark) Purify via SEC or Precipitation Step3->Step4

Fig 2. Optimized CuAAC experimental workflow to prevent Cu(II) accumulation and homodimerization.

References

Sources

Technical Support Center: Troubleshooting Benzothiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the construction of the benzothiazole core. By understanding the mechanistic causality behind reaction failures, you can logically troubleshoot low yields, optimize your catalytic systems, and ensure reproducible, scalable results.

Diagnostic Workflow for Low-Yield Reactions

Before altering your reaction parameters, it is critical to identify exactly where the synthesis is stalling. The following diagnostic tree maps the physical observations to their mechanistic root causes.

TroubleshootingWorkflow Start Low Yield Detected (LC-MS / TLC) Identify Identify Reaction Bottleneck Start->Identify Imine Stalled at Schiff Base (Incomplete Cyclization) Identify->Imine Disulfide Disulfide Byproduct (2-ATP Oxidation) Identify->Disulfide Unreacted Unreacted Starting Materials (Poor Electrophilicity) Identify->Unreacted Sol_Imine Add Oxidant (H2O2, I2) Drive Aromatization Imine->Sol_Imine Sol_Disulfide Use Inert Atmosphere (Ar/N2) & Freshly Distilled 2-ATP Disulfide->Sol_Disulfide Sol_Unreacted Apply Lewis Acid / Microwave or Increase Temperature Unreacted->Sol_Unreacted Success Optimized Benzothiazole Yield Sol_Imine->Success Sol_Disulfide->Success Sol_Unreacted->Success

Caption: Logical troubleshooting workflow for optimizing benzothiazole synthesis yields.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My condensation reaction of 2-aminothiophenol with an aldehyde is stalling, and LC-MS shows a mass corresponding to the Schiff base intermediate. Why is it not cyclizing?

A1: The synthesis of benzothiazoles from 2-aminothiophenol (2-ATP) and aldehydes is a cascade reaction: nucleophilic attack to form an imine (Schiff base), intramolecular cyclization to a benzothiazoline, and final oxidative aromatization 1. If the reaction stalls at the intermediate stage, the bottleneck is typically the lack of an oxidative driving force. The final aromatization step is thermodynamically required to pull the equilibrium forward. If atmospheric oxygen is insufficient, the benzothiazoline intermediate will simply accumulate. The Solution: Introduce an explicit oxidant. Systems utilizing H₂O₂ in combination with HCl 2, or molecular iodine (I₂) in DMF 3, act as highly efficient oxidative environments that rapidly convert the benzothiazoline to the fully aromatic benzothiazole.

Q2: I am using an aliphatic aldehyde and my yields are consistently below 40%, whereas my colleague using benzaldehyde gets >85%. What causes this discrepancy?

A2: The electrophilicity of the carbonyl carbon dictates the initial nucleophilic attack by the amine group of 2-ATP. Aromatic aldehydes, especially those with electron-withdrawing groups (EWGs) like -NO₂ or -Cl, possess a highly electrophilic carbonyl carbon, accelerating imine formation. Aliphatic aldehydes lack this extended conjugation and often suffer from competing side reactions (like self-condensation or enolization), leading to poor substrate reactivity 4. Furthermore, steric hindrance can physically block the nucleophilic attack of the bulky sulfur atom during the cyclization phase. The Solution: For less reactive aliphatic or sterically hindered aldehydes, standard room-temperature protocols are insufficient. You must apply forcing conditions: elevate the temperature (e.g., 80–100 °C), switch to a polar aprotic solvent like DMF, or employ a strong Lewis acid catalyst (e.g., Zn(OAc)₂) to further activate the carbonyl carbon 5.

Q3: My crude NMR shows a significant amount of a symmetrical byproduct, and my 2-aminothiophenol is being consumed faster than the aldehyde. What is happening?

A3: You are observing the oxidative dimerization of 2-aminothiophenol into 2,2'-diaminodiphenyl disulfide 4. The thiol group is highly susceptible to premature oxidation, especially in the presence of transition metal impurities, light, or prolonged exposure to atmospheric oxygen before the imine formation can occur. This side reaction depletes your limiting reagent and drastically reduces the yield. The Solution: Always use freshly distilled or thoroughly degassed 2-ATP. Set up the initial condensation phase under an inert atmosphere (Nitrogen or Argon). Once the Schiff base is fully formed (confirm via TLC), you can safely open the flask to air or add your terminal oxidant to promote the final cyclization.

Q4: I am attempting the Jacobsen synthesis (oxidative cyclization of thiobenzanilides), but I am getting a mixture of regioisomers and low overall conversion. How can I optimize this?

A4: The Jacobsen synthesis relies on the generation of a sulfur-centered radical or radical cation, which then undergoes intramolecular cyclization onto the adjacent aromatic ring. If the N-aryl ring of your thiobenzanilide has meta-substituents, cyclization can occur at either the ortho or para position relative to the substituent, generating regioisomers. Low conversion is often due to over-oxidation (forming benzanilides by eliminating sulfur) or poor radical stability. The Solution: Modern variants utilize visible-light photoredox catalysis (e.g., Ru(bpy)₃²⁺ or riboflavin) to precisely control the single-electron transfer (SET) steps, minimizing over-oxidation and improving regioselectivity compared to harsh chemical oxidants like potassium ferricyanide 6.

Quantitative Data: Catalyst & Condition Selection

Selecting the right catalytic system is paramount for maximizing yield based on your specific substrate. The table below summarizes field-proven conditions for the condensation of 2-aminothiophenol with various carbonyls.

Catalyst SystemOptimal Substrate TypeSolventTemp (°C)TimeTypical Yield (%)Key Advantage
H₂O₂ / HCl Aromatic (EWG & EDG)EthanolRT45–60 min85–94%Environmentally benign, rapid, easy workup
Molecular Iodine (I₂) Aromatic & AliphaticDMF1001–2 h78–97%Avoids toxic metal oxidants, high efficiency
Zn(OAc)₂·2H₂O Heterocyclic/AliphaticSolvent-free8030–60 min67–96%Green chemistry, highly scalable
Fe₃O₄@Pyl-Cu AromaticEthanol801 h80–90%Magnetically recoverable heterogeneous catalyst

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm the reaction is proceeding through the correct mechanistic pathway.

Protocol A: H₂O₂/HCl Catalyzed Condensation (Green & High Yield)

Best for: Aromatic aldehydes with electron-withdrawing or electron-donating groups.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in 5–10 mL of absolute ethanol.

  • Catalyst & Oxidant Addition: Add concentrated HCl (3.0 mmol) followed by 30% aqueous H₂O₂ (6.0 mmol) dropwise. Note: The optimal stoichiometric ratio of 2-ATP:aldehyde:H₂O₂:HCl is strictly 1:1:6:32.

  • Self-Validating Checkpoint: Stir the mixture at room temperature. The solution will typically transition from pale yellow to a deeper color as the imine forms and oxidizes. Monitor via TLC (Hexane:Ethyl Acetate, 8:2). The reaction is complete when the highly polar imine spot disappears entirely, replaced by the non-polar, UV-active benzothiazole spot (typically 45–60 minutes).

  • Work-up: Quench the reaction with distilled water (15 mL). Extract the organic layer with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from hot ethanol to yield the pure 2-substituted benzothiazole.

Protocol B: Iodine-Promoted Oxidative Condensation

Best for: Aliphatic substrates or aldehydes prone to stalling at the intermediate stage.

  • Reaction Setup: Combine 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF) 3.

  • Oxidant Addition: Add molecular iodine (I₂, 50 mol%) directly to the reaction mixture.

  • Thermal Activation: Heat the mixture to 100 °C while stirring continuously.

  • Self-Validating Checkpoint: Monitor the reaction via TLC every 30 minutes. The thermal energy combined with the mild Lewis acidic/oxidative nature of I₂ forces the cyclization of sterically hindered substrates. Total reaction time is usually 1–2 hours.

  • Work-up: Cool to room temperature. Quench the mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark iodine color completely dissipates (validating the neutralization of excess oxidant). Extract with dichloromethane (3 x 15 mL).

  • Purification: Concentrate the organic layer and purify the crude product using silica gel column chromatography to isolate the target compound.

References

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[Link]

  • Organic Chemistry Portal. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. [Link]

  • ChemRxiv. Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review.[Link]

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).[Link]

Sources

Benzothiazole Synthesis & Functionalization Technical Support Hub

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Catalyst Selection for Efficient Benzothiazole "Click" Reactions Ticket ID: BZT-CLICK-OPT-001

Core Directive: The "Click" Philosophy in Benzothiazole Synthesis

In the context of benzothiazole synthesis, "click chemistry" refers to high-efficiency, modular oxidative cyclization protocols that mimic the reliability of traditional CuAAC reactions. The challenge lies not in the bond formation itself, but in controlling the redox balance to favor cyclization over disulfide dimerization.

This guide addresses the selection of catalysts for the condensation of 2-aminothiophenols with aldehydes (or nitriles/carboxylic acids)—the most versatile "click-like" route to the benzothiazole scaffold.

Catalyst Selection Matrix

User Query: Which catalyst system should I use for my specific substrate?

Select your catalyst based on substrate tolerance and "green" requirements.

Catalyst SystemTypeKey MechanismBest For...Avoid If...
Molecular Iodine (

)
Metal-FreeLewis Acid / OxidantElectron-rich aldehydes , scale-up, and GMP-compliant synthesis.Substrates with sensitive alkenes (iodination risk).
Copper(II) Acetate (

)
Transition Metal1e- Oxidation / CoordinationNitriles as coupling partners; sterically hindered substrates.Purification is difficult (metal scavenging required).
Eosin Y / Rose Bengal PhotocatalystSET (Single Electron Transfer)Green Chemistry applications; room temperature synthesis.Light-sensitive substrates; opaque reaction vessels.

-Supported CuI
HeterogeneousSurface CatalysisRecyclability ; industrial waste reduction.Homogeneous kinetics are required for very fast screening.
Decision Logic Visualization

CatalystSelection Start Select Substrate Class Aldehyde Aldehyde Partner Start->Aldehyde Nitrile Nitrile Partner Start->Nitrile Sens Acid/Oxidation Sensitive? Aldehyde->Sens CuOAc Cu(OAc)2 / O2 (Standard for Nitriles) Nitrile->CuOAc Standard Protocol Green Green/Metal-Free Req? Sens->Green No Photo Eosin Y / Visible Light (Mild, Room Temp) Sens->Photo Yes (Mild) Iodine Iodine (I2) / DMSO (High Yield, Robust) Green->Iodine Yes Nano Fe3O4-CuI (Recyclable) Green->Nano No (Recyclable)

Figure 1: Decision tree for selecting the optimal catalyst based on substrate functional groups and process requirements.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a major spot on TLC just below my product, but conversion has stalled."

  • Diagnosis: This is likely the Benzothiazoline intermediate. The condensation (Schiff base formation) has occurred, but the oxidative dehydrogenation (aromatization) step is incomplete.

  • Root Cause: Insufficient oxidant availability or weak catalyst turnover.

  • Solution:

    • Oxygen Mass Transfer: If using air/O2 as the terminal oxidant (common with Cu and Photoredox), ensure the reaction is not sealed too tightly. Use an

      
       balloon or vigorous stirring to increase surface area.
      
    • Spike the Oxidant: For

      
       catalyzed reactions, add a co-oxidant like TBHP (tert-Butyl hydroperoxide) or DMSO to regenerate the active iodonium species.
      

Issue 2: "My yield is low, and I see a non-polar impurity."

  • Diagnosis: Disulfide formation (Dimerization of 2-aminothiophenol).

  • Root Cause: The thiol groups oxidized intermolecularly before they could attack the aldehyde intramolecularly.

  • Solution:

    • Slow Addition: Add the 2-aminothiophenol slowly to the mixture containing the aldehyde and catalyst. This keeps the local concentration of free thiol low relative to the aldehyde.

    • Inert Start: Run the initial condensation step under Nitrogen (

      
      ) to form the imine, then introduce air/oxidant for the cyclization step.
      

Issue 3: "The reaction works for benzaldehyde but fails for 4-nitrobenzaldehyde."

  • Diagnosis: Electronic deactivation.

  • Root Cause: Electron-withdrawing groups (EWGs) on the aldehyde make the carbonyl carbon more electrophilic (good for step 1) but can destabilize the radical intermediates in SET mechanisms (bad for step 2).

  • Solution: Switch to acid-mediated oxidative coupling . Use

    
     or a Lewis Acid (
    
    
    
    ) which activates the carbonyl strongly enough to overcome the electronic deficit.

Mechanistic Insight & Protocols

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a "Click-like" cascade: Condensation


 Cyclization 

Oxidation
.
Pathway Visualization

Mechanism Substrates 2-Aminothiophenol + Aldehyde Imine Schiff Base (Imine Intermediate) Substrates->Imine - H2O Trapped Benzothiazoline (Non-Aromatic Ring) Imine->Trapped Intramolecular S-Attack Product 2-Substituted Benzothiazole Trapped->Product - 2H (Oxidation) Cat1 Acid/Lewis Acid (Promotes Condensation) Cat1->Substrates Cat2 Oxidant (I2/O2/Cu) (Promotes Aromatization) Cat2->Trapped

Figure 2: The stepwise oxidative cyclization mechanism. Note that the "Trapped" Benzothiazoline intermediate is where most reactions stall.

Standard Protocol A: Iodine-Mediated (Metal-Free)

Best for: General synthesis, scale-up, and avoiding metal contamination.

  • Setup: In a round-bottom flask, dissolve aldehyde (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in DMSO (3 mL). Note: DMSO acts as both solvent and mild co-oxidant.

  • Catalyst: Add molecular Iodine (

    
    )  (10-20 mol%).
    
  • Reaction: Heat to 80°C for 2–4 hours. Monitor TLC for the disappearance of the intermediate benzothiazoline.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.
    
  • Validation: This method typically yields >85% and tolerates hydroxyl, methoxy, and nitro groups [1].

Standard Protocol B: Copper-Catalyzed Aerobic Oxidation

Best for: Difficult substrates, nitriles, or when DMSO is difficult to remove.

  • Setup: Combine 2-aminothiophenol (1.0 mmol) and nitrile/aldehyde (1.0 mmol) in Ethanol or Toluene .

  • Catalyst: Add

    
      (5-10 mol%) and 2,2'-bipyridine  (ligand, 10 mol% - optional but recommended for speed).
    
  • Oxidant: Equip the flask with an

    
     balloon  (1 atm).
    
  • Reaction: Stir at reflux (ethanol) or 100°C (toluene) for 6–12 hours.

  • Workup: Filter through a celite pad to remove copper salts. Concentrate filtrate.[1]

  • Validation: Mechanism proceeds via Cu-coordinated sulfilimine intermediate [3].

Comparative Performance Data

ParameterIodine (

)
Copper (

)
Photoredox (Eosin Y)
Reaction Time Fast (2-4 h)Medium (6-12 h)Slow (12-24 h)
Temperature 80-100°CRefluxRoom Temp (

)
Yield (Avg) 85-95%75-90%70-85%
Green Score High (if solvent is green)Medium (Metal waste)Very High
Cost LowLowLow (Light source needed)

References

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Journal of Organic Chemistry. [Link][2]

  • Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters. [Link]

  • One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide. Nanomaterials Chemistry. [Link]

Sources

managing poor solubility of benzothiazole compounds during workup

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Overcoming "Brick Dust" Properties in Benzothiazole Synthesis[1]

The Diagnostic Phase: Why is my compound insoluble?

Benzothiazole derivatives often exhibit "brick dust" characteristics—high melting points and poor solubility in both aqueous and organic media. Before attempting a workaround, you must understand the physicochemical driver of your specific issue to select the correct protocol.

FactorMechanismImpact on Workup
Planarity &

-Stacking
The fused benzene and thiazole rings create a flat, rigid structure that stacks efficiently in the solid state.[1]High lattice energy makes the solid difficult to break apart (dissolve), even in good solvents.[1]
Weak Basicity The thiazole nitrogen is a weak base (

of conjugate acid

1–2).[1]
It remains unprotonated (neutral) at neutral pH, limiting water solubility unless pH is drastically lowered.[1]
Lipophilicity Lack of H-bond donors (unless substituted) increases logP.[1]The compound prefers organic layers but often crystallizes out of them if the volume is insufficient.
Troubleshooting Extraction & Phase Separation

Issue: “I quenched my reaction with water, and my product formed a rag layer (emulsion/precipitate) between the organic and aqueous phases. It won't dissolve in Ethyl Acetate.”

Root Cause: Ethyl Acetate (EtOAc) is often too non-polar for fused heterocycles.[1] The compound is crashing out at the interface because it exceeds its saturation limit in the organic phase but is insoluble in water.

Protocol A: The "Heavy Organic" Switch

Do not add more EtOAc. It rarely helps. Switch to chlorinated solvents which have higher solubilizing power for


-systems.[1]
  • Test Tube Pilot: Take 1 mL of the rag layer. Add 2 mL of Dichloromethane (DCM) or Chloroform (

    
    ) .[1]
    
  • Observation: If it clears, separate the entire batch, discard the EtOAc layer (if product is absent), and re-extract the aqueous layer with DCM.

  • The "Booster": If DCM fails, add 5–10% Methanol (MeOH) to the DCM.[1] This disrupts hydrogen bonding networks and increases polarity.

Protocol B: The "Precipitation" Workup (Preferred for Brick Dust)

If the compound is insoluble in ether/EtOAc, stop trying to extract it.[1] Use its insolubility to your advantage.

  • Evaporation: Remove the reaction solvent (often EtOH, DMF, or Toluene) to a minimum volume.[1]

  • Quench: Pour the residue slowly into a vigorously stirred beaker of Ice-Cold Water .

  • Filtration: The benzothiazole should precipitate as a solid.[2] Filter via Buchner funnel.

  • Wash: Wash the cake with water (removes salts) and cold Hexane/Ether (removes lipophilic impurities).[1]

  • Result: You now have a crude solid, bypassing the extraction phase entirely.

WorkupLogic Figure 1: Decision Matrix for Benzothiazole Workup Start Reaction Complete SolubilityCheck Is product soluble in EtOAc or Ether? Start->SolubilityCheck Standard Standard Extraction (EtOAc / Brine) SolubilityCheck->Standard Yes Precipitation Precipitation Protocol (Pour into Ice Water) SolubilityCheck->Precipitation No (Brick Dust) RagLayer Did a Rag Layer form? Standard->RagLayer Filter Filter Solid (Wash with H2O/Hexane) Precipitation->Filter SwitchSolvent Switch to DCM/MeOH (9:1) or Chloroform RagLayer->SwitchSolvent Yes SwitchSolvent->Filter If still insoluble

Purification Protocols

Issue: “My compound streaks on the silica column or crashes out inside the column.”

Root Cause: The compound is precipitating when it hits the hexane in the mobile phase, or it is interacting too strongly with the acidic silica gel.

Protocol C: Chromatography Solvent Systems

Avoid Hexane/EtOAc gradients. Use DCM/MeOH .

  • Base Gradient: 0%

    
     5% MeOH in DCM.
    
  • The "Tail" Fix: If the compound streaks (tails), add 1% Triethylamine (TEA) to the mobile phase.[1] This deactivates the acidic sites on the silica that bind the basic thiazole nitrogen.

Protocol D: Dry Loading (Critical Step)

Liquid loading (dissolving in solvent and pipetting onto the column) is disastrous for insoluble compounds.[1] They will precipitate at the top of the column, causing band broadening and clogging.

  • Dissolve: Dissolve the crude mixture in a minimal amount of a strong solvent (DCM, Acetone, or even THF/MeOH).[1] Heating is permitted here.[3]

  • Adsorb: Add silica gel (approx. 2-3x weight of crude) to the flask.

  • Evaporate: Rotovap until you have a free-flowing dry powder.

  • Load: Pour this powder carefully onto the top of your pre-packed column.

pH Manipulation Strategies

Issue: “Can I use acid/base extraction to clean up my benzothiazole?”

Answer: Yes, but you must respect the


.
  • Benzothiazole (unsubstituted):

    
     (conj.[1] acid) 
    
    
    
    1.[1]2. Requires Strong Acid (HCl) to protonate.[1]
  • 2-Aminobenzothiazole:

    
     (conj.[1][4][5] acid) 
    
    
    
    4.[1]5. Protonates easily with dilute acid.
Compound TypeTo Make Water Soluble (Salt Form)To Make Organic Soluble (Free Base)
Benzothiazole Conc.[1] HCl or

(pH < 1)
Adjust to pH > 3 (using NaOH or

)
2-Aminobenzothiazole 1M HCl or Acetic Acid (pH < 4)Adjust to pH > 6 (using

)

Warning: If your molecule contains amides or esters, strong acid (pH < 1) may cause hydrolysis.[1] Always test stability on a small scale (5 mg) first.

Analytical Sample Preparation (NMR)

Issue: “I cannot get a lock signal because the sample won't dissolve in CDCl3 or DMSO-d6.”

Troubleshooting Guide:

  • Heat: Many benzothiazoles aggregate. Heating the NMR tube (carefully) to 50°C in the probe often sharpens the peaks.[1]

  • TFA-d: For extremely stubborn "brick dust," use Trifluoroacetic acid-d (TFA-d) .[1] It protonates the nitrogen, breaking the intermolecular

    
    -stacking and instantly solubilizing the compound.
    
    • Note: This will shift your chemical shifts (due to protonation).[1]

  • CS2/Acetone-d6: For non-polar but crystalline compounds, a mixture of Carbon Disulfide and Acetone-d6 can sometimes work (specialized handling required).[1]

References & Grounding
  • Benzothiazole Acidity & pKa:

    • Source: Brown, H. C., et al. "Structural Effects in Solvolytic Reactions." The Journal of Organic Chemistry. The pKa of benzothiazole conjugate acid is widely established as ~1.2, while 2-aminobenzothiazoles are ~4.5.[1]

    • Verification:[1]

  • Synthesis & Workup Methodologies:

    • Source: "Method refinement for consistent synthesis of benzothiazole derivatives." BenchChem Technical Support. Highlights the use of ethanol/water precipitation and recrystallization from ethanol.

    • Link:[1]

  • "Brick Dust" Solubilization Strategies:

    • Source: "Technologies To Improve Solubility Of Brick Dust Compounds." Lonza Pharma & Biotech. Discusses spray drying and solid dispersions, but establishes the fundamental solubility challenges of planar aromatics.

    • Link:[1]

  • Chromatographic Purification of Heterocycles:

    • Source: "Purification of Reaction Mixtures." Organic Chemistry Portal. General guidelines on using DCM/MeOH and triethylamine for basic heterocycles.

    • Link:[1]

Sources

TLC monitoring of reactions involving "Benzothiazole, 2-[(2-propynyloxy)methyl]-"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TLC Methodologies for 2-[(2-propynyloxy)methyl]benzothiazole

Compound Profile & Detection Physics

To successfully monitor reactions involving Benzothiazole, 2-[(2-propynyloxy)methyl]- (hereafter referred to as Compound A ), one must understand its physicochemical interaction with the stationary phase.

  • Structural Analysis: The molecule consists of a fused benzene-thiazole ring (UV-active, weakly basic) linked via a methylene ether bridge to a terminal alkyne.

  • Chromatographic Behavior:

    • The Heterocycle (Benzothiazole): The nitrogen atom at position 3 is a Lewis base. On acidic silica gel (

      
      ), this nitrogen can protonate or hydrogen-bond with silanol groups, causing "tailing" or "streaking."
      
    • The Functional Group (Alkyne): Relatively non-polar compared to alcohols or amines.

    • The Linker (Ether): Adds moderate polarity but lacks hydrogen bond donor capability.

Visualization Strategy

Do not rely on a single detection method. Use this Dual-Validation Protocol :

MethodTargetObservationWhy it works
UV (254 nm) Benzothiazole CoreStrong Blue/Green Fluorescence (on F254 plates)The conjugated

-system of benzothiazole absorbs strongly at 254 nm.
KMnO₄ Stain Terminal AlkyneYellow/Brown spot on purple backgroundPermanganate oxidizes the

-bonds of the alkyne.
Iodine (I₂) General OrganicBrown/Yellow spot Reversible adsorption; useful if UV lamp is unavailable.

Reaction Monitoring Workflows

The following decision trees illustrate the standard operating procedures (SOPs) for the two most common reactions involving this compound: its synthesis (Williamson Ether) and its application (Click Chemistry).

TLC_Workflow Start Select Reaction Type Synth Synthesis: Ether Formation (Alcohol -> Propargyl Ether) Start->Synth Click Application: CuAAC Reaction (Alkyne -> Triazole) Start->Click Synth_Solv Eluent: Hexane/EtOAc (3:1) Synth->Synth_Solv Synth_Exp Expected Rf Shift: Product moves HIGHER than SM Check Check Spot Shape Synth_Exp->Check Synth_Solv->Synth_Exp Click_Solv Eluent: Hexane/EtOAc (1:1) or DCM/MeOH (95:5) Click->Click_Solv Click_Exp Expected Rf Shift: Product moves LOWER than SM Click_Exp->Check Click_Solv->Click_Exp Streak Issue: Streaking/Tailing Check->Streak Distorted Copper Issue: Green/Blue Residue (Click Only) Check->Copper Colored Spots Fix_Base Fix: Add 1% Et3N or NH3 to Eluent Streak->Fix_Base Fix_EDTA Fix: Mini-workup with EDTA/NH4Cl before spotting Copper->Fix_EDTA

Caption: Decision matrix for selecting eluent systems and troubleshooting common TLC artifacts for benzothiazole derivatives.

Detailed Protocols

Scenario A: Synthesis of the Probe (Williamson Ether Synthesis)

Reaction: 2-(Hydroxymethyl)benzothiazole + Propargyl Bromide


Compound A 

The Challenge: Distinguishing the product from the starting alcohol.

  • Starting Material (SM): 2-(Hydroxymethyl)benzothiazole. Contains a free -OH group. Polar .

  • Product: Propargyl ether. No H-bond donor. Less Polar .

Protocol:

  • Mobile Phase: Start with Hexane:Ethyl Acetate (3:1) .

  • Observation:

    • SM: Low Rf (approx 0.2 - 0.3).

    • Product: High Rf (approx 0.6 - 0.7).

  • Completion Metric: Disappearance of the lower, polar spot (Alcohol).

Scenario B: Application in Click Chemistry (CuAAC)

Reaction:Compound A (Alkyne) + R-Azide


 Triazole Product

The Challenge: The triazole ring formed is highly polar and often co-elutes with copper salts.

  • Starting Material (SM): Compound A . Non-polar.

  • Product: 1,2,3-Triazole derivative.[1] Highly Polar .

Protocol:

  • Sample Prep (Critical): Do not spot the crude reaction mixture directly if it contains high copper loads.

    • Step: Take 50

      
      L reaction mixture -> Add 50 
      
      
      
      L sat.
      
      
      or EDTA solution -> Vortex -> Spot the organic top layer. This prevents copper from binding to the silica and quenching the fluorescence.
  • Mobile Phase: The product will likely stick to the baseline in pure Hex/EtOAc.

    • Shift to DCM:Methanol (95:5) or Hexane:EtOAc (1:2) .

  • Observation:

    • SM (Alkyne): Moves to solvent front (High Rf).

    • Product (Triazole): Stays lower (Mid/Low Rf).

  • Completion Metric: Disappearance of the top, non-polar spot (Alkyne).

Troubleshooting FAQ

Q1: My spots are "streaking" or look like comets rather than circles. Why?

  • Cause: The benzothiazole nitrogen is interacting with the acidic silanols on the TLC plate.

  • Solution: Pre-treat your eluent with base.[2] Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your solvent system. This neutralizes the silica acidity.

Q2: I see a spot under UV, but it doesn't stain with KMnO₄. Is it my product?

  • Analysis:

    • If it is UV Active but KMnO₄ Negative : It is likely the Benzothiazole core but without the alkyne (e.g., the starting alcohol in Scenario A, or the triazole product in Scenario B).

    • If it is UV Active AND KMnO₄ Positive : It is the alkyne-containing species (Compound A ).

Q3: The copper catalyst is making the TLC plate blue/green and obscuring my spots.

  • Solution: Copper salts adsorb strongly to silica. Perform a "mini-extraction" inside a GC vial: Add 1 drop of reaction mix to 0.5 mL EtOAc and 0.5 mL 10% EDTA solution. Shake. Spot the organic layer.[3][4]

References

  • Synthesis & Properties of Benzothiazoles

    • Source: Organic Chemistry Portal. "Synthesis of Benzothiazoles."
    • URL:[Link]

  • TLC Monitoring of Click Reactions

    • Source: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
    • URL:[Link]

  • Compound Data (Benzothiazole Derivatives)

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • TLC Visualization Reagents

    • Source: Merck/Sigma-Aldrich Technical Library. "TLC Stains and Visualization."[4]

Sources

Validation & Comparative

Comparative Analysis of Benzothiazole-Based Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole-based reagents occupy a unique niche in the bioorthogonal chemistry landscape, offering a dual advantage of fluorogenic activatability and high biocompatibility . Unlike generic click reagents (e.g., phenyl azides), benzothiazole derivatives often function as "smart" probes—remaining optically silent until the specific conjugation event occurs.

This guide analyzes two distinct classes of benzothiazole reagents:

  • 2-Cyanobenzothiazole (CBT): Used for the catalyst-free condensation with 1,2-aminothiols (e.g., N-terminal Cysteine).[1][2][3][4]

  • Fluorogenic Benzothiazole Azides: Used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The 2-Cyanobenzothiazole (CBT) Platform

The CBT-Cys reaction mimics the final step of D-luciferin biosynthesis in fireflies.[5] It is a condensation reaction, not a cycloaddition, yet it is classified as a "click" reaction due to its high specificity, aqueous compatibility, and favourable kinetics.

Mechanism of Action

The reaction proceeds through a nucleophilic attack by the cysteine thiolate on the nitrile group of CBT, forming a thioimidate intermediate. This is followed by a rapid intramolecular cyclization to form a stable thiazoline ring.

CBT_Mechanism CBT 2-Cyanobenzothiazole (CBT) Inter Thioimidate Intermediate CBT->Inter Nucleophilic Attack (pH > 7.0) Cys N-terminal Cysteine (1,2-aminothiol) Cys->Inter Prod Luciferin-like Conjugate Inter->Prod Intramolecular Cyclization

Figure 1: Mechanism of the CBT-Cys condensation reaction yielding a luciferin-like scaffold.[5][6]

Performance Profile
  • Kinetics: The second-order rate constant (

    
    ) is approximately 9.2 M⁻¹s⁻¹  (Liang et al., Nat. Chem. 2010). This is significantly faster than early-generation strain-promoted azide-alkyne cycloaddition (SPAAC, 
    
    
    
    M⁻¹s⁻¹) but slower than Tetrazine-TCO ligations.
  • Biocompatibility: Excellent.[5] The reaction requires no metal catalyst and proceeds efficiently in physiological buffers (PBS, pH 7.4).

  • Fluorogenicity: The formation of the thiazoline ring extends the

    
    -conjugation, often turning a non-fluorescent precursor into a fluorescent product (or shifting the emission).
    
Fluorogenic Benzothiazole Azides (CuAAC)

These reagents are designed for "click-on" fluorescence. The benzothiazole core acts as a chromophore whose fluorescence is quenched by the electron-rich azide group at the 2-position (via Photoinduced Electron Transfer, PET). Upon triazole formation, the quenching pathway is blocked, restoring strong fluorescence.

Comparative Analysis: Benzothiazole vs. Coumarin

Coumarin azides (e.g., 3-azido-7-hydroxycoumarin) are the industry standard for fluorogenic CuAAC. Benzothiazoles offer distinct advantages in stability and Stokes shift.

FeatureBenzothiazole AzidesCoumarin Azides
Excitation/Emission Typically UV/Blue (Ex: ~300nm, Em: ~380-450nm)Blue/Green (Ex: ~400nm, Em: ~480nm)
Stokes Shift Large (>80 nm) . Reduces self-quenching.Moderate (~40-50 nm).
Solubility Moderate (Hydrophobic core).High (esp. sulfonated variants).
Stability High thermal and photostability.[7]Moderate photostability.
Mechanism PET-quenched (Azide lone pair).ICT-modulated.
Experimental Data Matrix

The following table compares the kinetic and physical properties of benzothiazole reagents against standard bioorthogonal alternatives.

Reagent ClassReaction PartnerRate Constant (

)
Catalyst Required?BiocompatibilityPrimary Application
2-Cyanobenzothiazole (CBT) N-term Cysteine9.2 – 20 M⁻¹s⁻¹ NoHigh (Intracellular)Protein assembly, Luciferin synthesis
Benzothiazole Azide Terminal Alkyne10 – 100 M⁻¹s⁻¹Yes (Cu) Low (Cu toxicity)In vitro labeling, Fixed cells
Standard SPAAC (DBCO) Azide0.3 – 1.0 M⁻¹s⁻¹NoHighLive cell surface labeling
Tetrazine (IEDDA) TCO> 10,000 M⁻¹s⁻¹NoHighRapid in vivo imaging

Analyst Note: While Tetrazine ligation is kinetically superior, CBT offers a unique advantage: it generates a bioluminescent substrate (luciferin analog) capable of interacting with luciferase enzymes, enabling dual-modal imaging (fluorescence + bioluminescence).

Experimental Protocols
Protocol A: Intracellular Protein Labeling via CBT-Cys Condensation

Target: Proteins engineered with an N-terminal Cysteine (e.g., via TEV protease cleavage).

  • Preparation:

    • Dissolve CBT-derivative probe in DMSO to prepare a 10 mM stock.

    • Ensure the target protein has a reduced N-terminal Cysteine. Treat with 0.5 mM TCEP if necessary to reduce disulfides, then desalt.

  • Labeling:

    • Dilute protein to 10–50 µM in PBS (pH 7.4).

    • Add CBT probe (2–5 equivalents relative to protein).

    • Critical Step: Incubate at 37°C for 30–60 minutes . (Kinetics are slower at 4°C).

  • Purification:

    • Remove excess small molecule CBT via dialysis or size-exclusion chromatography (e.g., PD-10 column).

  • Validation:

    • Measure fluorescence (Ex/Em depends on CBT derivative) or analyze via SDS-PAGE (fluorescent gel imaging).

Protocol B: Fluorogenic CuAAC with Benzothiazole Azides

Target: Alkyne-tagged small molecules or fixed cells.

  • Reaction Mix Assembly:

    • Solvent: 50% DMSO/Water or tBuOH/Water (Benzothiazoles have limited aqueous solubility).

    • Reagents:

      • Alkyne-substrate (1.0 equiv)

      • Benzothiazole-Azide (1.2 equiv)

      • CuSO₄ (5 mol%)

      • Sodium Ascorbate (10 mol%)

      • Ligand (e.g., THPTA, 5 mol% - protects biomolecules from oxidation).

  • Incubation:

    • Incubate at Room Temperature for 1 hour in the dark.

  • Readout:

    • Direct fluorescence measurement. No washing is required for qualitative checks because the unreacted azide is non-fluorescent.

Decision Workflow

Use this logic map to select the appropriate benzothiazole reagent for your application.

Selection_Workflow Start Start: Select Application LiveCell Live Cell / In Vivo? Start->LiveCell Fixed In Vitro / Fixed Cell? Start->Fixed Cys_Available Is N-terminal Cys available? LiveCell->Cys_Available Fluorogenic Is Background Wash-out Difficult? Fixed->Fluorogenic Use_CBT RECOMMENDATION: Use CBT-Cys Condensation (Biocompatible, No Catalyst) Cys_Available->Use_CBT Yes Use_SPAAC Alternative: Use SPAAC (DBCO) (If no Cys available) Cys_Available->Use_SPAAC No Use_BenzoAzide RECOMMENDATION: Fluorogenic Benzothiazole Azide (High Signal/Noise, CuAAC) Fluorogenic->Use_BenzoAzide Yes (High Contrast Needed) Use_Coumarin Alternative: Coumarin Azide (If higher solubility needed) Fluorogenic->Use_Coumarin No (Standard Labeling)

Figure 2: Decision matrix for selecting between CBT and Azide-based benzothiazole reagents.

References
  • Liang, G., Ren, H. & Rao, J. (2010). A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins.[8] Nature Chemistry, 2, 54–60.[5] Link

  • Ren, H., Xiao, F., Zhan, K., et al. (2009).[3] A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins.[8] Angewandte Chemie International Edition, 48(51), 9658–9662.[3] Link

  • Qi, J. & Tung, C.H. (2011).[7] Development of benzothiazole "click-on" fluorogenic dyes. Bioorganic & Medicinal Chemistry Letters, 21(1), 320-323.[7] Link

  • Sivakumar, K., Xie, F., Cash, B.M., et al. (2004). A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes. Organic Letters, 6(24), 4603-4606. Link

Sources

A Comparative Guide to Alkyne Tags in Bioorthogonal Chemistry: Spotlight on Benzothiazole, 2-[(2-propynyloxy)methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of biological research and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, with "click chemistry," particularly the azide-alkyne cycloaddition, standing out for its efficiency and specificity.[1][2] The choice of the alkyne tag—a small, bio-inert chemical handle—is a critical decision that dictates the experimental possibilities, from reaction kinetics to in vivo applicability.

This guide provides an in-depth comparison of various alkyne tags, with a special focus on the unique characteristics of Benzothiazole, 2-[(2-propynyloxy)methyl]- . We will delve into the performance of terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strained cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by experimental data and detailed protocols.

The Landscape of Alkyne Tags: A Tale of Two Chemistries

The utility of an alkyne tag is defined by its reaction partner, an azide, and the chemistry that joins them. This landscape is dominated by two primary methodologies: the copper-catalyzed and the copper-free "click" reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient reaction that joins a terminal alkyne with an azide to form a stable triazole linkage.[3] This reaction is known for its rapid kinetics, often orders of magnitude faster than its copper-free counterpart.[4] However, its reliance on a copper(I) catalyst, which can be toxic to living cells, typically restricts its use to in vitro applications or experiments on fixed and permeabilized cells.[5][6]

Common terminal alkyne tags for CuAAC include:

  • L-Homopropargylglycine (HPG): An analog of methionine used for metabolic labeling of newly synthesized proteins.[7][8]

  • 5-ethynyl-2'-deoxyuridine (EdU): A thymidine analog for labeling newly synthesized DNA in proliferating cells.[7][9]

  • Benzothiazole, 2-[(2-propynyloxy)methyl]-: A more specialized tag featuring a benzothiazole moiety.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, SPAAC was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[10][11] The driving force is the release of ring strain in the cyclooctyne as it forms the more stable triazole ring.[10] This biocompatibility makes SPAAC the gold standard for labeling biomolecules in living cells and whole organisms.[6]

Popular strained cyclooctyne tags include:

  • Dibenzocyclooctyne (DBCO): One of the most reactive and widely used cyclooctynes.[10]

  • Bicyclononyne (BCN): A highly reactive strained alkyne.[12][13]

  • Difluorinated Cyclooctynes (DIFO): Where fluorine atoms enhance reactivity through inductive effects.[5]

Performance Comparison: Choosing the Right Alkyne Tag

The selection of an alkyne tag is a multi-faceted decision based on the specific experimental context. Key performance characteristics include reaction kinetics, biocompatibility, size, and hydrophobicity.

Alkyne Tag Category Examples Reaction Type Relative Rate Biocompatibility Key Advantages Key Limitations
Simple Terminal Alkynes HPG, EdUCuAAC++++Low (in vivo)Small, minimally perturbative, fast kinetics with Cu(I).[14]Requires cytotoxic copper catalyst.[5]
Aromatic Terminal Alkynes Benzothiazole, 2-[(2-propynyloxy)methyl]-CuAAC++++Low (in vivo)Potentially enhanced Raman signal, unique hydrophobicity.[9][15]Requires copper catalyst; larger size may be perturbative.
Strained Cyclooctynes DBCO, BCN, DIFOSPAAC++ to +++HighCopper-free, ideal for live-cell and in-vivo imaging.[6][11]Slower kinetics than CuAAC, bulky, potential for thiol side reactions.[12][16]

A Closer Look: Benzothiazole, 2-[(2-propynyloxy)methyl]-

This tag combines a standard terminal alkyne (propargyl group) with a benzothiazole core. While direct comparative kinetic data is not extensively published, we can infer its properties based on its structure. Benzothiazole is a heterocyclic aromatic compound with a well-documented presence in medicinal chemistry and as a structural motif in biologically active compounds.[17][18]

Inferred Properties and Potential Advantages:

  • Hydrophobicity: The benzothiazole moiety is significantly more hydrophobic than the simple tags of HPG or EdU. This could influence cell permeability and interactions with lipid-rich environments or hydrophobic pockets in proteins.[15]

  • Raman Signature: The aromatic and conjugated structure of benzothiazole may enhance the Raman scattering signal of the alkyne.[9][19] Alkyne tags exhibit a unique vibrational signature in the "cellular silent region" (1800-2800 cm⁻¹) of the Raman spectrum, allowing for background-free imaging.[9][20] Tags with conjugated aromatic rings have been shown to display higher signal intensities, making Benzothiazole, 2-[(2-propynyloxy)methyl]- a potentially superior probe for Alkyne-Tag Raman Imaging (ATRI).[21]

  • Reactivity: As a terminal alkyne, it is expected to exhibit the fast reaction kinetics characteristic of CuAAC when used with an appropriate copper(I) source and stabilizing ligands.[3]

Potential Considerations:

  • Steric Hindrance: The bulkier benzothiazole group, compared to the tags on HPG or EdU, could potentially interfere with the biological processes being studied or slightly reduce reaction efficiency due to steric hindrance.

  • Non-specific Binding: Its increased hydrophobicity might lead to higher non-specific binding to cellular components, which could increase background signal in certain applications.

Experimental Workflows and Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided for common bioorthogonal labeling experiments.

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG and CuAAC Detection

This protocol describes the incorporation of the alkyne-tagged amino acid HPG into newly synthesized proteins in cultured cells, followed by fluorescent detection using CuAAC.

Causality: A methionine-free incubation step is crucial to deplete intracellular methionine pools, thereby maximizing the incorporation of its analog, HPG.[7] The CuAAC reaction is performed on fixed and permeabilized cells due to the cytotoxicity of the copper catalyst.

Materials:

  • Mammalian cells cultured on coverslips

  • Methionine-free cell culture medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

Procedure:

  • Methionine Depletion: Wash cells once with warm PBS. Incubate cells in methionine-free medium for 30-60 minutes.[7]

  • HPG Labeling: Replace the medium with methionine-free medium supplemented with 25-50 µM HPG. Incubate for the desired labeling period (e.g., 1-24 hours).[7]

  • Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS. Permeabilize with 0.5% Triton X-100 for 20 minutes.[7]

  • CuAAC Reaction: Wash cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[22]

  • Washing and Imaging: Wash cells three times with PBS. Mount coverslips onto microscope slides and image using a fluorescence microscope.

CuAAC_Workflow cluster_cell Live Cell cluster_post Post-Labeling A 1. Deplete Methionine B 2. Add HPG (Alkyne Tag) A->B C 3. Metabolic Incorporation B->C D 4. Fix & Permeabilize C->D Transition to fixed-cell analysis E 5. CuAAC Reaction (Azide-Fluorophore, Cu(I)) D->E F 6. Wash & Image E->F

Protocol 2: Cell Surface Labeling via SPAAC

This protocol details the labeling of cell surface glycans, metabolically engineered to express azide groups, using a strained cyclooctyne probe.

Causality: This method avoids copper, making it suitable for live-cell applications. The reaction's success relies on the inherent reactivity between the strained alkyne (e.g., DBCO) and the azide-modified glycans on the cell surface.

Materials:

  • Live cells metabolically labeled with an azido sugar (e.g., Ac₄ManNAz)

  • Cell culture medium or PBS

  • Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

Procedure:

  • Cell Preparation: Culture cells that have been pre-incubated with an azido sugar for 2-3 days to ensure robust expression of azide groups on cell surface glycans.[22]

  • SPAAC Reaction: Wash the live cells twice with warm PBS or medium. Add the cyclooctyne-fluorophore conjugate (typically 10-50 µM) to the cells in fresh medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[22]

  • Washing and Analysis: Wash the cells three times with wash buffer (e.g., PBS with 1% FBS) to remove the unbound probe.

  • Imaging: Analyze the labeled live cells directly by fluorescence microscopy.

Reaction_Comparison cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Strain-Promoted) CuAAC_Alkyne Terminal Alkyne (e.g., HPG, Benzothiazole) CuAAC_Product 1,4-disubstituted Triazole CuAAC_Alkyne->CuAAC_Product Catalyst Cu(I) Catalyst CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product Catalyst->CuAAC_Product Fast Kinetics SPAAC_Alkyne Strained Cyclooctyne (e.g., DBCO) SPAAC_Product Mixture of Triazole Regioisomers SPAAC_Alkyne->SPAAC_Product Catalyst-Free Biocompatible SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product

Conclusion and Future Outlook

Both terminal alkynes for CuAAC and strained cyclooctynes for SPAAC are indispensable tools in chemical biology. The choice between them is a trade-off between reaction speed and biocompatibility. While simple tags like HPG and EdU are workhorses for general metabolic labeling, specialized tags like Benzothiazole, 2-[(2-propynyloxy)methyl]- offer intriguing possibilities. Its unique structural and chemical properties may provide advantages in specific contexts, such as enhanced performance in Raman microscopy or targeted applications where its hydrophobicity is beneficial. As research demands more sophisticated molecular tools, the development and characterization of such novel alkyne tags will continue to expand the frontiers of what we can explore within living systems.

References

  • BenchChem. (2025).
  • ChemPep. Overview of Copper-Free Click Chemistry.
  • Benchchem. A Comparative Guide to Small Alkyne-Containing Bioorthogonal Chemical Reporters.

  • ResearchGate. Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. [Link]

  • Agard, N. J., et al. (2006). A Cu-free variant of the click reaction for use in living systems. PNAS. [Link]

  • RSC Publishing. (2024). An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed. [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PMC. [Link]

  • Baskin, J. M., et al. (2010). Copper-free click chemistry in living animals. PMC. [Link]

  • ResearchGate. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]

  • PubMed. (2025). Photoactivatable Alkyne Tag for Photolabeling Biomolecules in Living Cells. [Link]

  • PubMed. (2016). Enantioselective Dearomative [3+2] Cycloaddition Reactions of Benzothiazoles. [Link]

  • Bakthavatsalam, S., et al. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. PMC. [Link]

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated raman scattering. Columbia University. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. eScholarship. [Link]

  • Zhang, H., & Wang, B. G. (2020). Biosynthesis of alkyne-containing natural products. PMC. [Link]

  • Scinto, S. L., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Columbia University. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. [Link]

  • ACS Publications. (2019). Alkyne-Tagged PLGA Allows Direct Visualization of Nanoparticles In Vitro and Ex Vivo by Stimulated Raman Scattering Microscopy. [Link]

  • Yamakoshi, H., et al. (2012). Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. ACS Publications. [Link]

  • RSC Publishing. An intelligent alkyne-tag for Raman imaging of living cells: graphdiyne-encapsulated Au nanospheres. [Link]

  • PMC. Alkyne-tagged imidazolium-based membrane cholesterol analogs for Raman imaging applications. [Link]

  • ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

  • Long, M. J., et al. (2012). Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins. PMC. [Link]

  • ResearchGate. Examples of alkyne-tag SRS imaging applications. [Link]

  • ResearchGate. Development of a three colour palette of alkyne tags. [Link]

  • Wei, L., et al. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. [Link]

  • ResearchGate. (2025). Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro-A nd benzo[d]pyrrolo[2,1-b]thiazoles. [Link]

  • ResearchGate. Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. [Link]

  • Benchchem. Kinetic analysis of different azide-alkyne cycloaddition reactions.

  • WUR eDepot. High Rates of Quinone‐Alkyne Cycloaddition Reactions are Dictated by Entropic Factors. [Link]

  • TAUTAH, F., et al. (2025). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]

  • RSC Publishing. Near-infrared fluorescence of π-conjugation extended benzothiazole and its application for biothiol imaging in living cells. [Link]

  • PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Liu, K., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • PMC. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

  • Google Patents. (2017). Novel benzothiazole derivatives with enhanced biological activity.
  • PMC. (2025). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. [Link]

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A Senior Application Scientist's Guide to Validating Bio-conjugation Efficiency: A Mass Spectrometry-Centric Comparison

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise and accurate determination of bio-conjugation efficiency is a critical quality attribute (CQA). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry (MS) techniques against other common analytical methods for validating bio-conjugation. As we navigate these methodologies, we will not only detail the "how" but, more importantly, the "why," grounding our discussion in the principles that ensure robust and reliable data.

The quintessential measure of success in ADC development is the drug-to-antibody ratio (DAR), which directly influences therapeutic efficacy and pharmacokinetics.[1] An optimal DAR ensures a potent therapeutic window, while a heterogeneous mixture can lead to inconsistent performance and potential safety concerns. Therefore, the choice of analytical technique for its determination is paramount.

The Power of Mass Spectrometry in Bio-conjugate Analysis

Mass spectrometry has emerged as a powerful and indispensable tool for the characterization of bioconjugates due to its ability to provide direct information on molecular weight with high mass accuracy.[][3] This allows for the unambiguous determination of the number of conjugated molecules and the distribution of different species.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like antibodies and their conjugates.[4][5] It generates multiply charged ions from a liquid sample without significant fragmentation, allowing for the analysis of intact proteins.[6]

Why ESI-MS? Its strength lies in its ability to be coupled with liquid chromatography (LC-MS), providing an additional dimension of separation prior to mass analysis.[3][7] This is crucial for complex mixtures, enabling the separation of different conjugated species, aggregates, and fragments.[7]

Experimental Workflow: Intact Mass Analysis of an ADC

The following diagram illustrates a typical workflow for intact ADC analysis using LC-ESI-MS.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample ADC Sample Deglycosylation Optional: Deglycosylation (PNGase F) Sample->Deglycosylation Reduction Optional: Reduction (DTT/TCEP) Deglycosylation->Reduction LC LC Separation (e.g., SEC or RP-HPLC) Reduction->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Deconvolution Deconvolution of Mass Spectra MS->Deconvolution DAR DAR Calculation & Species Identification Deconvolution->DAR caption Figure 1. LC-ESI-MS workflow for ADC analysis.

Caption: Figure 1. LC-ESI-MS workflow for ADC analysis.

Step-by-Step Protocol for Intact ADC Analysis by LC-ESI-MS:

  • Sample Preparation:

    • Deglycosylation (Optional but Recommended): To simplify the mass spectrum, treat the ADC sample with PNGase F to remove N-linked glycans.[7][8] Glycosylation introduces heterogeneity that can complicate data interpretation.[9]

    • Reduction (for Subunit Analysis): For more detailed information on conjugation sites, the ADC can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to separate the heavy and light chains.[8]

  • LC Separation:

    • Inject the prepared sample into a liquid chromatography system. Size-exclusion chromatography (SEC) is often used for intact analysis under native conditions to separate aggregates, while reversed-phase high-performance liquid chromatography (RP-HPLC) is suitable for subunit analysis.[9][10]

  • ESI-MS Analysis:

    • The eluent from the LC system is introduced into the ESI source. A high voltage is applied to create a fine spray of charged droplets.

    • As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the bioconjugate.[4]

    • These ions are then guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of multiply charged ions.[11]

    • Deconvolution software is used to transform this complex spectrum into a zero-charge mass spectrum, revealing the molecular weights of the different conjugated species.[7]

    • The average DAR is calculated based on the relative abundance of each species (DAR0, DAR1, DAR2, etc.).[]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique that is particularly useful for the rapid analysis of a wide range of biomolecules.[12] In this method, the sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte.

Why MALDI-TOF MS? Its primary advantages are its high throughput and tolerance to buffers and salts, which can sometimes be problematic for ESI-MS.[12][13] It is an excellent tool for rapid screening and confirmation of conjugation.

Experimental Workflow: MALDI-TOF MS for Bio-conjugate Screening

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Analysis Sample Bioconjugate Sample Spotting Spotting and Co-crystallization Sample->Spotting Matrix Matrix Solution (e.g., sinapinic acid) Matrix->Spotting Laser Laser Desorption/Ionization Spotting->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Spectrum Mass Spectrum Analysis TOF->Spectrum MW Molecular Weight Determination Spectrum->MW caption Figure 2. MALDI-TOF MS workflow for bioconjugate analysis.

Caption: Figure 2. MALDI-TOF MS workflow for bioconjugate analysis.

A Comparative Look at Alternative Techniques

While mass spectrometry provides unparalleled detail, other techniques are routinely employed for bio-conjugation analysis, each with its own set of advantages and limitations.

FeatureMass Spectrometry (LC-MS)UV-Vis SpectroscopySize Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Hydrophobic Interaction Chromatography (HIC)
Principle Measures mass-to-charge ratio of intact molecules or subunits.[]Measures absorbance of light by the protein and the conjugated molecule.[][]Separates molecules based on their hydrodynamic size.[10][15]Separates molecules based on their molecular weight under denaturing conditions.[8]Separates molecules based on their hydrophobicity.[16][17]
Information Provided Precise DAR, distribution of species, conjugation site (with peptide mapping).[3][7]Average DAR.[]Aggregation state, purity.[10][18]Confirmation of conjugation (band shift), subunit analysis.[8][19]High-resolution separation of DAR species.[][16]
Advantages High resolution and accuracy, provides detailed structural information.[][3]Simple, rapid, and cost-effective for initial screening.[][]Mild conditions, preserves native structure.[15]Simple, widely available, provides visual confirmation.[19]Excellent resolution for cysteine-linked ADCs.[16][17]
Limitations Higher cost, can be sensitive to sample purity and buffer components.[13]Requires a chromophore on the conjugated molecule with a distinct absorbance from the protein; provides only an average DAR.[][20]Does not directly measure conjugation efficiency.Low resolution, not quantitative.[19]Not suitable for all types of conjugates (e.g., some lysine conjugates).[9]

In-Depth Look at Alternative Methodologies

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for estimating the average DAR.[] The principle relies on the Beer-Lambert law, where the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorption wavelength are measured.[]

Causality in Protocol: This method is chosen for its simplicity and speed, making it ideal for in-process monitoring or initial screening.[] However, its reliance on distinct absorbance maxima means it is not universally applicable and can be prone to interference from impurities.[]

Size Exclusion Chromatography (SEC)

SEC is a powerful technique for assessing the aggregation state of bioconjugates, which is another CQA.[10][18] Aggregation can impact both the efficacy and safety of a therapeutic protein.[10] SEC separates molecules based on their size in solution, with larger molecules (aggregates) eluting before smaller ones (monomers).[15][21]

Causality in Protocol: SEC is performed under non-denaturing conditions, which is critical for accurately assessing the native aggregation state of the bioconjugate.[15] While SEC is excellent for purity and aggregate analysis, it does not directly provide information on the DAR.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique for protein analysis that separates proteins based on their molecular weight.[8] Successful conjugation results in an increase in molecular weight, which can be visualized as a "band shift" on the gel compared to the unconjugated protein.[8]

Causality in Protocol: Running both reducing and non-reducing gels can provide valuable information. Non-reducing SDS-PAGE analyzes the intact conjugate, while reducing conditions break disulfide bonds, allowing for the analysis of individual subunits and providing clues about the location of the conjugation.[8][19] Although qualitative, SDS-PAGE offers a simple and visual confirmation of a successful conjugation reaction.[19]

Hydrophobic Interaction Chromatography (HIC)

HIC is a high-resolution chromatographic technique that separates molecules based on differences in their surface hydrophobicity.[16][17] For many ADCs, particularly those conjugated via cysteine residues, the addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody.[17] This allows for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[][16]

Causality in Protocol: HIC is often the method of choice for determining the DAR of cysteine-linked ADCs due to its exceptional resolving power for these species.[16] The use of a high-salt mobile phase promotes the interaction with the hydrophobic stationary phase, and a decreasing salt gradient is used for elution.[22]

Conclusion: An Integrated Approach to Validation

While mass spectrometry, particularly LC-MS, stands out as the most powerful and informative technique for the comprehensive validation of bio-conjugation efficiency, a multi-faceted analytical approach is often the most robust strategy. The choice of methodology should be guided by the specific stage of development, the nature of the bioconjugate, and the information required.

For early-stage screening, rapid methods like UV-Vis spectroscopy and MALDI-TOF MS can provide valuable initial data. As development progresses, the high-resolution and detailed structural information provided by LC-ESI-MS becomes indispensable for thorough characterization and ensuring the quality, safety, and efficacy of the final biotherapeutic product. Complementary techniques like SEC, SDS-PAGE, and HIC play crucial roles in assessing other critical quality attributes such as aggregation and providing orthogonal confirmation of conjugation. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that provides a complete picture of their bioconjugate.

References

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
  • Creative Biolabs. (n.d.). Drug-to-Antibody Ratio (DAR) Characterization of Antibody Drug Conjugation (ADCs).
  • Chen, Y., et al. (2019). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed.
  • Schneider, S. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies, Inc.
  • Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
  • BOC Sciences. (n.d.). Conjugation Efficiency Analysis for Bioconjugates.
  • Li, F., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. PMC.
  • D'Arienzo, C., et al. (2025). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. MDPI.
  • BenchChem. (2025). Technical Support Center: Characterization of Conjugates by SDS-PAGE and Mass Spectrometry.
  • Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography.
  • Rapid Novor. (2025). Drug Antibody Ratio Analysis (DAR).
  • Agilent Technologies. (2023). How to analyse cysteine-linked ADC using HIC. Separation Science.
  • Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates.
  • Fekete, S., et al. (2018). Size Exclusion Chromatography of Protein Biopharmaceuticals: Past, Present and Future. LCGC Europe.
  • Mak, S. Y., et al. (2024). A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. Scientific Reports.
  • LCGC International. (2026). Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates.
  • Thermo Fisher Scientific. (n.d.). Size Exclusion (SEC) HPLC Columns for Aggregate Analysis.
  • Rathore, A. S. (2022). Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International.
  • University of Toronto Scarborough. (2020). ESI-MS Explained – TRACES Centre.
  • AbOliGo. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates.
  • CellMosaic. (n.d.). MS Analysis.
  • LibreTexts Chemistry. (2022). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy.
  • ResearchGate. (2025). Limitations on the use of UV/Vis spectroscopy for the evaluation of conjugation effectiveness.
  • National Institutes of Health. (2025). Improved Mass Analysis of Proteins and Protein Complexes Present in Common Biological Buffers and Physiological Concentrations of NaCl Using Solution Additives Delivered by Theta Emitters.
  • Abcam. (n.d.). SDS-PAGE guide: Sample preparation to analysis.
  • Creative Proteomics. (n.d.). ESI-MS Intact Protein Analysis.
  • MDPI. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures.

Sources

Assessing the Stability of Triazole Linkages in Benzothiazole Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzothiazole conjugates are privileged scaffolds in medicinal chemistry, extensively utilized in the development of anticancer, antimicrobial, and imaging agents. However, the pharmacokinetic (PK) viability of these conjugates heavily depends on the chemical nature of the linker connecting the benzothiazole core to its targeting moiety or payload. Traditionally, amide bonds have been the default choice; however, their susceptibility to enzymatic hydrolysis often leads to rapid in vivo clearance and poor bioavailability.

To overcome this metabolic liability, the 1,4-disubstituted 1,2,3-triazole—typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has emerged as a superior, non-classical bioisostere for amides[1]. This guide provides an in-depth comparison of triazole versus amide linkages, detailing the mechanistic causality behind their stability and establishing self-validating protocols for rigorous in vitro assessment.

Mechanistic Causality: Why the Triazole Outperforms the Amide

The triazole ring is chemically inert to severe pH conditions, oxidation, and reduction[1]. More importantly, it provides specific resistance to CYP450-mediated Phase I metabolism and is completely unrecognized by amidases and peptidases[1][2].

  • Electronic & Steric Profile: The triazole ring mimics the planar geometry and dipole moment of an amide bond, maintaining target affinity. Its nitrogen atoms (N2 and N3) act as robust hydrogen bond acceptors, comparable to the amide carbonyl, preserving critical target-binding interactions[1].

  • Enzymatic Evasion: While amides are rapidly cleaved by serum amidases, the triazole linkage lacks the scissile carbonyl-nitrogen bond. This forces metabolic degradation to rely on much slower, secondary CYP450 oxidation pathways, drastically extending the molecule's half-life[2].

G Start Benzothiazole Conjugate Amide Amide Linkage Start->Amide Triazole 1,2,3-Triazole Linkage Start->Triazole Amidase Amidases / Peptidases (Serum/Microsomes) Amide->Amidase Triazole->Amidase CYP450 CYP450 Enzymes (Phase I Metabolism) Triazole->CYP450 Degraded Rapid Cleavage (Metabolically Unstable) Amidase->Degraded Hydrolysis Stable Intact Conjugate (Metabolically Stable) Amidase->Stable No Cleavage CYP450->Stable Resistance

Metabolic pathways comparing amide vulnerability vs. triazole resistance.

Comparative Performance Data

The transition from an amide to a triazole linkage yields profound improvements in both microsomal and serum stability[2][3]. The following table synthesizes typical quantitative performance metrics observed when benchmarking benzothiazole conjugates.

ParameterAmide-Linked BenzothiazoleTriazole-Linked Benzothiazole
Structural Role Native linkage / SusceptibleNon-classical bioisostere
HLM Half-Life (

)
< 15 min> 60 min
Intrinsic Clearance (

)
High (> 100 µL/min/mg)Low (< 20 µL/min/mg)
Serum Stability (24h) ~ 10-20% remaining> 85% remaining
Primary Vulnerability Amidases, Peptidases, CYP450Slow CYP450 oxidation

Self-Validating Experimental Protocols

To objectively assess the stability of benzothiazole conjugates, researchers must employ orthogonal in vitro assays: Liver Microsome Assays (for Phase I metabolism) and Serum Stability Assays (for extracellular enzymatic degradation).

A critical component of these workflows is the incorporation of an Internal Standard (IS) prior to LC-MS/MS analysis. The IS normalizes operational errors during sample preparation, matrix effects, and variations in instrument ionization, ensuring that the calculated half-life (


) reflects true metabolic degradation rather than analytical noise[4].

G Prep Matrix Spiking (HLM or Serum) Incubate Incubation (37°C, Timepoints) Prep->Incubate Quench Quench & Precipitate (+ Internal Standard) Incubate->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data PK Modeling (t1/2, CLint) LCMS->Data

Self-validating workflow for in vitro stability assessment using LC-MS/MS.

Protocol A: Phase I Metabolic Stability (Human Liver Microsomes)

Objective: Assess the vulnerability of the benzothiazole conjugate to CYP450-mediated Phase I metabolism. Causality & Design: HLMs contain the full complement of membrane-bound CYP enzymes. The reaction absolutely requires NADPH as a reducing equivalent; running a parallel sample without NADPH serves as a critical negative control to differentiate true enzymatic metabolism from chemical instability in the buffer.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ (an essential cofactor for enzyme structural stability).

  • Compound Spiking: Add the benzothiazole conjugate (final concentration: 1 µM) to the HLM suspension (final protein concentration: 0.5 mg/mL). Note: Low compound concentration ensures first-order kinetics.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, 60 min), extract a 50 µL aliquot.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of the Internal Standard. Causality: Cold organic solvent instantly denatures CYP enzymes, halting the reaction, while precipitating proteins to prevent LC column fouling.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Protocol B: Extracellular Serum Stability Assay

Objective: Evaluate the resistance of the triazole linkage against extracellular amidases, esterases, and proteases present in systemic circulation. Causality & Design: Serum contains a high concentration of active hydrolytic enzymes. Because degradation here does not require cofactors, the conjugate is exposed directly to the matrix.

Step-by-Step Methodology:

  • Serum Equilibration: Pre-warm pooled human serum (or specific preclinical species serum) to 37°C in a humidified incubator[4].

  • Spiking: Spike the benzothiazole conjugate into the serum to a final concentration of 5 µM. Ensure the co-solvent (e.g., DMSO) does not exceed 1% v/v, as higher concentrations can artificially inhibit serum enzymes and skew stability data.

  • Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench immediately in 200 µL of cold methanol/acetonitrile (1:1) containing the Internal Standard[4].

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein binding (benzothiazole derivatives are often highly lipophilic and protein-bound). Centrifuge at 15,000 × g for 15 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion

Replacing labile amide bonds with 1,2,3-triazole linkages in benzothiazole conjugates is a highly effective strategy to bypass Phase I metabolic liabilities and serum amidase activity[1][2]. By strictly adhering to the self-validating LC-MS/MS protocols outlined above, drug development professionals can accurately quantify these stability gains, ensuring the advancement of robust, long-circulating therapeutic candidates.

References

  • Title: Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics Source: nih.gov URL: 2

  • Title: Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy Source: nih.gov URL: 1

  • Title: Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability Source: mdpi.com URL: 3

  • Title: A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards Source: nih.gov URL: 4

Sources

Technical Guide: Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Scaffolds

[1]

Executive Summary

Benzothiazoles represent a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antimicrobial, and hyaluronidase inhibition. Historically, the synthesis of the benzothiazole core—specifically through the condensation of 2-aminothiophenol with aldehydes or carboxylic acids—has been bottlenecked by slow kinetics and harsh environmental profiles associated with conventional thermal reflux.

This guide objectively compares the traditional thermal approach against Microwave-Assisted Organic Synthesis (MAOS). Experimental data indicates that microwave irradiation not only accelerates reaction rates by two orders of magnitude (minutes vs. hours) but also significantly improves yield profiles and atom economy.[1] This document serves as a validated protocol for transitioning from conductive heating to dielectric heating workflows.

Mechanistic Underpinnings & Kinetics

To understand the divergence in efficiency, one must analyze the reaction mechanism and the method of energy transfer.

The Chemical Pathway

The synthesis typically proceeds via the condensation of 2-aminothiophenol (1) with a substituted benzaldehyde (2) .[2] This forms a Schiff base intermediate (imine), which undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole (3) .

Energy Transfer: Conduction vs. Dielectric Heating
  • Conventional Heating: Relies on thermal conduction and convection.[3] Heat transfers from the oil bath to the vessel wall, then to the solvent, and finally to the reactants.[3] This creates a thermal gradient, often leading to "wall effects" and localized overheating/degradation.[3]

  • Microwave Irradiation: Utilizes dielectric heating. Dipolar molecules (reactants/solvents) align with the oscillating electric field, generating internal heat via molecular friction and rotation. This results in rapid, uniform volumetric heating, significantly lowering the activation energy barrier (

    
    ) effectively available to the system.
    
Visualization: Reaction Mechanism

The following diagram illustrates the condensation pathway and the critical cyclization step.

BenzothiazoleMechanismReactants2-Aminothiophenol+ BenzaldehydeIntermediateSchiff Base(Imine Intermediate)Reactants->Intermediate-H₂O (Condensation)CyclizationIntramolecularNucleophilic AttackIntermediate->CyclizationRing ClosureOxidationOxidativeDehydrogenationCyclization->Oxidation-2HProduct2-SubstitutedBenzothiazoleOxidation->ProductFinal Scaffold

Figure 1: Step-wise mechanism for the synthesis of benzothiazole derivatives.

Comparative Analysis: Data & Performance

The following data aggregates experimental results comparing the condensation of 2-aminothiophenol with various benzaldehydes using ethanol (Reflux) versus solvent-free/ethanol-paste (Microwave).

Quantitative Performance Metrics
ParameterConventional Thermal RefluxMicrowave-Assisted Synthesis (MAOS)Impact Factor
Reaction Time 2.0 – 8.0 Hours2 – 10 Minutes~96% Reduction
Typical Yield 60% – 75%85% – 98%+20-30% Increase
Energy Input High (Continuous reflux)Low (Pulse irradiation)~40% Energy Saving
Solvent Usage High (20-50 mL/mmol)Minimal / Solvent-FreeGreen Chemistry Compliant
Purity (Crude) Moderate (Requires recrystallization)High (Often spot-pure)Streamlined Workup
Green Chemistry Assessment
  • Atom Economy: MAOS protocols often utilize solvent-free conditions or benign catalysts (e.g., acetic acid, citric acid), significantly reducing the E-Factor (mass of waste per mass of product).

  • Safety: Microwave reactors allow for precise pressure and temperature control, mitigating the risks associated with open-vessel reflux of volatile organic solvents.

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals. Perform in a fume hood. 2-aminothiophenol has a stench; use bleach to neutralize glassware.

Protocol A: Conventional Synthesis (Thermal Reflux)

The traditional baseline method.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Stoichiometry: Add 2-aminothiophenol (10 mmol) and the substituted benzaldehyde (10 mmol) to the flask.

  • Solvent: Add 20 mL of absolute ethanol . (Optional: Add 10 mol% catalyst such as acetic acid).

  • Reaction: Heat the mixture to reflux (approx. 78°C) in an oil bath.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) every 60 minutes.

    • Typical Duration: 4 to 6 hours.[3]

  • Workup: Cool to room temperature. Pour onto crushed ice. Filter the precipitate.[4][5]

  • Purification: Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Recommended)

The optimized high-throughput method.

  • Setup: Use a dedicated microwave synthesis vial (e.g., 10 mL or 30 mL pressure vial) with a crimp cap.

  • Stoichiometry: Mix 2-aminothiophenol (10 mmol) and substituted benzaldehyde (10 mmol) .

  • Catalyst/Solvent: Add 0.5 mL of Ethanol (to create a paste) and 2-3 drops of Glacial Acetic Acid or Citric Acid (5 mol%) .

    • Note: Solvent-free conditions are viable if reactants are liquid or melt easily.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: Power = 300-500 W (Dynamic); Temperature Limit = 80°C; Hold Time = 3 - 5 minutes .

  • Monitoring: TLC immediately after cooling. Conversion is typically >95%.

  • Workup: Cool the vial. Add 5 mL cold water/ethanol mix to slurry the solid. Filter.

  • Purification: Wash with cold ethanol. Recrystallization is often unnecessary due to high conversion specificity.

Workflow Visualization

The following diagram contrasts the operational complexity and time-cost of both workflows.

WorkflowComparisoncluster_ConvConventional Workflow (6-8 Hours)cluster_MWMicrowave Workflow (15 Minutes)C_StartMix Reactants+ 20mL SolventC_HeatReflux (Oil Bath)4-6 HoursC_Start->C_HeatC_CoolCool & Pouron IceC_Heat->C_CoolC_FilterFiltrationC_Cool->C_FilterC_PurifyRecrystallization(Required)C_Filter->C_PurifyC_EndFinal Product(65% Yield)C_Purify->C_EndM_StartMix Reactants(Solvent-Free/Paste)M_HeatMW Irradiation3-5 MinutesM_Start->M_HeatM_CoolCool & SlurryM_Heat->M_CoolM_EndFinal Product(92% Yield)M_Cool->M_End

Figure 2: Operational comparison showing the elimination of purification bottlenecks in the MW protocol.

References

  • Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Scilit. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives. PubMed Central (PMC). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI Molecules. [Link]

  • Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives. Academia.edu. [Link]

evaluation of "Benzothiazole, 2-[(2-propynyloxy)methyl]-" in in-vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical probes requires moving beyond basic structural analysis to understand their dynamic utility within complex biological systems. The compound Benzothiazole, 2-[(2-propynyloxy)methyl]- (CAS 95547-63-0) represents a significant evolutionary step in medicinal chemistry workflows. By integrating a terminal alkyne (propargyl ether) onto the privileged benzothiazole pharmacophore, this molecule transitions from a static building block into a dynamic, bioorthogonal probe.

This guide objectively compares the performance of this alkyne-tagged benzothiazole against traditional analogues and provides validated, self-correcting in vitro protocols for its application in target identification and modular drug design.

Mechanistic Rationale: The Alkyne Advantage

Benzothiazole scaffolds are ubiquitous in drug discovery, demonstrating profound anti-cancer, anti-microbial, and neuroprotective activities [1]. However, traditional derivatives like 2-(methylthio)benzothiazole or 2-aminobenzothiazole lack a built-in mechanism for rapid target identification.

The integration of the 2-[(2-propynyloxy)methyl] moiety introduces a terminal alkyne. The causality behind this design is twofold:

  • Minimal Steric Hindrance: The alkyne is exceptionally small and biologically inert, allowing the benzothiazole core to enter native protein binding pockets without the steric clash associated with bulky fluorescent or biotinylated tags.

  • Bioorthogonal Reactivity: It serves as a highly specific anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to "click" on reporter tags after the probe has bound its target in living cells or lysates, or to rapidly generate libraries of multi-target directed ligands (MTDLs)[2].

Quantitative Performance Comparison

To establish a baseline, we must compare the alkyne-probe against standard industry alternatives.

Table 1: Comparative Evaluation of Benzothiazole Scaffolds in In-Vitro Workflows

Performance Metric2-[(2-propynyloxy)methyl]benzothiazole2-(Methylthio)benzothiazole2-Aminobenzothiazole
Primary Utility Bioorthogonal Probe / Click ScaffoldIndustrial Reagent / AgrochemicalSynthetic Precursor
Functional Group Terminal Alkyne (Propargyl ether)Methyl ThioetherPrimary Amine
In-Vitro Target ID Yes (via CuAAC with Azide-Biotin)No (Requires complex synthetic tagging)No
Derivatization Speed Rapid (1-2 hrs, aqueous compatible)Slow (Harsh oxidation/substitution)Moderate (Amide coupling)
Cytotoxicity Baseline Low (Inert alkyne until clicked)Moderate to HighModerate

Core Application 1: Modular Synthesis of Triazole-Tethered Ligands

The 1,2,3-triazole ring generated via CuAAC is not just a linker; it acts as a robust bioisostere for amide bonds, enhancing metabolic stability while actively contributing to target binding via dipole-dipole interactions [3].

Triazole_Mechanism cluster_targets In Vitro Targets Probe Triazole-Tethered Benzothiazole AChE Acetylcholinesterase (AChE) Probe->AChE Competitive Inhibition Abeta Amyloid-β Aggregation Probe->Abeta Steric Blockade Outcome Neuroprotective Efficacy AChE->Outcome Increased Acetylcholine Abeta->Outcome Reduced Plaque Toxicity

Multifunctional mechanism of triazole-benzothiazole derivatives in neuroprotection models.

Protocol: Microplate-Scale CuAAC for Direct In-Vitro Screening

Instead of synthesizing and purifying dozens of compounds conventionally, this self-validating protocol allows for direct biological screening of crude click mixtures.

  • Reagent Assembly: In a 96-well plate, combine 2-[(2-propynyloxy)methyl]benzothiazole (10 mM in DMSO) with a library of diverse azides (10 mM in DMSO).

  • Catalytic Activation (The Causality): Add freshly prepared Sodium Ascorbate (20 mM) followed by CuSO4 (10 mM) pre-complexed with TBTA ligand (10 mM). Why TBTA? In aqueous biological buffers, Cu(I) rapidly disproportionates or oxidizes. TBTA stabilizes the Cu(I) oxidation state, ensuring the reaction proceeds efficiently without generating excessive reactive oxygen species (ROS) that could ruin the downstream biological assay.

  • Incubation: Seal and incubate at room temperature for 2 hours.

  • Self-Validation Step: Spot 1 µL of the reaction mixture onto a TLC plate alongside the starting alkyne probe. The complete disappearance of the alkyne spot confirms 100% conversion, validating that any observed biological activity in the subsequent assay is due to the triazole-derivative, not the parent scaffold.

  • Direct Assay Application: Dilute the mixture 1:1000 in assay buffer to neutralize copper toxicity, and apply directly to the in vitro model (e.g., AChE inhibition assay).

Table 2: Representative In-Vitro Assay Performance (Neuroprotection Model)

CompoundIC50 (nM) against hAChEAβ42 Aggregation Inhibition (%)Antioxidant Activity (%)
Parent Alkyne-Probe >10,000 (Inactive baseline)<5%<5%
Triazole-Derivative (Clicked) 100 - 140 39.3% - 49.4% 47.5% - 57.2%
Tacrine (Standard Control)160N/AN/A
Resveratrol (Standard Control)N/AN/A40.8%

Data demonstrates how clicking the inert alkyne probe yields highly potent multi-target agents[2].

Core Application 2: Activity-Based Protein Profiling (ABPP)

When investigating the phenotypic effects of benzothiazoles, identifying the exact protein targets in a complex proteome is notoriously difficult. The alkyne tag transforms the benzothiazole into an elegant Activity-Based Probe (ABP).

ABPP_Workflow A Alkyne-Benzothiazole Probe B In Vitro Incubation (Cell Lysate) A->B Target Binding C CuAAC Click (+ Azide-Biotin) B->C Bioorthogonal Tagging D Streptavidin Pull-Down C->D Affinity Enrichment E Target ID (LC-MS/MS) D->E Elution & Sequencing

Workflow of Activity-Based Protein Profiling (ABPP) using the alkyne-benzothiazole probe.

Protocol: In-Vitro Target Pull-Down in Cell Lysates

This protocol utilizes a competition-based self-validating system to eliminate false positives caused by non-specific hydrophobic interactions.

  • Lysate Preparation & Incubation: Prepare native cell lysates (e.g., HepG2 cells) at 2 mg/mL protein concentration. Incubate with 10 µM of the 2-[(2-propynyloxy)methyl]benzothiazole probe for 1 hour at 37°C.

  • Self-Validating Competition Control: In a parallel control tube, pre-incubate the lysate with a 100-fold excess (1 mM) of a non-clickable analogue (e.g., 2-(methylthio)benzothiazole) for 30 minutes before adding the alkyne probe. Causality: The non-clickable analogue will saturate true specific binding sites. If a protein band appears in the final analysis of both tubes, it is a non-specific artifact. True targets will only appear in the primary tube and disappear in the control.

  • Bioorthogonal Tagging: To both tubes, add the click chemistry cocktail: Biotin-PEG3-Azide (50 µM), TCEP (1 mM, to reduce disulfide bonds and Cu(II)), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature.

  • Precipitation & Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide. Resuspend the protein pellet in 1% SDS, then incubate with Streptavidin-agarose beads for 2 hours.

  • Elution & Analysis: Wash the beads stringently, boil in Laemmli buffer to elute the biotinylated probe-target complexes, and analyze via SDS-PAGE followed by LC-MS/MS.

Conclusion

For research teams evaluating benzothiazole derivatives, 2-[(2-propynyloxy)methyl]benzothiazole is vastly superior to standard precursors. Its terminal alkyne preserves the native binding characteristics of the pharmacophore while unlocking advanced bioorthogonal workflows—reducing the time from initial screening to target identification from months to mere days.

References

  • MDPI (Molecules) : Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. URL:[Link]

  • PubMed (Arch Pharm) : Click Chemistry-Aided Synthesis of Triazole-Tethered Benzothiazoles as Novel Multifunctional Agents Against Alzheimer's Disease. URL:[Link]

  • PMC (RSC Advances) : Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. URL:[Link]

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activity comparison between different substituted benzothiazole anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Activity and Mechanistic Profiling of Substituted Benzothiazole Anticancer Agents

The benzothiazole scaffold has emerged as a highly versatile and privileged pharmacophore in oncology. By systematically altering substitutions at the C-2, C-5, and C-6 positions, drug developers can drastically shift the molecule's mechanism of action—from targeted kinase inhibition to localized, enzyme-catalyzed DNA damage[1]. This guide provides an objective, data-driven comparison of different substituted benzothiazole classes, analyzing their structure-activity relationships (SAR) and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Bioactivation vs. Direct Inhibition

The substitution pattern on the benzothiazole ring dictates its interaction with cellular targets. The most profound mechanistic divergence is seen between the 2-(4-aminophenyl)benzothiazoles and the C-5/C-6 substituted heterocyclic hybrids.

The AhR-CYP1A1 Axis (Prodrug Bioactivation) Compounds like 5F 203 (the active metabolite of the clinical candidate Phortress) feature a 2-(4-amino-3-methylphenyl) group and a C-5 fluorine[1]. These agents operate via a highly tumor-selective mechanism. They act as high-affinity ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR)[2]. Upon binding, the complex translocates to the nucleus, inducing the transcription of the CYP1A1 gene[3]. The newly synthesized CYP1A1 enzyme then metabolizes the benzothiazole into a highly reactive electrophilic nitrenium species, which covalently binds to DNA, causing lethal single- and double-strand breaks strictly in sensitive cells[2].

AhR_Pathway Prodrug Phortress (Prodrug) ActiveDrug 5F 203 (Active) Prodrug->ActiveDrug Hydrolysis AhR_Cytosol AhR Binding (Cytosol) ActiveDrug->AhR_Cytosol High Affinity Nucleus Nuclear Translocation AhR_Cytosol->Nucleus Translocation CYP1A1 CYP1A1 Transcription Nucleus->CYP1A1 XRE Binding Metabolite Nitrenium Intermediate CYP1A1->Metabolite Bioactivation DNA_Adduct DNA Adduct Formation Metabolite->DNA_Adduct Covalent Binding Apoptosis Apoptosis (Cell Death) DNA_Adduct->Apoptosis DNA Damage

AhR-CYP1A1 mediated bioactivation pathway of 5F 203 leading to apoptosis.

Direct Target Inhibition (Kinases & Cell Cycle) Conversely, introducing a methoxy group at the C-6 position, often paired with a C-5 fluorine, shifts the molecule away from CYP1A1 dependency. These hybrids (e.g., benzothiazole-pyrazole or benzothiazole-carboxamide derivatives) act as direct kinase inhibitors or disruptors of the cell cycle[1]. The methoxy group provides critical hydrophobic and hydrogen-bonding interactions within kinase ATP-binding pockets, yielding submicromolar antiproliferative activity across a broader spectrum of cancer lines[1].

Quantitative Efficacy Comparison

The table below synthesizes the in vitro cytotoxicity (IC50) of distinct benzothiazole classes across representative human cancer cell lines.

Compound ClassSpecific DerivativePrimary MechanismIC50 (MCF-7 Breast)IC50 (HCT-116 Colon)IC50 (HepG2 Liver)
2-(4-aminophenyl)benzothiazole 5F 203 (Active Phortress)AhR-CYP1A1 Bioactivation0.04 µM (40 nM)[4]>10 µM (Resistant)[5]N/A
Benzothiazole-Pyrazole Hybrid C-5 Fluoro, C-6 MethoxyKinase Inhibition0.10 - 0.15 µM[1]N/AN/A
Benzothiazole-Carboxamide Compound 6j (4-OH)Cell Cycle Arrest6.56 µM[6]7.83 µM[6]N/A
Benzothiazole-Pyridinone Compound 6eApoptosis Induction24.18 µM[7]N/A8.70 µM[7]

Data Analysis & Causality:

  • Extreme Potency vs. Broad Spectrum: 5F 203 exhibits exceptional nanomolar potency (40 nM) in MCF-7 cells because these cells possess high basal levels of AhR and are highly susceptible to CYP1A1 induction[4]. However, colorectal lines like HCT-116 lack this enzymatic machinery, rendering them highly resistant[5].

  • Structural Tuning: The benzothiazole-carboxamide (Compound 6j) demonstrates lower absolute potency (6.56 µM) but maintains a consistent efficacy across both breast and colon cancer lines[6]. This indicates a mechanism independent of the highly variable CYP1A1 expression, making it a more reliable candidate for heterogeneous tumors.

Self-Validating Experimental Protocols

To accurately assess the efficacy and mechanism of novel benzothiazole agents, researchers must employ a multiplexed workflow. The following protocols are designed as a self-validating system: cytotoxicity data must logically correlate with molecular target engagement.

Exp_Workflow CellCulture Cell Culture (MCF-7, HCT-116) Treatment Benzothiazole Treatment CellCulture->Treatment Split Treatment->Split Assay1 SRB Assay (Cell Viability) Split->Assay1 Assay2 Western Blot (CYP1A1) Split->Assay2 Assay3 Comet Assay (DNA Damage) Split->Assay3 Data Mechanistic Correlation Assay1->Data Assay2->Data Assay3->Data

Multiplexed experimental workflow for evaluating cytotoxicity and mechanism.

Protocol A: High-Throughput Cytotoxicity Profiling (SRB Assay)

Causality & Choice: The Sulforhodamine B (SRB) assay is explicitly chosen over the standard MTT assay. Benzothiazoles can transiently alter mitochondrial reductase activity before actual cell death occurs, which skews MTT results. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measure of total cellular protein mass.

  • Cell Seeding: Plate MCF-7 (sensitive) and HCT-116 (resistant) cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with a logarithmic concentration gradient of the benzothiazole derivative (0.001 µM to 100 µM) for 72 hours.

  • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% (v/v) directly to the culture medium. Incubate at 4°C for 1 hour to fix the cells to the plate.

  • Staining: Wash plates with deionized water and air-dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Mechanistic Validation (CYP1A1 Induction & Comet Assay)

Causality & Choice: To prove that a 2-(4-aminophenyl)benzothiazole operates via the AhR pathway, one must demonstrate both the presence of the bioactivating enzyme (CYP1A1) and its functional consequence (DNA adducts)[1]. If Western Blot shows CYP1A1 induction but the Comet assay shows no DNA fragmentation, the resistance mechanism lies downstream (e.g., enhanced DNA repair), validating the experimental logic.

  • Protein Extraction & Western Blot:

    • Treat MCF-7 cells with 1 µM of the test compound for 24 hours.

    • Lyse cells using RIPA buffer supplemented with protease inhibitors.

    • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with anti-CYP1A1 primary antibody (1:1000) and an anti-GAPDH loading control. A strong CYP1A1 band confirms AhR activation.

  • Alkaline Comet Assay (Single-Cell Gel Electrophoresis):

    • Harvest treated cells and suspend in 0.5% low-melting-point agarose.

    • Spread the suspension onto glass slides pre-coated with 1% normal melting point agarose.

    • Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour to remove cellular proteins and isolate nucleoids.

    • Perform electrophoresis in alkaline buffer (pH > 13) at 25 V for 30 minutes. The alkaline conditions unwind the DNA, allowing fragmented DNA (adducts) to migrate toward the anode.

    • Stain with SYBR Gold and analyze via fluorescence microscopy. The presence of a "comet tail" directly validates the bioactivation of the benzothiazole into a DNA-damaging nitrenium species[1].

References

1.1 - MDPI 2.2 - ResearchGate 3.8 - ACS Publications 4.5 - Spandidos Publications 5.4 - Ximbio 6.7 - PMC (NIH) 7.6 - Journal of Applied Pharmaceutical Science 8.3 - ResearchGate

Sources

A Comparative Guide to the Benzothiazole Core: Assessing its Impact on Conjugate Properties

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed exploration of the benzothiazole scaffold, a cornerstone in modern chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the profound impact of this heterocyclic system on the functional properties of conjugate molecules. We will move beyond simple descriptions to analyze the causality behind its efficacy, supported by experimental data and validated protocols. Our focus is on providing a deep, practical understanding of why benzothiazole is considered a "privileged scaffold" in both therapeutic and diagnostic applications.[1][2]

The Benzothiazole Nucleus: An Introduction to a Versatile Scaffold

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, has a rich history that began in industrial applications and has since become central to medicinal chemistry.[1][2] Its unique structural rigidity, planarity, and rich electronic characteristics make it an exceptional building block.[1][3] This guide will dissect how these fundamental attributes translate into enhanced photophysical and pharmacological properties in benzothiazole-containing conjugates. We will compare these conjugates to alternatives to provide a clear, evidence-based assessment of the benzothiazole advantage.

The Foundation: Synthesis of Benzothiazole Conjugates

The ability to readily synthesize a diverse library of derivatives is crucial for exploring structure-activity relationships (SAR).[2][4] The most common and versatile method for creating 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides.[5][6][7]

Causality Behind the Method: This synthetic route is widely adopted due to several key advantages:

  • High Availability of Precursors: 2-aminothiophenol and a vast array of aldehydes and carboxylic acids are commercially available or easily synthesized.

  • Reaction Efficiency: The condensation and subsequent cyclization typically proceed with high yields under relatively mild conditions.[5]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on the electrophile, allowing for the direct installation of desired moieties for tuning conjugate properties.

Below is a general workflow for this foundational synthesis.

Caption: General workflow for the synthesis of 2-substituted benzothiazole conjugates.

Experimental Protocol: Synthesis of a 2-Arylbenzothiazole Derivative

This protocol describes a self-validating system for synthesizing a fluorescent benzothiazole conjugate via condensation with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Catalyst (optional, e.g., a few drops of formic acid or H2O2/HCl)[5][8]

  • Ethyl Acetate, Hexane (for chromatography)

  • Silica Gel (for chromatography)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in the chosen solvent (10 mL).

  • Reagent Addition: Add 2-aminothiophenol (1.1 mmol, 1.1 equivalents) to the solution. If using a catalyst, add it at this stage.

  • Reaction Progression: Heat the mixture to reflux (e.g., 90-110°C) with constant stirring.[5][8]

  • Monitoring (Self-Validation): Monitor the reaction's progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. The reaction is often complete within 2-4 hours.[8]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[9][10]

Comparative Analysis: The Impact of the Benzothiazole Core

The inclusion of the benzothiazole core dramatically influences a conjugate's properties. Here, we compare these effects in two major application areas: bioimaging and drug development.

A. Photophysical Properties: Engineering Superior Fluorophores

Benzothiazole derivatives are renowned as exceptional fluorophores, a property directly attributable to the core's structure.[8][11] They often exhibit high fluorescence quantum yields (ΦF), large Stokes shifts, and sensitivity to their environment, making them ideal for "turn-on" or ratiometric probes.[8]

Key Impact: The Large Stokes Shift via ESIPT

A significant advantage conferred by the benzothiazole core, particularly in 2-(2'-hydroxyphenyl) derivatives, is its propensity for Excited-State Intramolecular Proton Transfer (ESIPT) .[12][13]

Mechanism Explained:

  • Upon photoexcitation, the molecule transitions from its ground state (Enol form) to an excited state.

  • In the excited state, the phenolic proton becomes significantly more acidic, facilitating an ultrafast transfer to the nitrogen atom of the benzothiazole ring.[12]

  • This creates an excited-state tautomer (Keto form), which has a lower energy level.

  • The molecule then relaxes to the Keto ground state by emitting a photon of lower energy (longer wavelength).

  • Finally, a rapid reverse proton transfer restores the initial Enol form.

This four-level energy cycle is responsible for the characteristically large separation between the absorption and emission maxima (Stokes shift), which is crucial for minimizing self-absorption and improving signal-to-noise in imaging applications.[13][14]

Caption: The four-level energy cycle of the ESIPT process in benzothiazole derivatives.

Data-Driven Comparison:

The table below compares the photophysical properties of a classic ESIPT-capable benzothiazole probe with a common fluorophore, fluorescein, highlighting the impact of the benzothiazole core.

PropertyBenzothiazole Probe (BzT-OH)[14]Fluorescein (at optimal pH)Advantage of Benzothiazole Core
λ_abs (nm) ~420~490Tunable absorption in the visible range.
λ_em (nm) ~520~515Emission is well-separated from absorption.
Stokes Shift (nm) ~100 ~25Significantly larger shift , reducing signal overlap and background.[14]
Mechanism ESIPTStandard S1→S0 transitionESIPT mechanism provides photostability and a large Stokes shift.[13]
Environment Sensitivity High (pH, viscosity)[8][14]Moderate (pH)The core can be functionalized to create probes for various analytes.[8]
B. Pharmacological Properties: A Privileged Scaffold for Drug Design

The benzothiazole nucleus is a key pharmacophore found in numerous clinically approved drugs, including Riluzole (for ALS) and Flutemetamol (for Alzheimer's diagnosis).[1] Its value lies in its ability to serve as a rigid scaffold that presents appended functional groups to biological targets in a well-defined orientation.

Key Impact: Versatile Target Interaction & SAR

The fused ring system can participate in crucial drug-target interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[3] The substitution at the 2-position is particularly important and has been a major focus of drug development, as it allows for the modulation of a compound's activity against a wide range of targets like kinases, enzymes, and receptors.[3][4][6]

Data-Driven Comparison:

This table compares the anticancer activity of benzothiazole-sulfonate conjugates, demonstrating how minor modifications to the scaffold's substituents can dramatically alter biological efficacy.

Compound [ref]R-Group (Substitution)Target Cell LineIC₅₀ (µM)[15]Key Insight
6e [15]4-FluorophenylMCF-7 (Breast)81.4 ± 1.9Halogen substitution shows significant activity.
6i [15]4-ChlorophenylMCF-7 (Breast)78.8 ± 2.6 The slightly larger, more polarizable chlorine enhances potency.
6a [15]Phenyl (unsubstituted)MCF-7 (Breast)>200The unsubstituted analog is inactive, highlighting the importance of the substituent.
5-Fluorouracil (Reference Drug)MCF-7 (Breast)78.4 ± 4.2Conjugate 6i achieves comparable potency to a standard chemotherapeutic agent.

This SAR data clearly demonstrates that the benzothiazole core acts as an effective anchor, while targeted substitutions dictate the potency and selectivity of the conjugate.[15]

Validated Workflows for Assessing Conjugate Performance

To ensure scientific integrity, the properties endowed by the benzothiazole core must be quantified using robust, reproducible methods.

Protocol: Cellular Imaging with a Benzothiazole-Based Probe

This workflow details the use of a "turn-on" benzothiazole probe to visualize a specific analyte (e.g., peroxynitrite, ONOO⁻) in living cells.[8][16]

Objective: To visualize drug-induced oxidative stress by imaging the upregulation of ONOO⁻.

Materials:

  • HepG2 cells (or other relevant cell line)

  • Cell culture medium, supplements, and imaging-compatible dishes

  • Benzothiazole probe stock solution (e.g., 1 mM in DMSO)[8]

  • Hepatotoxic drug (e.g., Acetaminophen) to induce ONOO⁻ production[16]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Confocal fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed HepG2 cells on imaging dishes and grow to 60-70% confluency.

  • Analyte Induction (Experimental Group): Treat one set of cells with the hepatotoxic drug for a specified time (e.g., 24 hours) to induce ONOO⁻ production. Maintain a control group with no drug treatment.

  • Probe Loading: Wash the cells with PBS. Incubate both control and experimental cells with the benzothiazole probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any excess, non-internalized probe. This minimizes background fluorescence.

  • Imaging (Data Acquisition): Immediately image the cells using a confocal microscope. Use an excitation wavelength appropriate for the probe (e.g., 405 nm) and collect emission in the expected range (e.g., 430-550 nm).[16]

  • Analysis: Quantify the fluorescence intensity between the control and treated groups. A significant increase in fluorescence in the drug-treated cells demonstrates the probe's ability to detect the target analyte.

Causality in Protocol Design:

  • Low Probe Concentration: Using a low micromolar concentration prevents cytotoxicity and non-specific staining.

  • Serum-Free Medium: Serum proteins can sometimes bind to probes, leading to artifacts. Incubation in serum-free medium ensures specific uptake and response.

  • Control Group: The untreated control group is essential to establish a baseline fluorescence and confirm that the observed signal change is due to the drug-induced analyte.

Caption: Experimental workflow for a cell-based fluorescence assay using a benzothiazole probe.

Conclusion and Future Outlook

The benzothiazole core is far more than a simple molecular component; it is a powerful modulator of conjugate properties. Its rigid, electronically versatile structure directly contributes to:

  • Superior Photophysics: By facilitating mechanisms like ESIPT, it enables the design of fluorescent probes with large Stokes shifts, high quantum yields, and enhanced photostability, which are critical for high-fidelity bioimaging.[13][14]

  • Potent Pharmacological Activity: It provides a robust and tunable scaffold for presenting functional groups to biological targets, forming the basis of numerous successful therapeutic agents.[1][3][6]

The experimental data and protocols provided in this guide validate the significant advantages of incorporating the benzothiazole nucleus into functional conjugates. As synthetic methodologies become more advanced and our understanding of biological mechanisms deepens, the benzothiazole scaffold will undoubtedly continue to be a central element in the development of next-generation diagnostics and therapeutics.[6][17]

References

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
  • Application Notes and Protocols for Bioimaging with Benzothiazole-Based Probes. Benchchem.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Taylor & Francis Online.
  • The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development. Benchchem.
  • The Enduring Legacy of the Benzothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applic
  • A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells. RSC Publishing.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Benzothiazole applications as fluorescent probes for analyte detection.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis of benzothiazole-1,2,3-triazole conjugates.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Chemistry of 2-(2′-Aminophenyl)
  • Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Publishing.
  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applic
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Rel
  • A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2. PubMed.
  • Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. PMC.
  • Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing.
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing.
  • Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent p
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds.
  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to allevi
  • Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Deriv
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University.
  • Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Deriv
  • Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjug
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzothiazole, 2-[(2-propynyloxy)methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiazole ring system and its derivatives are recognized as high-production-volume chemicals with a range of industrial applications. However, they are also associated with significant health and environmental hazards, including dermal and respiratory irritation, endocrine disruption, and potential carcinogenicity.[1][2][3] Furthermore, the presence of the propargyl ether group introduces risks of flammability and the potential for the formation of explosive peroxides.[4] Therefore, treating Benzothiazole, 2-[(2-propynyloxy)methyl]- as a hazardous waste is imperative.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A rigorous assessment of the potential hazards is the foundation of safe chemical handling and disposal. Based on the known toxicological profiles of benzothiazoles and the reactive nature of propargyl ethers, the following hazards should be anticipated:

Hazard ClassificationDescriptionRelevant Citations
Acute Toxicity Potentially toxic if swallowed, in contact with skin, or inhaled.[5][6]
Skin and Eye Irritation May cause serious eye irritation and skin irritation or sensitization.[5][7]
Flammability The propargyl ether moiety renders the compound flammable.[4]
Reactivity Propargyl ethers may form explosive peroxides upon storage or exposure to air.
Chronic Health Hazards Benzothiazole derivatives are linked to endocrine disruption and potential carcinogenicity.[1][2][3]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[5][8]

Mandatory Personal Protective Equipment (PPE):

To mitigate the risks outlined above, the following PPE must be worn at all times when handling Benzothiazole, 2-[(2-propynyloxy)methyl]- and its waste:

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.

  • Body Protection: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[9][10]

II. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of Benzothiazole, 2-[(2-propynyloxy)methyl]- is that it must be managed as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash. [9]

1. Waste Segregation and Collection:

  • Designated Waste Container: A dedicated, clearly labeled, and chemically compatible waste container must be used for all waste containing Benzothiazole, 2-[(2-propynyloxy)methyl]-. The container should be made of a material that will not react with or be degraded by the chemical.

  • Labeling: The container must be labeled with the full chemical name, "Waste Benzothiazole, 2-[(2-propynyloxy)methyl]-," and appropriate hazard pictograms (e.g., toxic, flammable, irritant).

  • No Mixing of Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility has been definitively established.[9] Incompatible mixtures can lead to dangerous reactions. A chemical compatibility chart should be consulted.[11][12][13]

2. Collection of Different Waste Forms:

  • Neat (Unused) Chemical: Carefully transfer any unused or expired Benzothiazole, 2-[(2-propynyloxy)methyl]- into the designated hazardous waste container within a chemical fume hood.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The rinsate must be collected as hazardous waste.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a sealed bag and placed in the solid hazardous waste container.

3. Spill Management:

In the event of a spill, the following procedure should be followed immediately:

  • Evacuate and Ventilate: If the spill is large or occurs outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[5][14]

  • Collect the Absorbed Material: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) office.

III. Waste Storage and Final Disposal
  • Storage: The sealed and labeled hazardous waste container must be stored in a cool, dry, and well-ventilated area designated for hazardous waste accumulation. It should be stored away from sources of ignition and incompatible materials.[4][9]

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste, including the chemical name and quantity. The EHS office will then arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all local, state, and federal regulations.

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the safe disposal of Benzothiazole, 2-[(2-propynyloxy)methyl]-.

DisposalWorkflow start Handling of Benzothiazole, 2-[(2-propynyloxy)methyl]- ppe Wear Full PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood start->fume_hood waste_generation Generation of Waste fume_hood->waste_generation spill Spill Occurs fume_hood->spill waste_type Determine Waste Type waste_generation->waste_type spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Don PPE 3. Contain with Absorbent 4. Collect Waste 5. Decontaminate Area spill->spill_procedure solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Neat Chemical, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid label_container Label Container: - Full Chemical Name - Hazard Pictograms collect_solid->label_container collect_liquid->label_container spill_procedure->collect_solid store_waste Store Sealed Container in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for Benzothiazole, 2-[(2-propynyloxy)methyl]-.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Environmental Science & Technology, 52(9), 5024-5043. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). National Institutes of Health. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - ACS Publications. (2018). American Chemical Society. [Link]

  • Benzotriazole (BT) and benzothiazole (BTH) derivatives as emerging marine pollutants in the Pearl River Estuary: Spatiotemporal distribution, environmental fates, and ecological risks. (2025). PubMed. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF. (2018). ResearchGate. [Link]

  • Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. (n.d.). Cole-Parmer. [Link]

  • SAFETY DATA SHEET Benzothiazole. (2019). Synerzine. [Link]

  • 10 - Safety Data Sheet. (n.d.). Aenor. [Link]

  • 2 - Safety data sheet. (n.d.). CPAchem. [Link]

  • Phenyl propargyl ether - SAFETY DATA SHEET. (2025). Acros Organics. [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). PMC. [Link]

  • Removal of aqueous benzothiazoles using immobilized bacteria | Request PDF. (2026). ResearchGate. [Link]

  • Chemical Compatibility Chart. (n.d.). cs.princeton.edu. [Link]

  • Prototropic Rearrangement of 2-Propynyl(methyl)amino, 2-Propynyloxy, and 2-Propynylsulfanyl Derivatives of Hetarenes under Conditions of Phase-Transfer Catalysis: Mechanism and Limitations. (2025). ResearchGate. [Link]

  • Chemical Compatibility Chart. (2024). Walchem. [Link]

  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. [Link]

  • Reactions of Substituent Groups. (2023). Chemistry LibreTexts. [Link]

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Personal protective equipment for handling Benzothiazole, 2-[(2-propynyloxy)methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Benzothiazole, 2-[(2-propynyloxy)methyl]-

Executive Summary & Chemical Risk Profile

Benzothiazole, 2-[(2-propynyloxy)methyl]- (CAS: 95547-63-0)[1] is a highly specialized bifunctional synthetic intermediate utilized in advanced drug discovery and proteomics. To establish a self-validating safety protocol, laboratory personnel must understand the causality behind its hazards. The molecule's structure dictates a dual-hazard profile:

  • The Benzothiazole Core: This heterocyclic system confers acute oral and dermal toxicity, alongside severe skin sensitization and ocular irritation risks[2].

  • The Propargyl Ether Moiety: The ether linkage introduces significant flammability and the critical risk of auto-oxidation into explosive hydroperoxides upon prolonged exposure to oxygen. Furthermore, the terminal alkyne is highly reactive and can interact with heavy metals to form shock-sensitive acetylides.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely a compliance exercise; it is a targeted defense against specific molecular hazards. The OSHA Personal Protective Equipment Standard (29 CFR § 1910.132) mandates hazard-specific protection[3].

Table 1: Quantitative and Qualitative PPE Specifications

Protection ZoneRequired EquipmentMechanistic JustificationStandard / Rating
Hands (Dermal) Double-gloving: Butyl rubber (outer) over Nitrile (inner).Butyl rubber provides superior permeation resistance against ethers, while nitrile protects against the toxic benzothiazole core[2].EN 374 / ASTM F739
Eyes/Face Tight-fitting chemical safety goggles. Face shield for volumes >50 mL.Prevents severe ocular irritation and protects against potential peroxide micro-explosions.ANSI Z87.1 / EN 166
Body Flame-Resistant (FR) lab coat (e.g., Nomex).Mitigates the flammability risk inherent to the propargyl ether moiety.NFPA 2112
Respiratory Type ABEK organic vapor cartridge respirator (if outside hood).Captures toxic benzothiazole vapors and volatile ether emissions[2].EN 14387 / NIOSH

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures scientific integrity and operational safety when handling this compound.

Step 1: Pre-Operational Peroxide Screening Ethers containing primary and secondary alkyl groups are notorious Class B peroxide formers[4].

  • Obtain commercial Potassium Iodide (KI) peroxide test strips (range 0.5 to 100 ppm).

  • Operating strictly within a certified chemical fume hood, carefully open the reagent bottle and dip the test strip into the liquid.

  • Compare the color change against the manufacturer's scale. If the concentration exceeds 100 ppm , do not proceed[5]. The material must be immediately classified as highly hazardous waste.

Step 2: Environmental Control & Setup

  • Conduct all transfers within a chemical fume hood to prevent the inhalation of toxic aerosols and vapors[3].

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen). This displaces oxygen, halting the auto-oxidation pathway that leads to peroxide formation[5].

  • Ensure no copper, silver, or brass fittings/spatulas are present in the setup, as the terminal alkyne can react to form explosive metal acetylides.

Step 3: Execution and Transfer

  • Use glass or compatible plastic (e.g., PTFE) syringes for liquid transfer. Avoid ground-glass joints if peroxides are suspected, as the friction of opening the joint can initiate a detonation[5].

  • Maintain the reaction temperature below the flash point of the ether moiety whenever possible, utilizing explosion-proof heating mantles if heating is required.

Safe Handling Workflow Visualization

Workflow Start Pre-Operational Phase (Inventory & Inspection) PeroxideTest Peroxide Testing (<100 ppm required) Start->PeroxideTest PPE Don PPE (Butyl/Nitrile Gloves, FR Coat) PeroxideTest->PPE Pass (<100 ppm) Disposal Incineration (EH&S Pickup) PeroxideTest->Disposal Fail (>100 ppm) Operation Chemical Handling (Fume Hood, Inert Atmosphere) PPE->Operation Waste Waste Segregation (Non-Halogenated Flammable) Operation->Waste Waste->Disposal

Procedural workflow for handling Benzothiazole, 2-[(2-propynyloxy)methyl]-, emphasizing safety.

Disposal and Spill Management Plan

Spill Response:

  • Evacuate the immediate area and allow the fume hood ventilation to clear airborne vapors.

  • Don full PPE (including an ABEK respirator if the spill occurred outside the hood)[2].

  • Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand. Do not use combustible materials like paper towels due to the ether's flammability.

  • Using non-sparking tools, place the absorbed material into a compatible, sealable container.

Disposal Protocol:

  • Never distill to dryness. Always leave at least 10-20% bottoms in the flask to prevent the concentration and subsequent detonation of residual peroxides[5].

  • Segregate the chemical into a clearly labeled "Non-Halogenated Flammable Waste" container.

  • Store the waste container in a dark, cool, and well-ventilated flammable storage cabinet until collection by Environmental Health & Safety (EH&S) for professional incineration.

References

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". nih.gov. Available at: [Link]

  • University of Georgia. "Peroxide-Forming Chemicals (PFCs)". uga.edu. Available at: [Link]

  • University of Wyoming. "Control and Safe Use of Peroxide Formers". uwyo.edu. Available at:[Link]

Sources

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